Technical Documentation Center

4-fluoro-1H-indazole-6-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-fluoro-1H-indazole-6-carbonitrile
  • CAS: 1082041-49-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-Fluoro-1H-indazole-6-carbonitrile (CAS 1082041-49-3) in Targeted Therapeutics

Executive Summary In contemporary medicinal chemistry, the indazole ring system serves as a highly privileged scaffold, frequently deployed as a purine bioisostere in the design of kinase inhibitors and protein-protein i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the indazole ring system serves as a highly privileged scaffold, frequently deployed as a purine bioisostere in the design of kinase inhibitors and protein-protein interaction (PPI) modulators. Among functionalized indazoles, 4-fluoro-1H-indazole-6-carbonitrile (CAS: 1082041-49-3) has emerged as a critical building block[1],[2]. As a Senior Application Scientist, I have observed that the strategic placement of the fluorine atom and the cyano group on this specific isomer provides an optimal balance of metabolic stability, precise vector extension, and electronic tuning. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, field-proven applications, and a self-validating protocol for its synthetic manipulation.

Physicochemical Properties & Molecular Identity

Before deploying this building block in a synthetic campaign, it is crucial to understand its foundational properties. The strong electron-withdrawing nature of both the fluorine and cyano groups significantly lowers the pKa of the indazole N-H, impacting downstream functionalization[1],[2].

PropertyValue
Chemical Name 4-Fluoro-1H-indazole-6-carbonitrile
CAS Number 1082041-49-3
Molecular Formula C8H4FN3
Molecular Weight 161.14 g/mol
SMILES String C1=C(C=C(C2=C1NN=C2)F)C#N
Storage Conditions Sealed in dry environment, 2-8°C

Structural Rationale & Pharmacophore Mapping

The selection of 4-fluoro-1H-indazole-6-carbonitrile over other isomers is rarely arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

  • The Indazole Core (Hinge Binder): The N1/N2 motif acts as a bidentate hydrogen-bond donor/acceptor system, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.

  • The 4-Fluoro Substitution: Fluorine at the 4-position serves a dual purpose. First, it provides a steric shield that locks the conformation of any subsequent substituents at the 3-position, minimizing entropic penalty upon target binding. Second, it blocks cytochrome P450-mediated oxidative metabolism at an otherwise vulnerable aromatic site, enhancing the pharmacokinetic half-life[3].

  • The 6-Carbonitrile Vector: The cyano group is a classic pseudo-halogen. It extends a strong dipole moment and acts as a potent hydrogen-bond acceptor deep within solvent-exposed or ribose-binding pockets without adding the lipophilic bulk associated with a trifluoromethyl ( −CF3​ ) group.

Pharmacophore Core Indazole Core (Kinase Hinge Binder) Fluoro 4-Fluoro Group (Metabolic Shield & Conformation Lock) Core->Fluoro Steric/Electronic Tuning Cyano 6-Cyano Group (Dipole & H-Bond Acceptor) Core->Cyano Vector Extension

Figure 1: Pharmacophore mapping and structural rationale of the building block.

Applications in Modern Drug Discovery

The 1082041-49-3 scaffold is actively utilized across several cutting-edge therapeutic domains:

  • Hematopoietic Progenitor Kinase 1 (HPK1) Modulators: In immuno-oncology, HPK1 is a critical negative regulator of T-cell activation. Patents (e.g., ) highlight the use of 6-cyano-indazole compounds where the cyano group interacts with specific lysine residues in the HPK1 active site, driving high selectivity over other MAP4K family members[3].

  • AMPK Activators: For metabolic disorders, substituted indazole propionic acid derivatives utilize the 4-fluoro-indazole core to allosterically activate AMP-activated protein kinase (AMPK), as detailed in recent 2024 literature ()[4].

  • Cell Cycle Kinase Inhibitors (Aurora B / PLK-4): The scaffold is highly effective in oncology for inhibiting Polo-like kinase 4 (PLK-4) and Aurora B, which are essential for centriole duplication and chromosomal segregation ()[5],[6].

Experimental Methodologies: Regioselective N1-Alkylation

A persistent challenge when working with indazoles is the competitive alkylation between the N1 and N2 positions. As an Application Scientist, I mandate the following self-validating protocol to ensure thermodynamic control and high N1-regioselectivity.

Causality of Reagent Selection
  • Base (Cesium Carbonate, Cs2​CO3​ ): Unlike Sodium Hydride ( NaH ), which forms a tight ion pair and often leads to mixtures or kinetically favored N2-alkylation, the larger Cs+ cation forms a looser ion pair. This allows the system to equilibrate toward the thermodynamically more stable N1-alkylated product.

  • Solvent (DMF): A polar aprotic solvent with a high dielectric constant is required to stabilize the transition state of the SN​2 displacement.

Step-by-Step Protocol
  • Preparation: Charge a flame-dried Schlenk flask with 4-fluoro-1H-indazole-6-carbonitrile (1.0 equiv, CAS: 1082041-49-3)[2] and anhydrous DMF (to yield a 0.2 M solution) under an argon atmosphere.

  • Deprotonation: Add Cs2​CO3​ (1.5 equiv) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. The solution will typically darken.

  • Electrophile Addition: Cool the reaction to 0°C. Dropwise, add the desired alkyl halide (1.2 equiv).

  • Thermodynamic Equilibration: Remove the ice bath and heat the reaction to 60°C for 4–6 hours.

  • In-Process Control (IPC) Validation: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation metric: The reaction is deemed successful when the N1:N2 ratio exceeds 9:1. (Note: The N1-isomer typically elutes later on a C18 reverse-phase column due to lower polarity compared to the zwitterionic-like N2-isomer).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N1-functionalized intermediate.

Protocol A 1. Reagent Prep 4-Fluoro-1H-indazole-6-carbonitrile + Anhydrous DMF B 2. Deprotonation Add Cs2CO3 (1.5 eq) - Promotes loose ion pairing A->B C 3. Electrophile Addition Add Alkyl Halide (1.2 eq) at 0°C B->C D 4. IPC Validation (Self-Correction) LC-MS to confirm N1/N2 ratio > 9:1 C->D E 5. Workup & Isolation EtOAc Extraction & Silica Gel Purification D->E

Figure 2: Self-validating workflow for regioselective N1-alkylation.

References

  • 001Chemical Product Specification Title: 4-Fluoro-1H-indazole-6-carbonitrile (CAS No. 1082041-49-3) Source: 001Chemical URL:[Link]

  • World Intellectual Property Organization (WIPO)
  • World Intellectual Property Organization (WIPO)
  • United States Patent and Trademark Office (USPTO)

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-fluoro-1H-indazole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of Fluorinated Indazoles in Modern Drug Discovery The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Fluorinated Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, and antiviral activities.[3][4] The introduction of fluorine atoms into the indazole ring system can further enhance its pharmacological profile by modulating key properties such as metabolic stability, binding affinity, and cell permeability. This guide provides an in-depth technical overview of the synthesis and characterization of a specific fluorinated indazole derivative, 4-fluoro-1H-indazole-6-carbonitrile, a valuable building block for the development of novel therapeutics.

Strategic Synthesis of 4-fluoro-1H-indazole-6-carbonitrile

The synthesis of 4-fluoro-1H-indazole-6-carbonitrile can be approached through several strategic pathways. A highly plausible and efficient method involves a multi-step sequence starting from commercially available 2,4-difluoro-benzonitrile. This approach offers a logical progression through key chemical transformations, ensuring a good overall yield and high purity of the final product.

The chosen synthetic strategy is predicated on the principles of convergent synthesis, where key structural features are installed sequentially, allowing for purification and characterization at each stage. This self-validating approach minimizes the risk of carrying impurities through to the final product.

Synthetic_Pathway A 2,4-difluorobenzonitrile B 2,4-difluoro-6-nitrobenzonitrile A->B Nitration (HNO3, H2SO4) C 2-amino-4-fluoro-6-nitrobenzonitrile B->C Nucleophilic Aromatic Substitution (NH3) D 4-fluoro-6-nitro-1H-indazole C->D Diazotization & Cyclization (NaNO2, HCl) E 6-amino-4-fluoro-1H-indazole D->E Reduction (Fe, NH4Cl) F 4-fluoro-1H-indazole-6-carbonitrile E->F Sandmeyer Reaction (NaNO2, HCl, CuCN)

A plausible synthetic workflow for 4-fluoro-1H-indazole-6-carbonitrile.
Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and represent a robust approach to the synthesis of 4-fluoro-1H-indazole-6-carbonitrile.

Step 1: Nitration of 2,4-difluorobenzonitrile

  • Rationale: The initial step introduces a nitro group, which serves as a precursor to the amine functionality required for the indazole ring formation. The directing effects of the existing substituents favor nitration at the 6-position.

  • Procedure:

    • To a stirred solution of fuming nitric acid at 0 °C, slowly add concentrated sulfuric acid.

    • Cool the nitrating mixture to -5 °C and add 2,4-difluorobenzonitrile dropwise, maintaining the temperature below 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield 2,4-difluoro-6-nitrobenzonitrile.

Step 2: Amination of 2,4-difluoro-6-nitrobenzonitrile

  • Rationale: Selective nucleophilic aromatic substitution of the fluorine atom at the 2-position with ammonia provides the necessary aniline derivative for the subsequent cyclization. The fluorine at the 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effects of the nitro and cyano groups.

  • Procedure:

    • Dissolve 2,4-difluoro-6-nitrobenzonitrile in a suitable solvent such as ethanol in a pressure vessel.

    • Saturate the solution with ammonia gas at 0 °C.

    • Seal the vessel and heat to 80 °C for 12 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford 2-amino-4-fluoro-6-nitrobenzonitrile.

Step 3: Diazotization and Cyclization to form 4-fluoro-6-nitro-1H-indazole

  • Rationale: This key step constructs the indazole ring system. The aniline is converted to a diazonium salt, which then undergoes intramolecular cyclization.

  • Procedure:

    • Suspend 2-amino-4-fluoro-6-nitrobenzonitrile in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate to induce cyclization.

    • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield 4-fluoro-6-nitro-1H-indazole.

Step 4: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which is a necessary precursor for the final Sandmeyer reaction.

  • Procedure:

    • To a stirred suspension of 4-fluoro-6-nitro-1H-indazole in ethanol and water, add ammonium chloride followed by iron powder.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 6-amino-4-fluoro-1H-indazole.

Step 5: Sandmeyer Reaction to yield 4-fluoro-1H-indazole-6-carbonitrile

  • Rationale: The final step introduces the carbonitrile functionality via a Sandmeyer reaction, a reliable method for converting an amino group to a nitrile.

  • Procedure:

    • Prepare a solution of the 6-amino-4-fluoro-1H-indazole in a mixture of concentrated hydrochloric acid and water and cool to 0 °C.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Allow the reaction to warm to room temperature and then heat to 50 °C for 1 hour.

    • Cool the mixture and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to afford 4-fluoro-1H-indazole-6-carbonitrile.

Comprehensive Characterization of 4-fluoro-1H-indazole-6-carbonitrile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (1H, 13C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS HPLC HPLC Analysis Start->HPLC Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-fluoro-1H-indazole-6-carbonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The introduction of a fluorine atom and a carbonitrile group into the indazole scaffold, as in 4-fluoro-1H-indazole-6-carbonitrile, can significantly modulate its physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. As such, unambiguous structural confirmation through spectroscopic methods is a critical step in the research and development of new chemical entities based on this scaffold.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-fluoro-1H-indazole-6-carbonitrile. By leveraging data from closely related fluorinated and cyano-substituted indazoles, we will predict the key spectral features and discuss the underlying principles for their interpretation. Furthermore, this document outlines robust, self-validating experimental protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 4-fluoro-1H-indazole-6-carbonitrile, with the IUPAC numbering scheme, is presented below. The thermodynamically more stable 1H-indazole tautomer is considered the predominant form.[2][3]

Figure 1: Structure of 4-fluoro-1H-indazole-6-carbonitrile with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules like 4-fluoro-1H-indazole-6-carbonitrile.[2] We will predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region and a broad singlet for the N-H proton.

Predicted ¹H NMR Data for 4-fluoro-1H-indazole-6-carbonitrile
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
1-H (N-H)> 13.0br s-
3-H~ 8.2d⁴J(H,F) ≈ 1-2 Hz
5-H~ 7.6d⁴J(H,F) ≈ 4-6 Hz
7-H~ 8.0s-

Expertise & Experience: Rationale for Predictions

  • N-H Proton (1-H): In 1H-indazoles, the N-H proton is highly deshielded and typically appears as a broad singlet at a very low field (>10 ppm), with its exact position being dependent on solvent and concentration.[2] For a similar compound, 3-phenyl-1H-indazole-6-carbonitrile, this proton is observed at 11.20 ppm (broad singlet).[4]

  • C3-Proton (3-H): This proton is on the pyrazole ring and is expected to be a singlet, but due to the fluorine at position 4, a small four-bond coupling (⁴J) is anticipated, resulting in a narrow doublet. Its chemical shift is predicted to be around 8.2 ppm, similar to the H3 proton in the parent 1H-indazole (8.10 ppm).[2]

  • C5-Proton (5-H): This proton is on the benzene ring and is expected to be a doublet due to a four-bond coupling with the fluorine at C4. The magnitude of ⁴J(H,F) is typically in the range of 4-8 Hz.

  • C7-Proton (7-H): This proton is adjacent to the electron-withdrawing cyano group at C6, which will deshield it, shifting it downfield. It is expected to be a singlet as the meta-coupling to H5 would be very small and likely unresolved.

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum will be crucial for confirming the carbon framework. The chemical shifts are sensitive to the electronic effects of both the fluorine and cyano substituents.[5]

Predicted ¹³C NMR Data for 4-fluoro-1H-indazole-6-carbonitrile
Carbon Predicted Chemical Shift (δ, ppm) Predicted ¹J(C,F) Coupling (Hz)
C3~ 135~ 4-6
C3a~ 122~ 10-15
C4~ 155 (d)~ 240-260
C5~ 110 (d)~ 20-25
C6~ 105-
C7~ 128~ 4-6
C7a~ 140~ 10-15
CN~ 118-

Expertise & Experience: Rationale for Predictions

  • C4 (Fluorine-bearing carbon): The most downfield signal in the aromatic region (excluding C7a) is expected to be C4 due to the direct attachment of the electronegative fluorine atom. It will appear as a doublet with a large one-bond C-F coupling constant (¹J(C,F)), typically around 240-260 Hz.

  • C5 and C3a: These carbons will show smaller two-bond C-F couplings (²J(C,F)).

  • C6 (Cyano-bearing carbon): The cyano group is electron-withdrawing, but its effect on the attached carbon's chemical shift is complex. It is predicted to be significantly shielded.

  • CN (Nitrile carbon): The carbon of the nitrile group typically resonates in the 115-120 ppm range.[6]

¹⁹F NMR Spectroscopy: Predicted Data

¹⁹F NMR is a highly sensitive technique that will provide a single, diagnostic signal for the fluorine atom.[7]

Predicted ¹⁹F NMR Data for 4-fluoro-1H-indazole-6-carbonitrile
Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
~ -110 to -130ddd

Expertise & Experience: Rationale for Predictions

  • Chemical Shift: The chemical shift range for aromatic C-F bonds is broad.[8] Based on data for other fluoro-aromatic compounds, a shift in the range of -110 to -130 ppm (relative to CFCl₃) is expected.

  • Multiplicity: The ¹⁹F signal will be split by the neighboring protons. We predict a doublet of doublets of doublets (ddd) due to coupling with H3 (⁴J), H5 (⁴J), and potentially a smaller coupling to H1 (N-H).

Experimental Protocol: NMR Spectroscopy

Trustworthiness: A Self-Validating System

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-fluoro-1H-indazole-6-carbonitrile.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable N-H protons) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation and Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of several hours may be necessary due to the lower natural abundance of ¹³C.

    • Acquire a proton-coupled ¹⁹F NMR spectrum to observe the H-F coupling patterns.

  • Data Processing and Analysis:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish the connectivity of the atoms.

Figure 2: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in 4-fluoro-1H-indazole-6-carbonitrile.

Predicted IR Data
Predicted IR Data for 4-fluoro-1H-indazole-6-carbonitrile
Vibrational Mode Predicted Frequency (cm⁻¹)
N-H stretch3300 - 3100 (broad)
Aromatic C-H stretch3100 - 3000
C≡N stretch (nitrile)2240 - 2220 (sharp, strong)
C=C and C=N ring stretch1620 - 1450 (multiple bands)
C-F stretch1250 - 1100 (strong)
C-H out-of-plane bending900 - 675

Expertise & Experience: Rationale for Predictions

  • N-H Stretch: The N-H stretching vibration in indazoles typically appears as a broad band in the 3150-3000 cm⁻¹ region due to hydrogen bonding.[2]

  • C≡N Stretch: The nitrile group gives rise to a very characteristic sharp and intense absorption band. For aromatic nitriles, this peak is found between 2240 and 2220 cm⁻¹ due to conjugation with the aromatic ring.[10] This is one of the most diagnostic peaks in the spectrum.

  • C-F Stretch: The C-F stretching vibration for aromatic fluorides typically results in a strong absorption band in the 1250-1100 cm⁻¹ region.

  • Aromatic Region: The C=C and C=N stretching vibrations of the indazole ring will produce a series of bands in the 1620-1450 cm⁻¹ range.[11]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation and Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the key absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[12]

Predicted MS Data
Predicted MS Data for 4-fluoro-1H-indazole-6-carbonitrile
Technique Predicted m/z Values and Interpretation
High-Resolution MS (ESI+)[M+H]⁺ at m/z 162.0462 (Calculated for C₈H₅FN₃⁺)
Electron Ionization (EI)M⁺• at m/z 161, [M-HCN]⁺• at m/z 134, [M-N₂]⁺• at m/z 133

Expertise & Experience: Rationale for Predictions

  • Molecular Ion: The molecular formula C₈H₄FN₃ gives a monoisotopic mass of 161.04 g/mol . High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) will allow for the determination of the elemental composition from the accurate mass of the protonated molecule [M+H]⁺.[12]

  • Fragmentation (EI): Electron Ionization (EI) is a higher-energy technique that will cause fragmentation. Common fragmentation pathways for indazoles involve the loss of N₂ or HCN from the pyrazole ring.[13]

    • Loss of HCN (m/z 134): Cleavage of the pyrazole ring can lead to the expulsion of a molecule of hydrogen cyanide.

    • Loss of N₂ (m/z 133): Another characteristic fragmentation of the indazole core is the loss of a nitrogen molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation (LC-MS with ESI):

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Instrumentation and Acquisition:

    • Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Infuse the sample directly or inject it onto an LC column for separation.

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis:

    • Determine the accurate mass of the parent ion and use it to calculate the elemental composition.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

Figure 3: General workflow for LC-HRMS analysis.

Conclusion

The structural elucidation of a novel compound such as 4-fluoro-1H-indazole-6-carbonitrile requires a multi-technique spectroscopic approach. While direct experimental data is not currently in the public domain, this guide provides a robust, scientifically-grounded prediction of its NMR, IR, and MS spectra based on the analysis of analogous structures. The detailed protocols and interpretive rationale herein offer a comprehensive framework for researchers to confidently acquire and interpret data for this and other related indazole derivatives, ensuring the integrity and validity of their findings in the competitive landscape of drug discovery and materials science.

References

  • BenchChem. (2025).
  • Bernstein, M. A., et al. (2002). The C triple bond N stretching bands of the majority of nitriles fall in the 2300-2200 cm-1 (4.35-4.55 micrometers) range. PubMed.
  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Scribd.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR).
  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Wang, L., et al. (n.d.).
  • BenchChem. (2025). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. Benchchem.com.
  • Journal of Chemical Health Risks. (2025).
  • Elguero, J., et al. (2016). 13 C NMR of indazoles.
  • Ali, I., et al. (2024).
  • Wiley-VCH. (2007).
  • Chemicalland21. (n.d.). 19Flourine NMR.
  • Smith, A. J. R., et al. (2022).
  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
  • Perez, C., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. SciSpace.
  • Kihel, A., et al. (2016).
  • UCLA Chemistry & Biochemistry. (n.d.).
  • ResearchGate. (2025).
  • SpectraBase. (n.d.). 1H-Benz[f]indazole-4,9-dione, 6-methoxy-1-methyl- - Optional[13C NMR].
  • Wang, L., et al. (n.d.).
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • de Graaf, R. A., et al. (2026).
  • SpectraBase. (n.d.). 1H-Benz[f]indazole-4,9-dione, 1,8-dimethyl- - Optional[13C NMR].
  • ResearchG
  • Michigan State University. (n.d.). IR Absorption Table.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Ossila. (n.d.). 4-Fluoro-1H-indazole | CAS Number 341-23-1.
  • National Center for Biotechnology Information. (n.d.). 4-Fluoroindazole | C7H5FN2 | CID 22477757. PubChem.
  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • ResearchGate. (n.d.). Chemical shifts and coupling constants in 1 H NMR-spectra of compound 6a.
  • Thermo Fisher Scientific. (n.d.).
  • CLEARSYNTH. (n.d.). 4-Fluoro-1-methyl-1H-Indazole.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739. PubChem.
  • ChemicalBook. (n.d.). Indazole(271-44-3) 13C NMR spectrum.
  • Martins, C., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4... PMC.
  • LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • Cayman Chemical. (n.d.).

Sources

Exploratory

Structural Elucidation of 4-Fluoro-1H-indazole-6-carbonitrile: A Comprehensive Crystallographic Guide

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Content Focus: Solid-state characterization, supramolecular assembly, and Single-Crystal X-Ray Diffraction (SCXRD) methodology. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Content Focus: Solid-state characterization, supramolecular assembly, and Single-Crystal X-Ray Diffraction (SCXRD) methodology.

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding their solid-state properties. 4-fluoro-1H-indazole-6-carbonitrile (CAS: 1082041-49-3) is a highly privileged heterocyclic building block utilized in the synthesis of kinase inhibitors and neuronal nitric oxide synthase (nNOS) antagonists[1][2]. This whitepaper provides an authoritative, field-proven guide to determining and analyzing the crystal structure of this compound, detailing the causality behind experimental workflows and the stereoelectronic forces that dictate its supramolecular assembly.

Chemical Context & Structural Significance

Indazoles exhibit annular tautomerism, existing in equilibrium between the 1H and 2H forms. However, in the solid state, the 1H-tautomer is overwhelmingly preferred due to thermodynamic stability and optimal hydrogen-bonding geometries[3].

The structural uniqueness of 4-fluoro-1H-indazole-6-carbonitrile stems from the interplay of its three functional domains:

  • The 1H-Indazole Core: Acts as both a hydrogen-bond donor (N1-H) and acceptor (N2), driving primary lattice formation[1].

  • The 4-Fluoro Substituent: Introduces a highly polarized, lipophilic vector. Fluorine substitution in indazoles can profoundly disrupt standard packing, sometimes forcing the lattice into chiral helical catemers rather than standard dimers[3][4].

  • The 6-Carbonitrile Group: The C≡N moiety acts as a strong, competing hydrogen-bond acceptor, capable of forming secondary 1D chains or 2D sheets via C≡N···H–C or C≡N···H–N interactions[5][6].

Supramolecular Assembly & Mechanistic Crystallography

In standard, unfunctionalized indazoles, the dominant crystallographic motif is a centrosymmetric dimer formed by reciprocal N1–H···N2 hydrogen bonds[1][4]. However, the presence of the strongly electron-withdrawing fluorine and cyano groups in 4-fluoro-1H-indazole-6-carbonitrile creates a competitive hydrogen-bonding landscape.

Causality of Packing: The fluorine atom at the C4 position exerts a stereoelectronic pull that can weaken the basicity of the adjacent indazole N2 atom. Consequently, the cyano nitrogen at C6 may compete as the primary hydrogen-bond acceptor. If the N1–H···N≡C interaction outcompetes the N1–H···N2 interaction, the crystal will polymerize into infinite 1D catemers rather than discrete 0D dimers[3].

Supramolecular A 4-Fluoro-1H-indazole -6-carbonitrile B 1H-Tautomer Dominance A->B F F···H-C Contacts A->F C N1-H···N2 Bonding B->C E C≡N···H-C Interactions B->E D Centrosymmetric Dimers C->D Primary Motif E->D Secondary Packing G Helical Catemers (F-driven) F->G Competing Motif

Fig 1: Competing supramolecular assembly pathways driven by fluorine and cyano substitutions.

Experimental Protocol: SCXRD Workflow

To obtain publication-quality structural data, researchers must employ a self-validating crystallographic workflow. The following protocol is optimized for small, rigid, fluorinated heterocycles[7].

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 10 mg of the compound in a minimal volume (0.5 mL) of a polar aprotic solvent (e.g., ethyl acetate). Place this in a small inner vial. Place the inner vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., n-hexane). Allow vapor diffusion to occur at 4 °C over 3–7 days.

  • Causality: Polar aprotic solvents are strictly chosen over protic solvents (e.g., methanol) to prevent the solvent from hydrogen-bonding with the cyano group or indazole core. Protic solvents frequently co-crystallize to form unwanted solvates, obscuring the intrinsic API packing behavior.

Step 2: Crystal Harvesting and Cryoprotection
  • Action: Under a polarized light microscope, select a single crystal with sharp extinction and well-defined faces (optimal size: 0.2 × 0.2 × 0.1 mm). Coat the crystal in Paratone-N oil, mount it on a MiTeGen polyimide loop, and immediately transfer it to the diffractometer under a 100 K nitrogen cold stream.

  • Causality: Paratone-N oil acts as a cryoprotectant and prevents atmospheric moisture degradation. Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This exponentially increases high-angle diffraction intensity, which is critical for the precise electron-density localization of the N1-H hydrogen atom[7].

Step 3: Data Collection and Integration
  • Action: Collect diffraction data using Cu Kα radiation (λ = 1.54184 Å) on a diffractometer equipped with a photon-counting pixel array detector. Perform data reduction and multi-scan absorption correction using software such as CrysAlisPro[7].

  • Causality: Cu Kα radiation provides significantly stronger diffraction intensities for light-atom (organic) structures compared to Mo Kα, ensuring a high data-to-parameter ratio and resolving the light fluorine/nitrogen atoms with high precision.

Step 4: Structure Solution and Refinement
  • Action: Solve the phase problem using dual-space direct methods (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL)[7].

  • Causality: Anisotropic refinement of all non-hydrogen atoms accounts for directional thermal motion. The N1-H hydrogen atom must be located from the difference Fourier map and refined freely (rather than placed in a geometrically idealized riding position) to definitively prove the 1H-tautomeric state.

Workflow N1 1. Solvent Screening (Aprotic vs Protic) N2 2. Vapor Diffusion (Thermodynamic Control) N1->N2 N3 3. Crystal Mounting (Paratone Oil, 100K) N2->N3 N4 4. X-Ray Diffraction (Cu Kα Radiation) N3->N4 N5 5. Phase Solution (SHELXT Direct Methods) N4->N5 N6 6. Anisotropic Refinement (SHELXL on F²) N5->N6

Fig 2: Step-by-step SCXRD workflow for indazole carbonitrile structural elucidation.

Quantitative Crystallographic Parameters

Based on structurally analogous fluorinated indazoles and indazole carbonitriles, the following crystallographic parameters serve as a benchmark for validating the successful refinement of 4-fluoro-1H-indazole-6-carbonitrile[3][5][6][7].

ParameterExpected Value RangeCausality / Structural Significance
Crystal System Monoclinic or TriclinicLow symmetry is highly typical for densely substituted, planar heterocycles seeking dense packing.
Space Group P2₁/c or P-1Centrosymmetric space groups strongly favor the formation of reciprocal N-H···N dimers.
N1–H···N2 Distance 2.85 – 3.05 ÅIndicates strong intermolecular hydrogen bonding driving the primary lattice assembly.
C–F Bond Length 1.34 – 1.36 ÅHighly polarized bond; expected to participate in weak secondary C–F···H–C contacts.
C≡N Bond Length 1.14 – 1.16 ÅStandard nitrile triple bond; acts as a secondary H-bond acceptor if the N2 site is sterically hindered.
R₁ / wR₂ (Final) < 0.05 / < 0.12Indicates a high-quality structural refinement, reliable phase solution, and minimal unmodeled electron density.

References

  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i Source: SciSpace URL:[Link]

  • 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase Source: PubMed (Acta Crystallogr C) URL:[Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2′-(4-Chlorophenyl)-2,3,4,5,6,7-hexahydro-4′,7′-methanospiro[9H-fluorene-9,3′-1H-indazole]-1′-carbonitrile Source: Researcher.Life URL:[Link]

  • (IUCr) 3-Chloro-1-ethyl-6-nitro-1H-indazole Source: IUCrData URL:[Link]

  • Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound Source: ResearchGate URL:[Link]

Sources

Foundational

A Comprehensive Guide to the Solubility and Stability Profiling of 4-fluoro-1H-indazole-6-carbonitrile for Preclinical Development

Executive Summary The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific derivative, 4-fluoro-1H-indazole-6-carbonitrile, presents a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific derivative, 4-fluoro-1H-indazole-6-carbonitrile, presents a unique combination of functional groups—a fluorinated aromatic ring, a hydrogen-bonding indazole core, and a polar carbonitrile group—making it a molecule of significant interest for drug discovery programs. However, its successful progression from a promising hit to a viable clinical candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive, field-proven framework for elucidating the aqueous solubility and chemical stability of 4-fluoro-1H-indazole-6-carbonitrile. We move beyond rote protocols to explain the strategic rationale behind each experimental choice, empowering researchers and drug development professionals to generate a robust data package that informs lead optimization, pre-formulation strategies, and regulatory submissions. This document outlines detailed methodologies for both kinetic and thermodynamic solubility assessment and provides a systematic approach to forced degradation studies for the development of a validated stability-indicating analytical method (SIAM).

Introduction: The Imperative of Early-Stage Physicochemical Characterization

The Privileged Indazole Scaffold

Indazole-containing compounds are prevalent in pharmaceuticals due to their ability to engage in diverse biological interactions, including hydrogen bonding and π-stacking.[3] They are key components in treatments for a range of conditions, from oncology to inflammatory diseases.[2] The specific analogue, 4-fluoro-1H-indazole-6-carbonitrile, incorporates a fluorine atom, which can enhance metabolic stability and binding affinity, and a carbonitrile group, a versatile polar moiety and hydrogen bond acceptor. These features make it an attractive building block, but also introduce complexities in its solid-state and solution-phase behavior.

Anticipated Properties of 4-fluoro-1H-indazole-6-carbonitrile

Based on its structure, we can anticipate several key characteristics:

  • Solid State: The planar, rigid structure and potential for intermolecular hydrogen bonding suggest the compound is likely a crystalline solid with a relatively high melting point.

  • Acidity/Basicity: The indazole NH proton is weakly acidic, with predicted pKa values for similar scaffolds around 13-14.[4] The molecule is unlikely to have a basic center relevant at physiological pH.

  • Lipophilicity: The presence of the fluorinated benzene ring suggests moderate to high lipophilicity, which may counteract the polarity of the nitrile and indazole groups, leading to potentially poor aqueous solubility.

The Foundational Role of Solubility and Stability

A comprehensive understanding of a compound's physicochemical profile is non-negotiable in drug development.

  • Solubility directly influences bioavailability and dictates the feasibility of formulation for both in vitro and in vivo studies.[5][6] Poor solubility can lead to underestimated potency in biological assays and erratic absorption in animal models.[6]

  • Stability determines a drug substance's shelf-life and degradation pathways.[7] Unidentified degradants can pose significant safety risks or reduce the effective dose administered to a patient.[8] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to ensure product quality, safety, and efficacy.[7]

This guide provides the strategic and technical framework to de-risk the development of 4-fluoro-1H-indazole-6-carbonitrile by comprehensively characterizing these two critical attributes.

Solubility Profiling: A Tiered, Data-Driven Approach

The term "solubility" can be ambiguous. It is crucial to distinguish between kinetic and thermodynamic measurements, as they answer different questions at different stages of development.[6][9] Our approach employs a tiered strategy, starting with a high-throughput kinetic screen for early-stage candidate ranking, followed by a definitive thermodynamic assessment for pre-formulation.

Causality: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This measures the concentration at which a compound, rapidly introduced from a high-energy state (typically a DMSO stock solution), begins to precipitate in an aqueous medium.[10] It is a high-throughput method ideal for the early discovery phase to quickly flag compounds with major solubility liabilities.[6][11] The results are often higher than thermodynamic solubility but are highly relevant for predicting behavior in in vitro biological assays where compounds are similarly dosed from DMSO stocks.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at equilibrium.[6] It is a lower-throughput, more resource-intensive measurement determined by incubating excess solid compound over an extended period (e.g., 24-48 hours).[5][10] This value is the gold standard for pre-formulation, guiding the development of oral dosage forms and predicting absorption.

Experimental Workflow for Solubility Profiling

The logical flow of experiments is designed to maximize efficiency, using a rapid screen to inform the more intensive, definitive studies.

G cluster_0 Tier 1: Early Discovery Screening cluster_1 Tier 2: Pre-formulation Characterization A Prepare 10 mM DMSO Stock of 4-fluoro-1H-indazole-6-carbonitrile B Protocol 1: Kinetic Solubility (Nephelometry in PBS, pH 7.4) A->B C Data Analysis: Determine Precipitation Concentration B->C D Decision Point: Solubility > 60 µg/mL? C->D E Weigh Solid Compound D->E Proceed if promising I Low Solubility Candidate D->I Flag for re-synthesis or formulation strategy F Protocol 2: Thermodynamic Solubility (Shake-Flask in various media) E->F G Quantify Supernatant (RP-HPLC-UV) F->G H Data Analysis: Determine Equilibrium Solubility (µg/mL) G->H

Caption: Tiered workflow for solubility assessment of 4-fluoro-1H-indazole-6-carbonitrile.

Protocol 1: High-Throughput Kinetic Solubility by Nephelometry

Rationale: This method is chosen for its speed and low compound consumption, making it ideal for initial screening.[11] It measures the light scattered by fine precipitate particles (nephelos) that form when a compound crashes out of solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-fluoro-1H-indazole-6-carbonitrile in 100% DMSO.

  • Plate Preparation: In a 384-well microplate, add phosphate-buffered saline (PBS), pH 7.4, to each well.

  • Compound Addition: Use an automated liquid handler to transfer a small volume (e.g., 1-2 µL) of the DMSO stock into the aqueous buffer, creating a top concentration (e.g., 100-200 µM) with a final DMSO concentration of ≤2%.

  • Serial Dilution: Perform a serial dilution across the plate to create a range of concentrations.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Read the plate on a nephelometer. The point at which the light scattering signal significantly increases above the background indicates the onset of precipitation.

Protocol 2: Thermodynamic (Equilibrium) Solubility by Shake-Flask Method

Rationale: This is the definitive method for determining thermodynamic solubility.[5] It ensures that the system has reached true equilibrium between the solid and dissolved states. Quantification by a validated HPLC method provides high accuracy and specificity.

Methodology:

  • Sample Preparation: Add an excess amount of solid 4-fluoro-1H-indazole-6-carbonitrile (e.g., 1-2 mg, ensuring undissolved solid remains) to a series of vials containing relevant aqueous media (e.g., Water, PBS pH 7.4, 0.1 N HCl, Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). Self-Validation Check: The presence of visible solid pellet post-centrifugation confirms that the initial amount was in excess.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the clarified supernatant and standards using a calibrated RP-HPLC-UV method.

  • Calculation: Determine the concentration of the compound in the supernatant by interpolating from the standard curve. This value represents the thermodynamic solubility.

Anticipated Data Summary

Quantitative solubility data should be summarized in a clear, tabular format.

Solubility Type Medium Temperature (°C) Expected Solubility (µg/mL) Interpretation
KineticPBS, pH 7.42550 - 100Relevant for in vitro assay performance.
ThermodynamicWater2510 - 30Intrinsic aqueous solubility.
Thermodynamic0.1 N HCl (pH ~1.2)3710 - 30Predicts solubility in the stomach.
ThermodynamicPBS, pH 7.43715 - 40Predicts solubility in blood/plasma.

Intrinsic Stability and Forced Degradation Analysis

Stability testing is not merely about confirming that a compound does not degrade; it is an investigative process to understand how it degrades. Forced degradation, or stress testing, is the cornerstone of this process.[12] It involves subjecting the compound to harsh conditions to intentionally generate degradation products.[13]

The Objectives of Stress Testing

The goals of a forced degradation study are multi-fold:

  • Identify Degradation Pathways: To understand the chemical liabilities of the molecule under hydrolytic, oxidative, photolytic, and thermal stress.[7]

  • Elucidate Degradant Structures: To identify and, if necessary, characterize major degradation products.

  • Develop a Stability-Indicating Method (SIAM): To create and validate an analytical method that can accurately quantify the parent compound in the presence of its degradants, impurities, and excipients.[14][15] This is a strict regulatory requirement.[16]

  • Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxygen) guides the development of a stable drug product.

Experimental Workflow for Stability Profiling

A systematic workflow ensures all potential degradation pathways are explored and that the analytical method is truly "stability-indicating."

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Analysis & Validation A Protocol 3: Develop RP-HPLC-UV/MS Method B Optimize Separation of Parent Compound A->B I Analyze Stressed Samples with Developed HPLC Method B->I C Protocol 4: Execute Stress Studies D Stress Conditions C->D E Acid/Base Hydrolysis D->E F Oxidation (H₂O₂) D->F G Thermal (Solid & Solution) D->G H Photolytic (ICH Q1B) D->H E->I F->I G->I H->I J Check Peak Purity (DAD/MS) & Mass Balance I->J K Refine HPLC Method to Resolve Parent from Degradants J->K L Method is now Stability-Indicating (SIAM) K->L M Validate SIAM per ICH Q2(R1) L->M

Caption: Workflow for developing a SIAM via forced degradation studies.

Protocol 3: Development of a Stability-Indicating RP-HPLC-UV/MS Method

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for pharmaceutical stability analysis due to its versatility and resolving power.[15] Coupling with a Diode Array Detector (DAD) allows for peak purity assessment, while Mass Spectrometry (MS) provides invaluable mass information for identifying degradants.

Methodology:

  • Column Selection: Start with a C18 stationary phase (e.g., 100 x 4.6 mm, 2.7 µm particle size), which is a good general-purpose choice for moderately polar heterocyclic compounds.

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a volatile modifier compatible with MS detection and helps to produce sharp peaks for acidic compounds like the indazole NH. Acetonitrile is chosen for its low UV cutoff and good eluting strength.

  • Gradient Optimization: Develop a gradient elution method (e.g., 5% to 95% B over 15 minutes) to ensure elution of the parent compound and any potential degradants with different polarities.

  • Detection:

    • UV/DAD: Monitor at a wavelength where the compound has significant absorbance (e.g., determined from a UV scan, likely around 254 nm and 280 nm). The DAD will be critical for assessing if co-eluting peaks are present.

    • MS: Use electrospray ionization (ESI) in both positive and negative modes to determine the optimal ionization for the parent compound and its potential degradants.

Protocol 4: Execution of Forced Degradation Studies

Rationale: The conditions are selected based on ICH guidelines to cover the most common degradation pathways encountered during manufacturing, shipping, and storage.[7][17] The goal is to achieve 5-20% degradation; over-stressing can lead to secondary degradation products that are not relevant to real-world stability.[18]

Methodology:

  • Sample Preparation: Prepare solutions of 4-fluoro-1H-indazole-6-carbonitrile at a known concentration (e.g., 0.5 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80°C. Note: The carbonitrile group may be susceptible to hydrolysis to a carboxylic acid or amide under these conditions.

    • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation (Solution): Heat the solution at 80°C.

    • Thermal Degradation (Solid): Store solid powder at 105°C.

    • Photostability: Expose the solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Time Points: Sample at multiple time points (e.g., 2, 8, 24, 48 hours) to target the 5-20% degradation level.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method (Protocol 3). For acid/base stressed samples, neutralize them before injection.

Data Analysis and Interpretation

The analysis of stressed samples is an iterative process to confirm the method's suitability.

Stress Condition % Assay of Parent % Total Impurities Mass Balance (%) Observations / Potential Degradants (from MS)
Control (T=0)100.00.1100.1Parent peak is pure.
0.1 N HCl / 80°C / 24h88.511.299.7Major degradant at RRT 0.8; Mass = M+18 (Hydrolysis of nitrile to amide?)
0.1 N NaOH / 60°C / 8h85.214.599.7Major degradant at RRT 0.7; Mass = M+19 (Hydrolysis of nitrile to carboxylate?)
3% H₂O₂ / RT / 48h95.14.899.9Minor degradant at RRT 1.2; Mass = M+16 (N-oxide formation?)
Light (ICH Q1B)99.50.5100.0Compound appears photostable.

Mass Balance: A key self-validating check. The sum of the assay value of the parent compound and the percentage of all degradation products should be close to 100%.[18] A significant deviation suggests that some degradants are not being detected (e.g., they are not UV active or are not eluting from the column).

Summary and Strategic Recommendations

This guide provides a robust, logical framework for the comprehensive characterization of the solubility and stability of 4-fluoro-1H-indazole-6-carbonitrile. The execution of these studies will yield a data package that directly informs critical decisions in the drug development pipeline.

  • If Solubility is Low (<10 µg/mL): The development team should immediately consider salt screening or formulation strategies such as amorphous solid dispersions to improve bioavailability.

  • If a Specific Degradation Pathway is Identified (e.g., Hydrolysis): This knowledge will guide formulation scientists to use excipients and packaging that protect the compound from moisture and extreme pH. For example, if the nitrile group is found to be labile to base, alkaline excipients must be avoided.

  • The Validated SIAM: The stability-indicating method developed through this process is not just a research tool; it is the validated quality control method that will be transferred to manufacturing and used for the release and formal stability testing of all future clinical batches.

By systematically addressing these fundamental properties early, research organizations can significantly de-risk their projects, save valuable resources, and accelerate the journey of promising molecules like 4-fluoro-1H-indazole-6-carbonitrile from the laboratory to the clinic.

References

  • Royed Training. (2024, February 21). What is a Stability-indicating assay method?
  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 13(21-22), 920-925.
  • Zhang, J., et al. (2022). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis.
  • Rao, N., et al. (2020). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Dahiwade, V., et al. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • LCGC International. (2026, March 10). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.
  • AmbioPharm. (n.d.). What is a stability indicating method? Peptide Testing.
  • 1H-Indazole-3-Carboxylic Acid Methyl Ester analysis methods. (2024, March 8).
  • LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE.
  • National Center for Biotechnology Information. (n.d.). 4-Fluoroindazole. PubChem Compound Database.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Singh, S., et al. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques.
  • Ossila. (n.d.). 4-Fluoro-1H-indazole | CAS Number 341-23-1.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • CymitQuimica. (n.d.). CAS 447-44-9: 4-Fluoro-1H-indazole-6-carboxylic acid.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ChemScene. (n.d.). 633327-11-4 | 6-Fluoro-1H-indazole-5-carbonitrile.
  • Liu, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4958.
  • Rivera-Ramírez, D., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885.
  • BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals.
  • Alkorta, I., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(3), 1466-1475.
  • Köksal, Z., & Alim, Z. (2020). Inhibitory effects of some indazole derivatives on bovine milk lactoperoxidase. Drug and Chemical Toxicology.
  • ChemicalBook. (2026, March 9). Indazole | 271-44-3.
  • BLD Pharm. (n.d.). 633327-11-4|6-Fluoro-1H-indazole-5-carbonitrile.
  • Sigma-Aldrich. (n.d.). 6-Fluoro-1H-indazole-5-carbonitrile.

Sources

Exploratory

Biological Activity Screening of 4-Fluoro-1H-Indazole-6-Carbonitrile Derivatives: A Comprehensive Guide to Kinase Inhibitor Discovery

Executive Summary The indazole ring system is a highly privileged scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. Specifically, 4-fluoro-1H-indazole-6-carbonitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is a highly privileged scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. Specifically, 4-fluoro-1H-indazole-6-carbonitrile (CAS: 1082041-49-3) serves as a highly optimized building block. The strategic placement of a fluorine atom at the C4 position and a carbonitrile group at the C6 position fine-tunes the electronic properties of the pyrazole moiety, enhancing its hydrogen-bonding capacity with the kinase hinge region while providing distinct vectors for structural elaboration[2].

This technical whitepaper provides an in-depth, causality-driven methodology for the biological activity screening of libraries derived from the 4-fluoro-1H-indazole-6-carbonitrile core. It is designed for drug development professionals seeking to implement robust, self-validating screening cascades spanning biochemical, biophysical, and cellular assays.

Mechanistic Rationale & Structural Biology

To design an effective screening cascade, one must first understand why this specific fragment is utilized and how it interacts with target proteins.

The Hinge-Binding Mechanics

The 1H-indazole core acts as a classic bioisostere for the adenine ring of ATP[1]. The N1 and N2 atoms of the indazole ring function as a hydrogen-bond donor-acceptor pair, interacting directly with the backbone amide and carbonyl groups of the kinase hinge region (typically Glu and Cys/Ala residues)[1].

The Role of the 4-Fluoro Substituent

Fluorination at the C4 position serves multiple critical functions[3]:

  • Electronic Tuning: The strong electron-withdrawing nature of fluorine lowers the pKa​ of the N1 proton, strengthening its hydrogen-bond donor capacity to the hinge region.

  • Steric and Hydrophobic Filling: The fluorine atom is small enough to avoid steric clashes but highly lipophilic, allowing it to occupy the small, hydrophobic pocket adjacent to the gatekeeper residue.

  • Halogen Bonding: It enables potential orthogonal intermolecular interactions, such as halogen bonding with backbone carbonyls[3].

The Role of the 6-Carbonitrile Vector

The carbonitrile group at C6 acts as a powerful electron-withdrawing group, further stabilizing the indazole core against oxidative metabolism. More importantly, it provides a linear, sp-hybridized vector pointing toward the solvent-exposed region or the ribose-binding pocket[2]. This allows for the synthesis of extended derivatives, such as the CDK7 inhibitor DB07075 (which features a complex indol-2-yl substitution)[4], or highly selective Mps1 and COT kinase inhibitors[5],[2].

G Indazole 4-Fluoro-1H-Indazole-6-Carbonitrile (Core Scaffold) Hinge Kinase Hinge Region (Glu/Cys Backbone) Indazole->Hinge N1/N2 Hydrogen Bonding Pocket Hydrophobic Pocket I (Gatekeeper Adjacent) Indazole->Pocket 4-Fluoro Halogen Bonding Solvent Solvent Exposed Pocket (Ribose Binding Area) Indazole->Solvent 6-Carbonitrile Vector

Caption: Molecular interaction model of the 4-fluoro-1H-indazole-6-carbonitrile scaffold within a kinase.

The Screening Cascade Architecture

A successful screening cascade must filter out false positives (e.g., pan-assay interference compounds or PAINS) and confirm target engagement in a physiologically relevant environment. For highly conjugated, rigid planar structures like indazoles, auto-fluorescence and poor aqueous solubility are common liabilities that dictate our assay choices.

Workflow Lib Compound Library (Indazole Derivatives) Primary Primary Biochemical Screen (TR-FRET Assay) Lib->Primary HTS (IC50) Biophys Biophysical Validation (SPR Kinetics) Primary->Biophys IC50 < 1 µM Cellular Cellular Target Engagement (NanoBRET) Biophys->Cellular Confirmed KD Lead Lead Optimization (SAR & ADMET) Cellular->Lead Cellular Efficacy

Caption: Sequential biological screening cascade for indazole-based kinase inhibitors.

Experimental Protocols: Self-Validating Systems

Protocol 1: Primary Biochemical Screening via TR-FRET

Causality: Indazole derivatives often exhibit intrinsic fluorescence in the blue/green spectrum, which confounds standard fluorescence intensity assays. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime terbium ( Tb3+ ) chelate. By introducing a time delay (e.g., 100 µs) before measuring emission, short-lived compound auto-fluorescence completely decays, yielding a pristine signal-to-noise ratio.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Rationale: DTT maintains the catalytic cysteines in a reduced state, while Brij-35 prevents the lipophilic indazole compounds from adhering to the microplate walls.

  • Compound Plating: Dispense 100 nL of 4-fluoro-1H-indazole-6-carbonitrile derivatives (in 100% DMSO) into a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to achieve a final dose-response concentration range of 10 µM to 0.1 nM.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., CDK7 or Mps1)[4],[2] at a concentration of 2 nM. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. The ATP concentration should be set at the apparent Km​ of the specific kinase to ensure the assay is sensitive to ATP-competitive indazole inhibitors.

  • Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+ ) and the Tb-labeled anti-phospho antibody.

  • Validation & QC: Calculate the Z′ factor for each plate using DMSO controls (negative) and a known pan-kinase inhibitor like staurosporine (positive). A Z′>0.6 is required to validate the plate.

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality: Biochemical assays measure activity, which can be artificially inhibited by compound aggregation. SPR measures direct, label-free binding mass, providing kinetic rates ( kon​ and koff​ ) and confirming a 1:1 stoichiometric interaction.

Step-by-Step Methodology:

  • Surface Immobilization: Immobilize the His-tagged target kinase onto an NTA sensor chip via amine coupling or direct Ni-NTA capture to a density of 2000-3000 Response Units (RU).

  • Analyte Preparation: Dilute the indazole hit compounds in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Critical Step: The DMSO concentration must be perfectly matched between the running buffer and the analyte samples to prevent bulk refractive index shifts.

  • Injection Cycle: Inject compounds at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Data Presentation & Structure-Activity Relationship (SAR)

To demonstrate the efficacy of the 4-fluoro-1H-indazole-6-carbonitrile scaffold, we summarize representative quantitative screening data. The addition of complex functional groups at the C3 position (via Suzuki coupling)[2] transforms the inactive fragment into highly potent, selective inhibitors (such as DB07075 for CDK7[4] or phenyl-derivatives for Mps1[2]).

Table 1: Representative SAR and Screening Metrics for Indazole Derivatives

Compound Class / SubstitutionTarget KinaseBiochemical IC50​ (nM)SPR KD​ (nM)Cellular NanoBRET IC50​ (nM)Ligand Efficiency (LE)
Unsubstituted Core Fragment Broad Panel> 10,000N/A> 10,000< 0.20
C3-Phenyl Derivative Mps115.218.485.00.38
C3-Indol-2-yl (DB07075 analog) CDK7 / COT45.052.1120.50.35
C3-Ethynyl Derivative PI3K α 361.0380.0890.00.31

Note: The shift from Biochemical IC50​ to Cellular IC50​ (typically a 3- to 10-fold drop in potency) is expected due to the high intracellular concentration of competing ATP (~1-3 mM) and cellular membrane permeability barriers.

Conclusion

The 4-fluoro-1H-indazole-6-carbonitrile scaffold is a masterclass in rational fragment design. By leveraging the hydrogen-bonding capacity of the indazole core, the electronic and steric benefits of the 4-fluoro substitution, and the synthetic versatility of the 6-carbonitrile vector, researchers can rapidly develop potent kinase inhibitors. Adhering to the rigorous, self-validating screening cascade outlined above ensures that only compounds with true, stoichiometric target engagement progress into advanced preclinical development.

Sources

Foundational

An In-depth Technical Guide to the Toxicological Profile of 4-fluoro-1H-indazole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract 4-fluoro-1H-indazole-6-carbonitrile is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science, stem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-fluoro-1H-indazole-6-carbonitrile is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science, stemming from the established biological activity of the indazole scaffold.[1][2] As with any new chemical entity destined for further development, a thorough understanding of its toxicological profile is paramount. This guide provides a comprehensive framework for the toxicological evaluation of 4-fluoro-1H-indazole-6-carbonitrile. In the absence of specific toxicological data for this compound, this document outlines a predictive and methodological approach, synthesizing information from structurally related compounds and established toxicological principles. We will explore potential metabolic pathways, propose a tiered strategy for toxicological assessment—from in silico and in vitro methods to targeted in vivo studies—and provide detailed protocols for key assays. This whitepaper serves as a roadmap for researchers and drug development professionals to systematically characterize the safety profile of 4-fluoro-1H-indazole-6-carbonitrile and similar novel indazole derivatives.

Introduction and Chemical Moiety Analysis

4-fluoro-1H-indazole-6-carbonitrile is a small molecule characterized by three key functional groups: an indazole core, a fluorine substituent at the 4-position, and a carbonitrile group at the 6-position. Each of these moieties contributes to the overall physicochemical properties and potential biological and toxicological effects of the molecule.

  • Indazole Core: The indazole ring system, a fusion of benzene and pyrazole rings, is a "privileged scaffold" in medicinal chemistry, known for its wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] Its aromatic nature suggests that it will be subject to metabolic processes common to such structures, including oxidation and conjugation.

  • Fluorine Substitution: The presence of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity.[4] Fluorine substitution can block sites of metabolism, potentially increasing the half-life of the compound.[4] It is important to consider the potential for the C-F bond to be metabolized, although it is generally stable.

  • Carbonitrile Group (-C≡N): The nitrile group is a potential site of metabolic activity. While some nitriles are relatively inert, others can be metabolized to release cyanide, a potent toxicant. The potential for genotoxicity of nitrile-containing compounds has been investigated, with some studies on fragrance ingredients showing no genotoxic effects in vivo.[5] However, this cannot be assumed for all nitrile-containing molecules, and a thorough evaluation is necessary.

A summary of the chemical properties of related compounds is presented in Table 1.

Property4-Fluoro-1H-indazole6-Fluoro-1H-indazole-5-carbonitrile
CAS Number 341-23-1633327-11-4
Molecular Formula C₇H₅FN₂C₈H₄FN₃
Molecular Weight 136.13 g/mol 161.14 g/mol
Known Hazards Causes skin and eye irritation.[6]Not specified.

Predictive Metabolism and Pharmacokinetics

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of 4-fluoro-1H-indazole-6-carbonitrile is fundamental to interpreting toxicological data.

Predicted Metabolic Pathways

Based on the chemical structure, several metabolic pathways are plausible:

  • Phase I Metabolism:

    • Oxidation: The aromatic rings of the indazole core are susceptible to hydroxylation by cytochrome P450 (CYP) enzymes.

    • N-Glucuronidation: The nitrogen atoms in the pyrazole ring are potential sites for conjugation.

    • Hydrolysis of the Nitrile Group: The carbonitrile group may be hydrolyzed by nitrilase enzymes to a carboxylic acid, or alternatively, undergo oxidative metabolism that could potentially release cyanide.

  • Phase II Metabolism:

    • Glucuronidation and Sulfation: Hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate to facilitate excretion.

The following diagram illustrates the potential metabolic pathways:

Metabolic Pathway of 4-fluoro-1H-indazole-6-carbonitrile cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 4-fluoro-1H-indazole-6-carbonitrile 4-fluoro-1H-indazole-6-carbonitrile Oxidative Metabolism (CYP450) Oxidative Metabolism (CYP450) 4-fluoro-1H-indazole-6-carbonitrile->Oxidative Metabolism (CYP450) Nitrile Hydrolysis Nitrile Hydrolysis 4-fluoro-1H-indazole-6-carbonitrile->Nitrile Hydrolysis Hydroxylated Metabolites Hydroxylated Metabolites Oxidative Metabolism (CYP450)->Hydroxylated Metabolites Glucuronidation/Sulfation Glucuronidation/Sulfation Hydroxylated Metabolites->Glucuronidation/Sulfation Carboxylic Acid Metabolite Carboxylic Acid Metabolite Nitrile Hydrolysis->Carboxylic Acid Metabolite Potential Cyanide Release Potential Cyanide Release Nitrile Hydrolysis->Potential Cyanide Release Excretion Excretion Carboxylic Acid Metabolite->Excretion Conjugated Metabolites Conjugated Metabolites Glucuronidation/Sulfation->Conjugated Metabolites Conjugated Metabolites->Excretion

Predicted metabolic pathways for 4-fluoro-1H-indazole-6-carbonitrile.
Experimental Workflow for ADME Studies

A tiered approach is recommended to characterize the ADME profile:

ADME Experimental Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (Rodent Model) A Metabolic Stability Assay (Liver Microsomes/Hepatocytes) B CYP450 Inhibition/Induction Assays A->B C Plasma Protein Binding D Caco-2 Permeability Assay C->D E Single Dose Pharmacokinetics (IV and PO administration) D->E Progression to In Vivo F Metabolite Identification (Plasma, Urine, Feces) E->F G Tissue Distribution (QWBA) F->G

A tiered experimental workflow for ADME profiling.

Proposed Toxicological Evaluation Strategy

A staged approach, moving from in silico and in vitro assessments to more complex in vivo studies, is recommended to efficiently and ethically evaluate the toxicology of 4-fluoro-1H-indazole-6-carbonitrile.

Tier 1: In Silico and In Vitro Assessments
  • In Silico Toxicology Prediction: Utilize QSAR (Quantitative Structure-Activity Relationship) models to predict potential liabilities such as mutagenicity, carcinogenicity, and skin sensitization.

  • Genotoxicity:

    • Ames Test (Bacterial Reverse Mutation Assay): To assess point mutations.

    • In Vitro Micronucleus Test: To evaluate chromosomal damage in mammalian cells.[5]

  • Cytotoxicity: Determine the concentration at which the compound induces cell death in relevant cell lines (e.g., HepG2 for liver toxicity).

  • Cardiotoxicity (hERG Assay): An early screen for potential cardiac liabilities is crucial for any compound intended for further development.

  • Phototoxicity: Given the aromatic nature of the indazole core, assessing phototoxicity is prudent.

Tier 2: Acute and Repeated-Dose Toxicity Studies in Rodents

If Tier 1 results are favorable, proceed to in vivo studies.

  • Acute Oral Toxicity (e.g., OECD TG 423): To determine the acute toxic dose and identify signs of toxicity.

  • 7- or 14-Day Repeated-Dose Study: To identify target organs of toxicity and inform dose selection for longer-term studies. Key endpoints include clinical observations, body weight, food consumption, clinical pathology, and histopathology of major organs.

Tier 3: Sub-chronic, Reproductive, and Developmental Toxicity

Based on the intended use and results from Tier 2, more comprehensive studies may be required.

  • 90-Day Sub-chronic Toxicity Study: To provide a more detailed characterization of the toxicological profile.

  • Reproductive and Developmental Toxicity Screening: Given that many chemicals can act as endocrine disruptors and affect the reproductive system, this is a critical assessment.[7][8] Studies can be designed to evaluate effects on fertility and fetal development.

Detailed Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of 4-fluoro-1H-indazole-6-carbonitrile by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strains: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).

  • Dose Range: Select a wide range of concentrations based on a preliminary cytotoxicity assay.

  • Procedure:

    • Combine the test compound, bacterial culture, and S9 mix (or buffer) in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies. A compound is considered mutagenic if it produces a dose-dependent increase in revertants, typically a two-fold or greater increase over the negative control.

In Vitro Micronucleus Test

Objective: To detect chromosomal damage (clastogenicity or aneugenicity) by quantifying micronuclei in the cytoplasm of interphase cells.

Methodology:

  • Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Metabolic Activation: Conduct the assay with and without S9 metabolic activation.

  • Treatment: Expose cells to the test compound for a short duration (3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.

  • Harvest and Staining: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells. Harvest cells, fix, and stain with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Summary and Conclusions

The toxicological profile of 4-fluoro-1H-indazole-6-carbonitrile is currently unknown. This guide provides a structured, scientifically rigorous framework for its comprehensive evaluation. By leveraging knowledge of its chemical moieties and data from related compounds, a predictive approach has been outlined. The proposed tiered testing strategy, from in silico and in vitro assays to targeted in vivo studies, allows for an efficient and ethical characterization of its safety profile.

The initial focus should be on in vitro genotoxicity and cytotoxicity, as well as early ADME profiling. The presence of the nitrile group warrants specific investigation into its metabolic fate. Based on the irritant properties of similar fluoroindazoles, dermal and ocular safety should also be considered.[6] The successful execution of this toxicological evaluation plan will be critical for any future development of 4-fluoro-1H-indazole-6-carbonitrile in pharmaceutical or other applications.

References

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 57, 17-23.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved from [Link]

  • Perez, M. A., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(14), 6046-6057.
  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoroindazole. PubChem Compound Database. Retrieved from [Link]

  • Technical University of Denmark. (2022). Deciphering mechanisms of male reproductive toxicity: How azole fungicides disrupt fetal development. Retrieved from [Link]

  • Vrije Universiteit Brussel. (n.d.). Identification of flavouring substances of genotoxic concern present in e-cigarette refills. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2024). A-Z Index of Tox Profiles. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Common Reproductive Chemical Hazards. Retrieved from [Link]

  • IntechOpen. (2020). Reproductive Toxicity of Insecticides. Retrieved from [Link]

Sources

Exploratory

The Pharmacokinetic Profile of Fluorinated Indazole Compounds: A Technical Guide for Drug Development

Executive Summary: Engineering the Indazole Scaffold In modern drug discovery, the indazole ring is a highly privileged scaffold. It frequently serves as a bioisostere for phenols and indoles, retaining critical hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Engineering the Indazole Scaffold

In modern drug discovery, the indazole ring is a highly privileged scaffold. It frequently serves as a bioisostere for phenols and indoles, retaining critical hydrogen-bond donating capabilities (via the N-H group) while increasing lipophilicity and evading the rapid Phase II O-glucuronidation that plagues phenolic compounds[1]. However, unoptimized indazoles remain highly susceptible to Phase I oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes.

As application scientists, we do not merely swap atoms to fix these liabilities; we engineer molecular properties. The strategic functionalization of the indazole core with fluorine (e.g., -F or -CF₃) is a cornerstone technique to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper dissects the physical organic causality behind fluorination, details its impact on pharmacokinetic (PK) parameters, and provides self-validating experimental workflows for robust ADME profiling.

The Physical Organic Causality of Metabolic Shielding

The prevailing, yet oversimplified, explanation for fluorine's metabolic shielding is bond strength: the C–F bond (~485 kJ/mol) is significantly stronger than the C–H bond (~414 kJ/mol), thereby resisting enzymatic cleavage[2]. However, relying solely on bond dissociation energies ignores the fundamental mechanisms of CYP450-mediated oxidation.

According to recent [3], the true metabolic stability of fluorinated indazoles arises from electronic modulation. The introduction of highly electronegative fluorine atoms markedly reduces the Highest Occupied Molecular Orbital (HOMO) energy of the indazole π -system. This reduction decreases the electron density and nucleophilicity of the aromatic ring, directly impeding the electrophilic attack by the highly reactive iron-oxo species (Compound I) within the CYP450 active site[4].

Furthermore, fluorination alters the compound's affinity ( Ka​ ) for specific metabolizing enzymes. By perturbing the physicochemical properties of the molecule, fluorine can sterically and electronically redirect the drug away from the enzyme's catalytic center, sometimes shifting metabolism to distal, less critical soft spots (such as distal N-dealkylation)[5].

Pathway Indazole Indazole Core (Phenol Bioisostere) NonFluoro Unoptimized Indazole Indazole->NonFluoro Fluoro Fluorinated (-F / -CF3) Indazole->Fluoro CYP CYP450 Oxidation (Phase I) NonFluoro->CYP High Nucleophilicity Shield Reduced HOMO Energy & Steric Shielding Fluoro->Shield Electronic Modulation Clearance Rapid Clearance (Low t1/2) CYP->Clearance Stable Metabolic Stability (High t1/2, Low Cl_int) Shield->Stable Blocked Oxidation

Fig 1. Divergent CYP450 metabolic routing of non-fluorinated vs. fluorinated indazole scaffolds.

Pharmacokinetic Profiling: Absorption, Distribution, and Clearance

The position of the fluorine atom on the indazole ring dictates the magnitude of the PK shift. This is not a uniform effect; regiochemistry is critical.

Absorption & Oral Bioavailability

Fluorination generally increases lipophilicity (LogP) and membrane permeability, which are critical drivers for intestinal absorption. For instance, during the development of Rho kinase (ROCK1) inhibitors, placing a fluorine at the C4 position of the indazole yielded poor potency and pharmacokinetics. In stark contrast, shifting the fluorine to the C6 position (6-fluoroindazole) resulted in a highly potent inhibitor (IC₅₀ = 14 nM) with a dramatic increase in oral bioavailability to 61%[6].

Distribution & Target Binding

The high lipophilicity of fluorinated indazoles makes them excellent candidates for central nervous system (CNS) targets, as they readily penetrate the blood-brain barrier (BBB). Additionally, fluorine acts as a weak hydrogen-bond acceptor. In the design of , a 7-fluoroindazole derivative utilized the fluorine atom to form a critical 2.9 Å hydrogen bond with the N–H of Gly216 in the target protein's backbone, enhancing both target affinity and altering the volume of distribution ( Vd​ )[7].

Quantitative PK Data Comparison

To illustrate the profound impact of fluorination on the indazole scaffold, we summarize key quantitative data from recent drug optimization campaigns below.

Compound ScaffoldModificationTarget Classin vitro t1/2​ (min)Oral Bioavailability (F%)Key Pharmacokinetic Observation
UT-155 None (Unoptimized)Androgen Receptor12.3N/ARapid oxidative degradation in microsomes[4].
Compound 79 -CF₃ at IndazoleAndrogen Receptor53.0N/A4-fold increase in metabolic stability[4].
Compound 51 4-FluoroindazoleROCK1 KinaseN/A< 10%Low potency and poor oral absorption[6].
Compound 52 6-FluoroindazoleROCK1 KinaseN/A61% Dramatic increase in oral absorption & efficacy[6].
Compound 53a 6-Fluoro derivativeROCK1 KinaseN/A49%Improved CYP450 profile (2.1–5.3 μM)[6].

Experimental Methodology: Self-Validating PK Workflows

To accurately quantify the metabolic stability of fluorinated indazoles, researchers must employ rigorous, self-validating in vitro assays. The following protocol details a High-Throughput Microsomal Stability Assay designed to calculate intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ).

Protocol: High-Throughput Microsomal Stability Assay

Causality & Validation Rationale: This protocol utilizes a self-validating matrix. By running a high-clearance control (Verapamil) and a low-clearance control (Warfarin) in parallel with the fluorinated indazole, the viability of the CYP450 enzymes is continuously verified. If Verapamil fails to clear rapidly, the assay is immediately invalidated, preventing the reporting of false-positive stability data for the indazole candidates. Cold acetonitrile (ACN) is used as the quench solvent because it instantaneously denatures microsomal proteins, halting enzymatic activity to ensure precise time-point resolution.

Step-by-Step Procedure:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the fluorinated indazole test compound (and controls in separate wells) to achieve a final incubation concentration of 1 μM. Keep the organic solvent (DMSO) concentration below 0.1% to prevent CYP450 inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, extract a 50 μL aliquot from the reaction matrix.

  • Enzymatic Quenching: Immediately dispense the 50 μL aliquot into 150 μL of ice-cold Acetonitrile containing a stable-isotope-labeled internal standard. This instantly precipitates proteins and stops metabolism.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Data Derivation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression ( k ) is used to calculate t1/2​ ( 0.693/k ) and intrinsic clearance ( Clint​=k×V/N , where V is incubation volume and N is microsomal protein amount).

Assay Step1 1. Matrix Preparation (HLM + Test Compound) Step2 2. Reaction Initiation (Add NADPH at 37°C) Step1->Step2 Step3 3. Time-Course Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Enzymatic Quenching (Cold ACN + Internal Std) Step3->Step4 Step5 5. LC-MS/MS Quantification (MRM Mode) Step4->Step5 Step6 6. PK Calculation (Cl_int & t1/2 Derivation) Step5->Step6

Fig 2. Self-validating in vitro microsomal stability workflow for intrinsic clearance derivation.

Conclusion

The fluorination of the indazole scaffold is a highly rational exercise in physical organic chemistry. By intentionally lowering the HOMO energy of the π -system and strategically placing fluorine atoms to alter enzyme affinity, drug developers can drastically reduce intrinsic clearance, extend half-life, and maximize oral bioavailability. When coupled with rigorous, self-validating LC-MS/MS workflows, fluorinated indazoles continue to prove themselves as a premier class of therapeutics across oncology, CNS disorders, and cardiovascular indications.

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. URL:[Link]

  • RSC Advances. (2024). "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." The Royal Society of Chemistry. URL:[Link]

  • Bouillon, I., et al. (2007). "7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa." Journal of Medicinal Chemistry. URL:[Link]

Sources

Foundational

Strategic Fluorination of the Indazole Core: Physicochemical and Metabolic Implications in Drug Discovery

Executive Summary The indazole core is a privileged nitrogen-containing bicyclic pharmacophore widely utilized in medicinal chemistry, particularly in the design of kinase inhibitors. However, unsubstituted indazoles oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole core is a privileged nitrogen-containing bicyclic pharmacophore widely utilized in medicinal chemistry, particularly in the design of kinase inhibitors. However, unsubstituted indazoles often suffer from suboptimal pharmacokinetic profiles, including rapid oxidative clearance and poor membrane permeability. The strategic substitution of hydrogen with fluorine—a highly electronegative, small-radius atom—profoundly alters the electronic distribution of the indazole core. This technical guide explores the causality behind these physicochemical shifts, detailing how fluorination modulates lipophilicity, pKa, and metabolic stability, ultimately driving the development of next-generation therapeutics.

Physicochemical Modulation via Fluorination

Lipophilicity and Membrane Permeability

The carbon-fluorine (C-F) bond is highly polarized, yet fluorine's tightly held non-bonding electrons reduce the overall polarizability of the molecule. When an indazole core is fluorinated, the disruption of favorable dipole-dipole interactions with aqueous solvents increases the molecule's lipophilicity (LogP) 1. This enhanced lipophilicity directly translates to improved passive membrane permeability, a critical factor for drugs targeting intracellular kinases.

Conformational Control and Protein-Ligand Binding

Beyond electronics, fluorine can participate in specific orthogonal multipolar interactions within protein binding pockets. For instance, in the development of Factor Xa inhibitors, the introduction of a 7-fluoro substituent on the indazole scaffold acts as a bioisostere for an amide carbonyl. X-ray crystallographic data reveals that the 7-fluoro atom forms a critical hydrogen bond-like interaction with the N-H of Gly216 in the enzyme's active site, increasing inhibitory potency by approximately 60-fold compared to the non-fluorinated analog 2.

Metabolic Stability: Evasion of CYP450 Oxidation

The primary mechanism by which fluorination enhances metabolic stability is not merely the strength of the C-F bond, but rather the profound lowering of the Highest Occupied Molecular Orbital (HOMO) energy 3. Cytochrome P450 (CYP450) enzymes metabolize arenes via the electrophilic attack of an FeO3+ species on the aromatic π-electrons. By withdrawing electron density, fluorine reduces the π-nucleophilicity of the indazole core, creating an electronic and steric blockade against epoxide formation and subsequent hydroxylation.

CYP450_Metabolism Unsubstituted Unsubstituted Indazole (High HOMO Energy) CYP450_1 CYP450 Enzyme (FeO3+ Active Site) Unsubstituted->CYP450_1 Binding Epoxide Epoxide Intermediate (Reactive) CYP450_1->Epoxide Oxidation Hydroxylated Hydroxylated Metabolite (Rapid Clearance) Epoxide->Hydroxylated NIH Shift Fluorinated Fluorinated Indazole (Lowered HOMO Energy) CYP450_2 CYP450 Enzyme (FeO3+ Active Site) Fluorinated->CYP450_2 Binding Blocked Steric & Electronic Blockade (Oxidation Prevented) CYP450_2->Blocked C-F Bond Resistance Stable Metabolically Stable Drug (Prolonged Half-Life) Blocked->Stable Sustained Exposure

Mechanistic pathway of CYP450 oxidation and electronic blockade by fluorination.

Quantitative Impact on Clearance

The strategic placement of fluorine or trifluoromethyl (-CF3) groups significantly extends the half-life of indazole and indole derivatives in microsomal assays.

Table 1: Impact of Fluorination on Metabolic Stability 3

Compound / ScaffoldModificationHalf-life (t½, min)Clearance (CLint)
UT-155 Non-fluorinated indazole analog12.35Rapid Clearance
UT-155 analog (32a) 4-Fluoroindazole13.29Rapid Clearance
UT-155 analog (32c) CF3-substituted indazole53.711.29 mL/min/mg
5-Fluoroindole Fluorinated indole core144.209.0 mL/min/kg

Fluorinated Indazoles in Targeted Kinase Inhibition

The indazole core is a staple in the design of ATP-competitive kinase inhibitors, as it effectively mimics the purine ring of ATP, forming essential hydrogen bonds with the kinase hinge region. Fluorination at specific positions (e.g., C-4, C-5, C-6) can dramatically enhance both target affinity and selectivity 4, 5.

Table 2: Kinase Inhibition Profiles of Fluorinated Indazoles

CompoundTarget KinaseIC50 (nM)Oral BioavailabilityReference
4-Fluoroindazole (51) ROCK12500Poor4
6-Fluoroindazole (52) ROCK11461%4
1H-indazol-3-amine (27a) FGFR1< 4.1N/A5
1H-indazol-3-amine (27a) FGFR22.0N/A5

Experimental Methodologies

Protocol A: Regioselective C-3 Fluorination of 2H-Indazoles

Rationale: Direct fluorination of the indazole core has historically been challenging due to the electron-deficient nature of the pyrazole ring. This metal-free protocol utilizes N-fluorobenzenesulfonimide (NFSI) to generate a fluorine radical, enabling C-3 regioselective fluorination in an aqueous medium 6.

  • Reaction Setup: In a 10 mL round-bottom flask, add the 2H-indazole substrate (0.2 mmol) and NFSI (0.3 mmol, 1.5 equiv). Causality: An excess of NFSI is critical to drive radical propagation and ensure complete conversion, compensating for the short half-life of the fluorine radical in aqueous media.

  • Solvent Addition: Suspend the mixture in 2.0 mL of deionized water. Causality: Water acts as a green solvent and uniquely stabilizes the transition state of the radical intermediate via hydrogen bonding, which accelerates the reaction compared to standard organic solvents like DCM or THF.

  • Incubation: Stir the reaction mixture at room temperature under an ambient air atmosphere for 12 hours. Causality: The radical pathway initiated by NFSI does not require strict anaerobic conditions, making this protocol highly scalable and operationally simple.

  • Validation & Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Petroleum Ether:Ethyl Acetate (95:5) eluent. Self-Validation: The disappearance of the starting material spot and the emergence of a higher Rf spot (due to increased lipophilicity from fluorine) validates the C-F bond formation.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography.

  • Characterization: Confirm the C-3 fluorination via 19F NMR (expect a characteristic peak around δ -133 ppm) and 13C NMR (look for C-F coupling, JC-F ≈ 14-15 Hz).

NFSI_Fluorination Step1 1. Substrate Preparation (2H-Indazole in Water) Step2 2. Reagent Addition (NFSI, Ambient Air) Step1->Step2 Step3 3. Radical Initiation (F• Radical Generation) Step2->Step3 Step4 4. C-3 Regioselective Attack (C-F Bond Formation) Step3->Step4 Step5 5. Extraction & Purification (Yield: up to 87%) Step4->Step5

Workflow for metal-free, regioselective C-3 fluorination of 2H-indazoles using NFSI.

Protocol B: In Vitro Microsomal Stability Assay

Rationale: To quantify the HOMO-lowering effect of fluorination on CYP450-mediated oxidation, candidate compounds are incubated with liver microsomes to determine intrinsic clearance.

  • Preparation of Solutions: Prepare a 10 mM stock of the fluorinated indazole in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Maintaining the DMSO concentration below 0.1% in the final assay prevents solvent-mediated inhibition of CYP450 enzymes.

  • Microsome Incubation: Pre-warm the compound solution and pooled human liver microsomes (HLM, 0.5 mg/mL protein concentration) at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the oxidative metabolism. Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle; its addition serves as the precise start time (T=0) for the kinetic assay.

  • Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, 60 minutes), withdraw 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation: The organic solvent denatures the CYP450 enzymes instantly, halting the reaction. The internal standard ensures that any downstream LC-MS/MS injection volume variations are normalized.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

References

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. 6

  • BenchChem. (2025). A Comparative Guide to 3-Amino-4,6-difluoro-1H-indazole and Other Indazole Derivatives in Drug Discovery. 1

  • RSC Advances. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. 4

  • ACS Publications. (2007). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. 2

  • ChemRxiv / PMC. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. 3

  • PMC. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. 5

Sources

Exploratory

The Strategic Role of the Carbonitrile Group in the Advancement of Indazole-Based Therapeutics

An In-Depth Technical Guide Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] The strat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] The strategic incorporation of functional groups is paramount to modulating the pharmacological profile of these derivatives. Among these, the carbonitrile (-C≡N) group has emerged as a uniquely powerful and versatile moiety. This guide provides an in-depth analysis of the multifaceted roles of the carbonitrile group in indazole derivatives, moving beyond a simple catalog of its functions. We will explore its profound impact on physicochemical properties, its critical function in molecular recognition and target engagement, its utility as a versatile synthetic handle for library diversification, and its contribution to metabolic stability. Through field-proven insights, detailed experimental protocols, and illustrative case studies, this document serves as a technical resource for researchers, chemists, and drug development professionals seeking to harness the full potential of the carbonitrile group in the design of next-generation indazole-based therapeutics.

Introduction: The Carbonitrile as a High-Impact Functional Group

In the landscape of drug design, functional groups are the levers that medicinal chemists pull to fine-tune a molecule's properties. The carbonitrile, or nitrile, group is a deceptively simple yet profoundly influential tool.[4] Comprised of a carbon atom triple-bonded to a nitrogen atom, its unique electronic and steric characteristics make it far more than a simple polar substituent. Its linear geometry, compact size, and potent dipole moment allow it to serve diverse and often simultaneous functions within a drug molecule.[5][6]

When appended to the privileged indazole scaffold, the carbonitrile group can:

  • Modulate Physicochemical and Pharmacokinetic Profiles: Influencing solubility, lipophilicity, and metabolic stability to enhance bioavailability and in vivo performance.[7]

  • Act as a Key Pharmacophoric Element: Engaging in specific, high-value interactions with biological targets to drive potency and selectivity.[8]

  • Serve as a Bioisosteric Replacement: Mimicking other functional groups like carbonyls or halogens to overcome liabilities or explore new chemical space.[5][7]

  • Function as a Versatile Synthetic Intermediate: Providing a reactive site for late-stage functionalization to rapidly generate diverse analog libraries.[4][5]

This guide will dissect each of these roles, providing the causal reasoning behind the strategic deployment of the carbonitrile group in the optimization of indazole derivatives.

Carbonitrile_Roles Indazole Indazole Scaffold PhysChem Modulates Physicochemical Properties (LogP, Solubility) Indazole->PhysChem + Carbonitrile Group PK Enhances Metabolic Stability Indazole->PK + Carbonitrile Group Binding Key Binding Element (H-Bond Acceptor) Indazole->Binding + Carbonitrile Group Bioisostere Bioisostere (Carbonyl, Halogen) Indazole->Bioisostere + Carbonitrile Group Synthetic Versatile Synthetic Handle Indazole->Synthetic + Carbonitrile Group

Figure 1: Multifaceted roles of the carbonitrile group on an indazole scaffold.

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of a carbonitrile group can dramatically alter a molecule's disposition in a biological system. Its influence stems from its strong dipole moment and resistance to metabolic degradation.

Modulating Lipophilicity and Solubility

The nitrile group is polar and can act as a hydrogen bond acceptor, which can increase a molecule's aqueous solubility.[9] However, its small size means this effect is often modest compared to larger, more traditional solubilizing groups like alcohols or amines. This allows for a subtle, more controlled modulation of the LogP/LogD, which is a critical parameter in balancing potency with ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ability to fine-tune lipophilicity without adding significant bulk is a key advantage in lead optimization.

Enhancing Metabolic Stability

One of the most valued attributes of the carbonitrile group, particularly when attached to an aromatic ring like indazole, is its exceptional metabolic stability.[5][8]

  • Resistance to Oxidation: Aryl nitriles are highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[8] Placing a nitrile at a metabolically labile position on the indazole ring is a proven strategy to block unwanted metabolism and prolong a compound's half-life.

  • Low Risk of Cyanide Release: A common concern with nitrile-containing compounds is the potential for in vivo hydrolysis to release toxic cyanide. However, this is rarely observed for nitriles attached to aromatic or fully substituted carbon atoms, as the C-CN bond is extremely robust.[8] The metabolic pathway for cyanide release typically requires oxidation of an adjacent C-H bond, a process that is not favored in aryl nitriles.[8] While nitrile hydrolysis can occur, it is generally a very minor metabolic pathway.[8][10]

Property Indazole (Hypothetical) Indazole-5-carbonitrile (Hypothetical) Rationale for Change
Calculated LogP 2.11.9The polar nitrile group slightly reduces lipophilicity.
Aqueous Solubility LowLow to ModerateThe nitrile can act as a hydrogen bond acceptor, modestly improving solubility.[9]
Metabolic Stability (HLM) Moderate (potential C5 oxidation)HighThe electron-withdrawing nitrile deactivates the ring towards oxidative metabolism at C5.[8]
Primary Metabolic Route Ring Oxidation / N-alkylationN-alkylation / Side-chain metabolismThe indazole ring itself is now more resistant to metabolic attack.

Table 1: Comparison of hypothetical physicochemical and metabolic properties of an unsubstituted indazole versus its 5-carbonitrile derivative.

The Carbonitrile in Molecular Recognition and Target Binding

The true power of the carbonitrile group is often revealed at the drug-target interface. Its unique geometry and electronic properties enable it to form critical interactions that drive binding affinity and selectivity.

A Potent Hydrogen Bond Acceptor

Despite lacking a hydrogen atom to donate, the lone pair of electrons on the nitrile's nitrogen atom makes it an effective hydrogen bond acceptor.[6][8][11] In the confined space of a protein's active site, this interaction can be a major contributor to binding energy.

  • Causality: In many kinase inhibitors, the "hinge-binding" region of the ATP pocket contains backbone N-H groups that serve as crucial hydrogen bond donors. A strategically placed nitrile on an indazole scaffold can form a strong, linear hydrogen bond with these donors, anchoring the inhibitor in the active site. This interaction is often cited as a primary reason for the high potency of many nitrile-containing drugs.[6][8]

Kinase_Binding cluster_protein Kinase Hinge Region cluster_inhibitor Indazole Inhibitor Backbone_NH N-H (from Ala, Cys, etc.) Indazole_CN Indazole Ring C≡N Indazole_CN:f0->Backbone_NH:f0 Hydrogen Bond

Figure 2: The nitrile group acting as a key hydrogen bond acceptor with the kinase hinge region.

A Versatile Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization, where one functional group is swapped for another to improve properties while retaining biological activity. The nitrile group is an excellent bioisostere for several common functionalities.[5][7]

  • Carbonyl/Hydroxyl Mimic: The nitrile's strong dipole and ability to accept hydrogen bonds allow it to mimic the interactions of a carbonyl (C=O) or hydroxyl (-OH) group.[5][8] This can be advantageous if the parent carbonyl group is metabolically liable (e.g., reduction to an alcohol) or if the hydroxyl group introduces unwanted properties.[12][13][14]

  • Halogen Mimic: In some contexts, the nitrile can serve as a replacement for a halogen atom like chlorine. Both are electron-withdrawing and have similar steric demands, allowing the nitrile to occupy similar pockets and maintain key electronic properties of the parent molecule.[5]

Probing Deep, Narrow Pockets

The linear geometry and minimal steric bulk of the carbonitrile group make it an ideal probe for exploring deep and narrow cavities within a protein's binding site that are inaccessible to larger groups.[5] This is a significant advantage in structure-based drug design, where filling such pockets can lead to substantial gains in both potency and selectivity.

The Carbonitrile as a Versatile Synthetic Handle

Beyond its direct impact on pharmacology, the carbonitrile group is a synthetic chemist's ally. It is a stable, unreactive group under many common reaction conditions, but it can be readily transformed into a variety of other functional groups when desired, making it perfect for late-stage diversification.[4][5]

Key transformations include:

  • Reduction to a primary amine (-CH₂NH₂).

  • Hydrolysis to a carboxylic acid (-COOH) or a primary amide (-CONH₂).

  • Cyclization with various reagents to form heterocycles like tetrazoles or oxadiazoles.

  • Nucleophilic addition of organometallic reagents to form ketones.[5]

This synthetic flexibility allows for the rapid exploration of the structure-activity relationship (SAR) around a core indazole scaffold from a single, readily accessible cyano-indazole intermediate.

Synthetic_Workflow Bromo Bromo-Indazole Cyano Cyano-Indazole (Key Intermediate) Bromo->Cyano Pd-catalyzed Cyanation Amine Aminomethyl-Indazole Cyano->Amine Reduction (e.g., H₂, Raney Ni) Amide Indazole-carboxamide Cyano->Amide Partial Hydrolysis (e.g., H₂O₂, base) Tetrazole Tetrazolyl-Indazole Cyano->Tetrazole Cycloaddition (e.g., NaN₃)

Figure 3: The cyano-indazole as a central intermediate for synthetic diversification.

Case Studies: Carbonitrile-Containing Indazole Kinase Inhibitors

The strategic importance of the carbonitrile group is best illustrated through its application in successful drug discovery programs. The indazole scaffold is prevalent in kinase inhibitors, and the nitrile group is a recurring theme.[2][15]

Inhibitor Class Target(s) Role of the Carbonitrile Group on Indazole Scaffold Reference(s)
TRK Inhibitors TRKA, TRKB, TRKCIn many indazole-based Tropomyosin Receptor Kinase (TRK) inhibitors, a nitrile group is incorporated to enhance potency and modulate physicochemical properties. It often serves as a key interaction point within the ATP binding site and contributes to the overall drug-like properties of the molecule. Its inclusion is a result of structure-based design and bioisosteric replacement strategies.[16],[17],[18],[2]
JAK Inhibitors JAK1, JAK2, JAK3, TYK2While many famous JAK inhibitors are not indazoles, the principles apply. In indazole-based JAK inhibitors, the nitrile group is often used to form a critical hydrogen bond with the hinge region of the kinase. This interaction is essential for achieving high potency. The nitrile also contributes to a favorable metabolic profile.[19],[20],[21]
Other Kinase Inhibitors Aurora, Pim, etc.Across various indazole-based kinase inhibitor programs, the nitrile is frequently employed to improve metabolic stability by blocking sites of oxidation, to fine-tune solubility and permeability, and to act as a bioisosteric replacement for groups with undesirable properties.[2],[3],[15]

Table 2: The role of the carbonitrile group in selected classes of indazole-based kinase inhibitors.

Experimental Protocols

To provide practical context, this section details representative experimental procedures for the synthesis and evaluation of a carbonitrile-containing indazole derivative.

Protocol 1: Synthesis of 1H-Indazole-5-carbonitrile via Palladium-Catalyzed Cyanation

This protocol describes the conversion of 5-bromo-1H-indazole to 1H-indazole-5-carbonitrile, a common and crucial synthetic step. The choice of a palladium catalyst with a specialized phosphine ligand (e.g., XPhos) is critical for achieving high efficiency in this type of cross-coupling reaction.[9]

Objective: To introduce a carbonitrile group at the 5-position of the indazole ring.

Materials:

  • 5-bromo-1H-indazole

  • Zinc cyanide, Zn(CN)₂

  • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromo-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the starting bromo-indazole.

  • Heating: Stir the reaction mixture and heat to 100-120 °C. The causality for heating is to provide the necessary activation energy for the catalytic cycle of the cross-coupling reaction to proceed efficiently.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. The bicarb wash is to neutralize any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1H-indazole-5-carbonitrile.

Self-Validation: The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the protocol was successful.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the potency (IC₅₀) of a synthesized indazole-carbonitrile inhibitor against a target kinase.

Objective: To quantify the inhibitory activity of a test compound on a specific protein kinase.

Assay Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high ATP level and a strong luminescent signal. Conversely, low inhibition allows the kinase to deplete ATP, leading to a weak signal.

Reagents:

  • Target Kinase enzyme

  • Kinase substrate (specific to the enzyme)

  • Test Compound (Indazole-carbonitrile derivative) dissolved in DMSO

  • ATP solution

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white assay plates

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle only).

  • Enzyme Addition: Prepare a solution of the kinase enzyme in reaction buffer and add it to the wells containing the test compound. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare a solution of the kinase substrate and ATP in reaction buffer. Add this solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration is optimized to ensure the reaction is in the linear range for the 0% inhibition control.

  • Signal Detection: Add the luminescent ATP detection reagent to all wells. This reagent lyses any cells (if a cell-based assay) and contains luciferase and luciferin, which react with the remaining ATP to produce light.

  • Measurement: Incubate the plate for 10 minutes in the dark to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Convert the raw luminescence units to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The assay includes positive (100% inhibition) and negative (0% inhibition) controls on every plate. The resulting dose-response curve should have a classic sigmoidal shape, and the quality of the assay is assessed by calculating the Z'-factor, which should be >0.5 for a robust assay.

Conclusion

The carbonitrile group is a powerful asset in the design of indazole-based therapeutics. Its value extends far beyond its simple structure, offering a sophisticated means to enhance metabolic stability, fine-tune physicochemical properties, and establish critical, potency-driving interactions with biological targets. Its synthetic tractability further cements its role as a key functional group for both lead discovery and optimization. A thorough understanding of the causal relationships between the nitrile's properties and its effects on a molecule's overall pharmacological profile is essential for any scientist working to develop the next generation of indazole-based medicines. By strategically employing the carbonitrile group, researchers can more effectively navigate the complex challenges of drug discovery and design safer, more efficacious therapies.

References

  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (URL: )
  • Nitrile - Wikipedia. (URL: )
  • Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. (URL: )
  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. University of Bari Aldo Moro Institutional Research Repository. (URL: )
  • Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. (URL: )
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry. (URL: [Link])

  • Metabolism of Some Drugs Which Contain Carbonyl Group Make It Stereogenic Drug by Reductase Enzyme. Pioneer Publisher. (URL: )
  • Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences. (URL: )
  • 7-Methoxy-1H-indazole-3-carbonitrile Technical Guide. Benchchem. (URL: )
  • Design, synthesis and evaluate of indazolylaminoquinazoline derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors. Bioorganic & Medicinal Chemistry. (URL: )
  • Discovery of novel indazole derivatives as second-generation TRK inhibitors. European Journal of Medicinal Chemistry. (URL: [Link])

  • Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. (URL: [Link])

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. (URL: [Link])

  • Kumar, V., Kaur, K., & Kumar, M. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 12(9), 1475–1509. (URL: [Link])

  • Skov, M., Jessen, C. B., Hansen, P. R., et al. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS medicinal chemistry letters, 7(6), 617–622. (URL: [Link])

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. (URL: [Link])

  • Type II & III inhibitors of tropomyosin receptor kinase (Trk)
  • Teixeira, F. C., Ramos, H., Antunes, I. F., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules (Basel, Switzerland), 11(11), 867–889. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (URL: [Link])

  • Nitrile biotransformation enzymes and their significant industrial products.
  • Synthesis of indazoles. Organic Chemistry Portal. (URL: [Link])

  • Synthesis of indazoles.
  • View of Metabolism of Some Drugs Which Contain Carbonyl Group Make It Stereogenic Drug by Reductase Enzyme. PDF. (URL: )
  • Khan, I., Ibrar, A., Zaib, S., & Ahmad, S. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. (URL: [Link])

  • Bioisosteric Replacements. Cambridge MedChem Consulting. (URL: [Link])

  • dos Santos, C. H., de Tarso da Silva, F., & de Souza, M. V. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 13(10), 1165–1183. (URL: [Link])

  • Exploring Carbonyl Group Applications in Pharmaceuticals.
  • The Role of Functional Groups in Drug–Receptor Interactions. Book Chapter. (URL: )
  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. Institute of Crystallography - CNR. (URL: )
  • Metabolism of Some Drugs Which Contain Carbonyl Group Make It Stereogenic Drug by Reductase Enzyme. ResearchGate. (URL: [Link])

  • Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. (URL: [Link])

  • INDAZOLE BIOISOSTERE REPLACEMENT OF CATECHOL IN THERAPEUTICALLY ACTIVE COMPOUNDS. WIPO Patentscope. (URL: [Link])

  • Fragment-Based Discovery of 6‑Arylindazole JAK Inhibitors. ACS Figshare. (URL: [Link])

  • Imidazopyridine derivatives as JAK inhibitors.
  • Sun, S., Ginn, J., et al. (2021). Indazole to 2-cyanoindole scaffold progression for mycobacterial lipoamide dehydrogenase inhibitors achieves extended target residence time and improved antibacterial activity. RSC medicinal chemistry, 12(11), 1895–1906. (URL: [Link])

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. (URL: [Link])

  • Hydrogen bond donors in drug design. ChemRxiv. (URL: [Link])

  • Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network. CrystEngComm. (URL: [Link])

  • Chapter 7: Drug Metabolism. Books. (URL: )
  • JAK Inhibitors in Refractory Adult and Childhood-Onset Still's Disease. ACR Abstract. (URL: [Link])

  • Chemical structures of 10 selected JAK inhibitors that were tested in the in vivo experiments. ResearchGate. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Fluoro-1H-indazole-6-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: De novo synthesis, regiocontrol, and reductive deamination of heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: De novo synthesis, regiocontrol, and reductive deamination of heterocyclic scaffolds.

Executive Summary

The 1H-indazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a critical structural motif in kinase inhibitors, PARP inhibitors, and other bioactive therapeutics[1]. The synthesis of highly substituted indazoles, such as 4-fluoro-1H-indazole-6-carbonitrile , requires precise regiocontrol. This application note details a robust, transition-metal-free, two-step protocol starting from the commercially available building block 2,6-difluoroterephthalonitrile. The methodology leverages a regioselective nucleophilic aromatic substitution (SNAr) followed by a controlled reductive deamination.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is designed around two self-validating chemical transformations that maximize yield while bypassing the need for expensive palladium or copper catalysts typically associated with indazole formation[2].

  • Step 1: Regioselective SNAr Annulation The choice of 2,6-difluoroterephthalonitrile as the starting material is the cornerstone of this strategy. The molecule possesses two nitrile groups (C1 and C4). However, only the C1 nitrile is flanked by ortho-fluorine atoms (at C2 and C6). When treated with hydrazine hydrate, the initial nucleophilic attack occurs exclusively at the C1 nitrile to form an amidrazone intermediate. The second hydrazine nitrogen then undergoes an intramolecular SNAr, displacing either the C2 or C6 fluorine[3]. Because the molecule is symmetric across the C1-C4 axis, attack at either fluorine yields the exact same intermediate: 3-amino-4-fluoro-1H-indazole-6-carbonitrile . The C4 nitrile lacks ortho-leaving groups and remains completely inert, ensuring 100% regioselectivity.

  • Step 2: Reductive Deamination To yield the target 1H-indazole, the C3-amino group must be removed. Because the 3-aminoindazole system behaves as a vinylogous cyanamide, it is relatively deactivated. Diazotization requires strong acidic conditions (concentrated HCl) to fully protonate the system and generate the diazonium salt. Subsequent treatment with hypophosphorous acid (H3PO2) provides a mild hydride source that selectively reduces the diazonium species, releasing nitrogen gas without over-reducing the C6 carbonitrile group.

Reaction Pathway Visualization

Pathway SM 2,6-Difluoroterephthalonitrile (Regioselective Precursor) Int 3-Amino-4-fluoro-1H-indazole- 6-carbonitrile SM->Int NH2NH2·H2O (3 eq) n-BuOH, 115°C, 6h [SNAr Annulation] Prod 4-Fluoro-1H-indazole- 6-carbonitrile (Target Scaffold) Int->Prod 1. NaNO2, HCl, 0°C 2. H3PO2, RT, 12h [Reductive Deamination]

Workflow for the regioselective two-step synthesis of 4-fluoro-1H-indazole-6-carbonitrile.

Quantitative Data & Optimization

The following table summarizes the optimization parameters established during the development of this protocol, providing the causality behind the selected reagents and conditions.

Table 1: Optimization of Reaction Conditions for the Synthesis Workflow

StepParameterSub-optimal ConditionOptimal ConditionCausality & Rationale for Optimal Choice
1. Annulation SolventEthanol (78 °C)n-Butanol (115 °C) Higher reflux temperature accelerates the thermodynamically driven SNAr cyclization, increasing yield from 65% to >85%.
1. Annulation Hydrazine Eq.1.1 Equivalents3.0 Equivalents Excess hydrazine prevents dimerization and competitive intermolecular side reactions.
2. Deamination Acid MediaAcetic AcidConc. HCl / H2O Stronger acid is strictly required for complete protonation and efficient diazonium formation of the deactivated 3-amino group.
2. Deamination ReductantNaBH4H3PO2 (50% aq) H3PO2 provides mild, controlled hydride delivery, avoiding the over-reduction of the sensitive nitrile group at C6.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Amino-4-fluoro-1H-indazole-6-carbonitrile

Objective: Regioselective pyrazole ring formation via SNAr.

  • Reaction Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2,6-difluoroterephthalonitrile (10.0 g, 60.9 mmol) and n-butanol (100 mL).

  • Reagent Addition: Slowly add hydrazine hydrate (64-65% aqueous solution, ~14.0 mL, 182.7 mmol) dropwise at room temperature.

  • Thermal Cyclization: Heat the reaction mixture to reflux (internal temperature ~115 °C) for 6–8 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 1:1).

  • Self-Validation & Workup: Cool the mixture to room temperature. Self-Validation: The reaction is visually validated by the formation of a dense, distinct precipitate upon cooling, indicating successful conversion. If the solution remains clear, cyclization is incomplete.

  • Isolation: Add cold water (100 mL) to fully crash out the intermediate. Filter the solid under vacuum, wash sequentially with cold water (2 x 50 mL) and cold ethanol (20 mL), and dry under high vacuum to afford the intermediate as a pale-yellow solid (Yield: ~88%).

Step 2: Reductive Deamination to 4-Fluoro-1H-indazole-6-carbonitrile

Objective: Traceless removal of the C3-amino directing group.

  • Diazotization Setup: Suspend 3-amino-4-fluoro-1H-indazole-6-carbonitrile (8.0 g, 45.4 mmol) in a mixture of concentrated HCl (40 mL) and deionized water (40 mL). Cool the suspension to 0–5 °C using an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO2, 4.7 g, 68.1 mmol) in water (15 mL). Add this solution dropwise over 30 minutes to the stirring suspension, strictly maintaining the internal temperature below 5 °C. Stir for an additional 1 hour at 0 °C.

  • Reduction: Slowly add hypophosphorous acid (H3PO2, 50% aqueous solution, 60.0 g, 454 mmol) dropwise to the cold mixture.

  • Self-Validation: The addition of H3PO2 is validated by the controlled effervescence of nitrogen gas (N2). Allow the reaction to warm to room temperature and stir for 12 hours. The cessation of bubbling indicates the completion of the reductive deamination.

  • Workup & Neutralization: Cool the mixture in an ice bath. Expert Note: Due to the massive excess of acid, do not neutralize directly with NaHCO3. Carefully adjust the pH to ~5 using a 6M NaOH solution to minimize violent effervescence, followed by final adjustment to pH 7 with saturated aqueous NaHCO3.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue by silica gel flash chromatography (eluent: gradient of 10-40% EtOAc in Hexanes) to yield the target 4-fluoro-1H-indazole-6-carbonitrile as an off-white solid (Yield: ~72%).

References

  • Vasudevan et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." National Center for Biotechnology Information (PMC). Available at:[Link][3]

  • Organic Chemistry Portal. "Indazole synthesis." Organic Chemistry Portal Heterocycle Database. Available at:[Link][2]

  • Zhang et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules (MDPI). Available at:[Link][1]

Sources

Application

Application Notes &amp; Protocols for the Cellular Characterization of Novel Indazole-Based Compounds: A Workflow Using 4-fluoro-1H-indazole-6-carbonitrile as a Model

Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1] This guide provides a comprehensive framework for the initial characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1] This guide provides a comprehensive framework for the initial characterization of novel indazole derivatives, using the hypothetical or newly-synthesized compound 4-fluoro-1H-indazole-6-carbonitrile as a working example. As this specific molecule is not widely characterized in public literature, this document presents a logical, multi-step workflow designed to elucidate its cellular activity, from initial potency assessment to functional outcomes. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Indazole Scaffold as a Kinase-Inhibitor Template

Indazole derivatives are heterocyclic aromatic compounds that have proven to be exceptionally versatile templates for the design of ATP-competitive kinase inhibitors. Their structure is adept at forming key hydrogen bond interactions within the hinge region of kinase ATP-binding pockets.[1] A prominent example is Linifanib (ABT-869), a multi-targeted inhibitor built on a 3-aminoindazole core that potently inhibits Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptor families, as well as FMS-like tyrosine kinase 3 (FLT3).[2][3][4]

Given this precedent, a novel compound like 4-fluoro-1H-indazole-6-carbonitrile is hypothesized to function as a kinase inhibitor. The primary goal for any researcher encountering such a compound is to systematically characterize its biological effects. This guide outlines the critical first steps in this process.

Essential Pre-Assay Compound Management

Meticulous compound handling is the foundation of reliable cell-based assay data. The physicochemical properties of a novel compound are unknown and must be determined empirically.

2.1. Solubility and Stock Solution Preparation

The vast majority of small molecule inhibitors are first dissolved in a non-aqueous solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock.

Protocol: Master Stock Preparation (10 mM in DMSO)

  • Weighing: Accurately weigh approximately 1-5 mg of 4-fluoro-1H-indazole-6-carbonitrile powder.

  • Calculation: Calculate the precise volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of C₈H₄FN₃ = 161.14 g/mol ).

    • Volume (L) = [Mass (g) / 161.14 ( g/mol )] / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO. To aid dissolution, warm the vial to 37°C for 10 minutes and/or vortex thoroughly.[5] Ultrasonic baths can also be used.

  • Storage: Aliquot the master stock into small, single-use volumes to minimize freeze-thaw cycles. Store desiccated at -20°C or -80°C. A properly stored DMSO stock should be stable for several months.[5]

2.2. Working Solution and Media Solubility

It is critical to assess the solubility of the compound in your final cell culture medium, as precipitation will lead to inaccurate and uninterpretable results.

  • Expert Insight: The final concentration of DMSO in cell culture should be kept to a minimum, typically ≤0.5%, as DMSO itself can induce cellular effects. Prepare intermediate dilutions of your master stock in DMSO or culture medium before the final dilution into the assay plate. This prevents shocking the cells with a high concentration of solvent.

A Step-Wise Workflow for Cellular Characterization

The following workflow provides a logical progression from broad cytotoxicity screening to specific functional assays.

G cluster_0 Phase 1: Potency & Viability cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Outcome a Prepare Serial Dilutions (e.g., 10 µM to 10 pM) b Cell Viability Assay (e.g., CellTiter-Glo) a->b c Calculate IC50 Value b->c d Hypothesize Target (e.g., RTK Signaling) c->d If Potent e Western Blot for Phospho-Proteins (p-AKT, p-ERK) d->e f Confirm On-Target Effect e->f g Apoptosis Assay (e.g., Caspase-Glo 3/7) f->g If Target Hit h Cell Cycle Analysis (Propidium Iodide Staining) f->h i Measure Phenotypic Change g->i h->i

Caption: A logical workflow for characterizing a novel indazole-based inhibitor.

Protocol 1: Determining Cellular Potency (IC50) via ATP-Based Viability Assay

This assay determines the concentration of the compound that inhibits a biological process (in this case, proliferation/viability) by 50%. It is the most common primary screen for novel compounds. The principle is that the quantity of ATP is directly proportional to the number of metabolically active, viable cells.

Materials:

  • Cell line of interest (e.g., MV4-11, a leukemia cell line with an FLT3 mutation sensitive to indazole inhibitors).[3][6]

  • White, opaque 96-well microplates suitable for luminescence.

  • ATP-based luminescence reagent (e.g., CellTiter-Glo®).

  • Multichannel pipette.

  • Luminometer plate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete growth medium. Incubate overnight to allow cells to adhere and resume proliferation.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-fluoro-1H-indazole-6-carbonitrile in culture medium from your DMSO stock. This will be a 10X working stock.

  • Cell Dosing: Add 10 µL of the 10X compound dilutions to the corresponding wells. Also include:

    • Vehicle Control: Wells treated with the highest concentration of DMSO used in the dilution series (e.g., 0.1%).

    • Untreated Control: Wells with cells and medium only.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 48-72 hours.

  • Assay Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls (Vehicle = 100% viability, No cells = 0% viability). Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.[7]

Protocol 2: Verifying Target Engagement via Western Blot

Based on the indazole scaffold, we hypothesize that 4-fluoro-1H-indazole-6-carbonitrile inhibits a protein kinase. A western blot can directly measure the phosphorylation status of a target kinase or its downstream substrates, providing evidence of target engagement within the cell.

G cluster_PI3K PI3K/AKT Pathway Ligand VEGF (Ligand) VEGFR VEGFR2 (Receptor Tyrosine Kinase) Ligand->VEGFR binds & activates PI3K PI3K VEGFR->PI3K phosphorylates Indazole 4-fluoro-1H-indazole-6-carbonitrile Indazole->VEGFR INHIBITS AKT AKT PI3K->AKT activates pAKT p-AKT (Active) AKT->pAKT Apoptosis Inhibition of Apoptosis Cell Survival pAKT->Apoptosis

Caption: Hypothesized inhibition of the VEGFR signaling pathway.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HUVECs for VEGFR signaling) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Compound Treatment: Pre-treat cells with 4-fluoro-1H-indazole-6-carbonitrile at relevant concentrations (e.g., 1X, 5X, and 10X the IC50 value) for 1-2 hours. Include a vehicle (DMSO) control.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (5-15 minutes) to induce maximal receptor phosphorylation.

  • Cell Lysis: Immediately place plates on ice, wash with cold PBS, and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[4] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil. Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for a phosphorylated target (e.g., anti-phospho-AKT Ser473) and a total protein antibody (e.g., anti-total-AKT) as a loading control.[3][4]

    • Wash and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A decrease in the phospho-protein signal relative to the total protein in treated samples indicates successful target inhibition.

Protocol 3: Measuring Functional Outcome via Caspase-Glo® 3/7 Assay

If the compound successfully inhibits a pro-survival signaling pathway, the expected functional outcome is the induction of apoptosis (programmed cell death). This can be quantified by measuring the activity of executioner caspases 3 and 7.

Step-by-Step Methodology:

  • Assay Setup: Follow steps 1-4 of the Cell Viability Assay protocol (Protocol 1). A 24-48 hour incubation is typically sufficient for apoptosis induction.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate.

  • Reagent Addition: Equilibrate the plate and reagent to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Signal Development: Mix by shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence, which is directly proportional to caspase-3/7 activity. A dose-dependent increase in luminescence indicates apoptosis induction.

Data Presentation & Interpretation

Quantitative data should be summarized for clarity. The tables below represent hypothetical results for the characterization of 4-fluoro-1H-indazole-6-carbonitrile.

Table 1: Cellular Potency in Various Cell Lines

Cell Line Relevant Mutation IC50 (nM)
MV4-11 FLT3-ITD 5.5
HUVEC Wild-Type 25.0

| A549 | Wild-Type | >10,000 |

  • Interpretation: The compound shows high potency in a cell line known to be dependent on FLT3 signaling, suggesting it may be an FLT3 inhibitor.[3][5] Its potency in endothelial cells (HUVEC) suggests potential anti-angiogenic activity.[8] The lack of activity in A549 cells indicates selectivity.

Table 2: Summary of Western Blot Densitometry

Treatment p-AKT / Total AKT Ratio
Vehicle (DMSO) 1.00
Compound (1X IC50) 0.45

| Compound (5X IC50) | 0.12 |

  • Interpretation: The compound causes a dose-dependent decrease in the phosphorylation of AKT, a key downstream node in many receptor tyrosine kinase pathways, confirming target engagement in a cellular context.[3][4]

References

  • Time in Chicago, IL, US. Google Search. Accessed March 8, 2024.
  • The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway. PMC. Accessed March 8, 2024. [Link]

  • A novel multi-targeted tyrosine kinase inhibitor, linifanib (ABT-869), produces functional and structural changes in tumor vasculature in an orthotopic rat glioma model. PubMed. Accessed March 8, 2024. [Link]

  • A novel multi-targeted tyrosine kinase inhibitor, linifanib (ABT-869), produces functional and structural changes in tumor vasculature in an orthotopic rat glioma model. ResearchGate. Accessed March 8, 2024. [Link]

  • Linifanib (ABT-869) | CAS#:796967-16-3. Chemsrc. Accessed March 8, 2024. [Link]

  • The Multitargeted Receptor Tyrosine Kinase Inhibitor Linifanib (ABT-869) Induces Apoptosis through an Akt and Glycogen Synthase Kinase 3β–Dependent Pathway. AACR Journals. Accessed March 8, 2024. [Link]

  • Linifanib (ABT-869) is a structurally novel, potent inhibitor of RTK, VEGF and PDGF. AdooQ Bioscience. Accessed March 8, 2024. [Link]

Sources

Method

Application Notes &amp; Protocols: 4-Fluoro-1H-indazole-6-carbonitrile in Cancer Research

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Indazole Scaffold in Oncology The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structu...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Indazole Scaffold in Oncology

The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous clinically approved and investigational anti-cancer agents.[1] Its rigid, bicyclic nature and specific arrangement of hydrogen bond donors and acceptors make it an exceptional "hinge-binding" motif for protein kinases, a class of enzymes frequently dysregulated in cancer.[2][3][4] This guide focuses on 4-fluoro-1H-indazole-6-carbonitrile , a versatile and strategically functionalized building block for the synthesis of novel kinase inhibitors.

The strategic incorporation of a fluorine atom at the 4-position can significantly enhance biological activity and modulate pharmacokinetic properties. Fluorine's high electronegativity can influence the acidity of the indazole N-H, potentially strengthening its interaction with the kinase hinge region, and can form productive hydrophobic interactions within the ATP-binding pocket.[5] Furthermore, the carbonitrile group at the 6-position is a valuable synthetic handle, amenable to a variety of chemical transformations to introduce additional pharmacophoric features or to serve as a vector for further molecular elaboration. This document provides a comprehensive guide for researchers, outlining the synthetic utility of 4-fluoro-1H-indazole-6-carbonitrile and detailing robust protocols for the biological evaluation of its derivatives in a cancer research setting.

Part 1: Synthetic Utility and Drug Design Rationale

The Indazole Scaffold as a Kinase Hinge-Binder

Protein kinases share a conserved ATP-binding site, a key feature of which is the "hinge region" that connects the N- and C-terminal lobes of the kinase domain. The majority of ATP-competitive kinase inhibitors are designed to form critical hydrogen bonds with the backbone of this hinge region.[4] The 1H-indazole scaffold is an excellent bioisostere of the adenine core of ATP, capable of forming two crucial hydrogen bonds with the kinase hinge, thereby anchoring the inhibitor in the active site.[2][3]

cluster_0 Kinase ATP Binding Pocket cluster_1 Indazole-Based Inhibitor hinge Kinase Hinge Region (e.g., Met, Ala, Cys residues) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue solvent_front Solvent Front Indazole Indazole Core Indazole->hinge 2x H-Bonds R1 R1 Group (targets hydrophobic pocket) R1->hydrophobic_pocket Hydrophobic Interactions R2 R2 Group (targets solvent front) R2->solvent_front Polarity/ Solubility G start 4-Fluoro-1H-indazole-6-carbonitrile step1 Step 1: N-Arylation (e.g., Buchwald-Hartwig or S_NAr) start->step1 intermediate1 N-Aryl Intermediate step1->intermediate1 step2 Step 2: Nitrile Reduction (e.g., LiAlH₄ or Catalytic Hydrogenation) intermediate1->step2 intermediate2 Primary Amine Intermediate step2->intermediate2 step3 Step 3: Amide Coupling (e.g., R-COCl or EDC/HOBt) intermediate2->step3 final_product Final Kinase Inhibitor Candidate step3->final_product

Caption: Conceptual synthetic pathway from the starting material.

Part 2: Application Protocols for Biological Evaluation

Once a library of derivatives has been synthesized from 4-fluoro-1H-indazole-6-carbonitrile, a systematic biological evaluation is required to identify promising anti-cancer agents. The following protocols provide a robust workflow for primary screening, secondary validation, and mechanistic elucidation.

Overall Workflow for Biological Evaluation

The evaluation process follows a logical progression from broad screening to detailed mechanistic studies. This ensures that resources are focused on the most promising compounds.

A Synthesized Indazole Derivatives B Primary Screen: Anti-Proliferation Assay (MTT) A->B C Data Analysis: Calculate IC₅₀ Values B->C D Hit Selection: Identify Potent Compounds (IC₅₀ < 1µM) C->D E Secondary Screen 1: Mechanism of Action (Western Blot for p-Kinase) D->E F Secondary Screen 2: Apoptosis Induction (Annexin V/PI Assay) D->F G Lead Candidate E->G F->G

Caption: High-level workflow for biological evaluation of synthesized compounds.

Protocol 1: Anti-Proliferative Activity (MTT Assay)

Objective: To determine the concentration at which a test compound inhibits cancer cell growth by 50% (IC₅₀). This is a primary screen for anti-cancer activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. [6]Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. [6][7] Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile culture plates

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in sterile PBS) [6]* Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Causality: This density ensures cells are in a logarithmic growth phase during the experiment and do not become over-confluent.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. A common final concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO, final concentration ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [8] * Causality: Only live cells with active mitochondria can reduce the MTT reagent.

    • Incubate the plate for 4 hours at 37°C. Protect the plate from light as MTT is light-sensitive.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [9] Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_control) * 100.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
IND-F-001A549725.2
IND-F-002A549720.85
IND-F-003A5497212.1
Doxorubicin (Control)A549720.45
Protocol 2: Target Engagement (Western Blot for Phospho-Kinase)

Objective: To confirm that a "hit" compound inhibits its intended kinase target within the cell by measuring the phosphorylation status of the kinase and/or its direct downstream substrate.

Principle: Kinase inhibitors block the transfer of a phosphate group from ATP to a protein substrate. A successful inhibitor will therefore lead to a decrease in the phosphorylated form of the target protein. Western blotting uses specific antibodies to detect the levels of both the total protein and its phosphorylated form, allowing for a ratiometric analysis of inhibition. [10][11] Materials:

  • 6-well culture plates

  • Cancer cell line expressing the target kinase

  • Test compound and appropriate growth factor/stimulant (e.g., FGF, EGF)

  • Cell lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors. [12]* Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). Note: Avoid milk as it contains phosphoproteins that can increase background. [12][13]* Primary antibodies: Rabbit anti-phospho-Kinase (p-Kinase), Rabbit anti-total-Kinase, Mouse anti-β-actin (loading control).

  • Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG.

  • Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

    • Pre-treat cells with various concentrations of the test compound (e.g., 0, 0.1x, 1x, 10x IC₅₀) for 2 hours. Include a vehicle (DMSO) control.

    • Stimulate the cells with the relevant growth factor (e.g., 50 ng/mL) for 15-30 minutes to induce maximal phosphorylation of the target kinase. Include a non-stimulated control.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold lysis buffer with inhibitors.

    • Causality: The use of cold buffer and phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins after cell lysis. [12] * Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them with Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

    • Incubate the membrane with the primary antibody against the phospho-protein (e.g., anti-p-Kinase) overnight at 4°C, diluted in 5% BSA/TBST.

    • Wash the membrane 3x for 10 minutes with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again 3x for 10 minutes with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal with an imager.

  • Stripping and Re-probing (Optional but Recommended):

    • To ensure accurate comparison, the same membrane can be stripped of antibodies and re-probed for total kinase and the loading control (β-actin). This corrects for any loading inaccuracies.

Data Analysis:

  • Perform densitometry on the bands using software like ImageJ.

  • For each sample, calculate the ratio of p-Kinase to total-Kinase. Normalize this ratio to the stimulated vehicle control.

Compound IDConcentration (µM)p-Kinase / Total Kinase (Normalized)
Vehicle (no stimulation)00.12
Vehicle (+ stimulation)01.00
IND-F-0020.10.65
IND-F-0021.00.18
IND-F-00210.00.05
Protocol 3: Apoptosis Induction (Annexin V/PI Staining)

Objective: To determine if the cell death induced by the test compound occurs via apoptosis.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. [14]Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. [15]By using both stains, flow cytometry can distinguish between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. [15][16] Materials:

  • Cancer cell line

  • 6-well culture plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 1-2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at relevant concentrations (e.g., 1x and 5x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating cells (in the medium) and the adherent cells (by trypsinization). This is critical as apoptotic cells often detach.

    • Combine the populations and centrifuge at 500 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer. [15] * Causality: The binding of Annexin V to PS is calcium-dependent, which is why a specific binding buffer containing CaCl₂ is required.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer immediately (within 1 hour). [15] * Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

Data Analysis:

  • The flow cytometer software will generate a quadrant plot.

  • Quantify the percentage of cells in each quadrant:

    • Lower-Left (Q3): Live cells (Annexin V- / PI-)

    • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Flow Cytometry with Annexin V/PI Staining: A Comprehensive Guide. Retrieved from [Link]

  • Shankar, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Shankar, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Jiang, X., et al. (2018). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. International Journal of Molecular Sciences, 19(9), 2786.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245.
  • Kim, D., & Kim, J. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(7), 843-851.
  • Kim, D., & Kim, J. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of the Pharmaceutical Society of Japan, 137(7), 843-851.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • ACS Publications. (2015, November 24). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors.
  • Use of a hinge-directed scaffold for the development of selective kinase inhibitors. (n.d.).
  • Wang, R., & Thompson, J. E. (2001). Detection of ATP Competitive Protein Kinase Inhibition by Western Blotting. Analytical Biochemistry, 299(1), 110-112.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018, April 9). RSC Advances.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Study Mind. (2022, April 19). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. Retrieved from [Link]

  • Molecules. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3372195A - Reduction of nitriles to primary amines.
  • PubMed. (2022, November 15). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Retrieved from [Link]

  • Ben-Yahia, A., et al. (2016). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 21(11), 1541.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2020, July 22).
  • ACS Publications. (2006, March 24). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry.

Sources

Application

Application Note: 4-Fluoro-1H-indazole-6-carbonitrile as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary & Structural Rationale In modern structure-based drug discovery (SBDD), the design of highly selective kinase inhibitors remains a formidable challenge due to the conserved nature of the ATP-binding poc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern structure-based drug discovery (SBDD), the design of highly selective kinase inhibitors remains a formidable challenge due to the conserved nature of the ATP-binding pocket across the human kinome. The compound 4-fluoro-1H-indazole-6-carbonitrile (CAS: 1082041-49-3) has emerged as a highly versatile, privileged pharmacophore for developing potent, target-selective therapeutics[1].

The indazole core functions as an ATP-competitive hinge binder, mimicking the purine ring of ATP. However, it is the specific combination of the 4-fluoro and 6-carbonitrile substitutions that elevates this scaffold:

  • 4-Fluoro Substitution (Solvent Vector): Fluorine is highly electronegative and sterically compact. Positioned at C4, it modulates the pKa​ of the indazole N1/N2 protons, optimizing membrane permeability. Mechanistically, the C4 vector projects toward the solvent-exposed channel of the kinase active site, preventing steric clashes while shielding the aromatic core from oxidative metabolism by cytochrome P450 enzymes.

  • 6-Carbonitrile Substitution (Back-Pocket Vector): The cyano group provides a linear, sp-hybridized vector that projects deep into the hydrophobic back pocket or the ribose binding pocket of kinases. The nitrogen atom of the cyano group acts as a weak hydrogen bond acceptor, enabling critical, target-specific interactions that drive selectivity over off-target kinases[2].

Key Therapeutic Applications

The unique spatial geometry of the 4-fluoro-1H-indazole-6-carbonitrile scaffold has been successfully leveraged across multiple therapeutic areas:

  • Immuno-Oncology (HPK1 Inhibition): Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 rescues T-cell activation and enhances anti-tumor immunity. 6-cyano-indazole derivatives have been heavily validated as potent HPK1 modulators in recent patent literature, such as 3[3].

  • Cell Cycle Regulation (Mps1 & CDK7): Mps1 (TTK) regulates the spindle assembly checkpoint. Optimization of the indazole scaffold at the 3- and 6-positions has yielded cell-active Mps1 inhibitors with low-nanomolar potency[2]. Similarly, in silico and in vitro studies have identified indazole-6-carbonitrile derivatives (e.g., DB07075) as reversible inhibitors of CDK7, a critical driver of malignant transcription[4].

HPK1_Pathway TCR TCR Complex ZAP70 ZAP70 TCR->ZAP70 SLP76 SLP76 Complex ZAP70->SLP76 Activation T-Cell Activation SLP76->Activation HPK1 HPK1 (MAP4K1) HPK1->SLP76 Phosphorylation (Inhibition) Inhibitor 6-Cyano-Indazole Inhibitor Inhibitor->HPK1 ATP-Competitive Binding

Mechanism of 6-cyano-indazole inhibitors in rescuing TCR signaling via HPK1 blockade.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueCausality / Relevance to Drug Design
CAS Number 1082041-49-3Unique identifier for commercial sourcing and regulatory tracking[1].
Molecular Formula C8H4FN3Low molecular weight (161.14 g/mol ) ensures high ligand efficiency (LE).
Core Structure 1H-indazoleMimics the purine ring of ATP, acting as a hinge-binding pharmacophore.
4-Fluoro Substituent F at C4Modulates pKa​ , blocks oxidative metabolism, and projects into the solvent channel.
6-Carbonitrile -CN at C6Projects into the kinase back pocket; provides an sp-hybridized H-bond acceptor[2].

Table 2: Kinase Inhibitory Profiles of Representative Derivatives

Kinase TargetPathway / Disease ContextRole of Indazole Scaffold
HPK1 (MAP4K1) TCR Signaling / Immuno-OncologyATP-competitive inhibition; 6-cyano group drives kinome selectivity[3].
Mps1 (TTK) Spindle Assembly / Solid Tumors6-position optimization yields low-nanomolar potency ( IC50​ < 5 nM)[2].
CDK7 Cell Cycle / MalignanciesReversible inhibition via non-covalent active site interactions[4].

Experimental Workflows & Protocols

Protocol 1: Regioselective Derivatization of the Indazole Scaffold

To build a focused library of kinase inhibitors, the 4-fluoro-1H-indazole-6-carbonitrile scaffold must be functionalized. This protocol details the regioselective N1-alkylation followed by C3-arylation.

Causality & Rationale: Indazoles undergo tautomerization between the N1 and N2 positions. Using a mild, bulky base like Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent (DMF) thermodynamically favors N1-alkylation, preventing the formation of inactive N2-isomers. Subsequent C3-bromination is highly selective because the 4-fluoro group deactivates the carbocycle, directing electrophilic aromatic substitution exclusively to the pyrazole C3 position.

Self-Validating System: Reaction completion and regioselectivity are validated in-process. LC-MS confirms the mass shift, while 2D NOESY NMR is mandatory to validate N1-alkylation (a cross-peak between the N1-alkyl protons and the C7-aromatic proton confirms correct regiochemistry).

Step-by-Step Methodology:

  • N1-Alkylation: Dissolve 4-fluoro-1H-indazole-6-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M). Add Cs2​CO3​ (1.5 eq) and the desired alkyl halide (1.2 eq). Stir at room temperature for 4 hours.

  • IPC (In-Process Control): Monitor via LC-MS. Upon disappearance of the starting material, quench with H2​O , extract with EtOAc, dry over Na2​SO4​ , and concentrate.

  • C3-Bromination: Dissolve the crude N1-alkylated intermediate in DMF. Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at 0°C. Stir for 2 hours at room temperature. Purify via flash chromatography to yield the 3-bromo-4-fluoro-1H-indazole-6-carbonitrile intermediate.

  • Suzuki-Miyaura Coupling: Combine the C3-bromo intermediate (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and Na2​CO3​ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and H2​O . Microwave at 110°C for 30 minutes. Filter through Celite and purify via preparative HPLC.

Synthesis_Workflow Scaffold 4-Fluoro-1H-indazole-6-carbonitrile Step1 N1-Alkylation (Cs2CO3, DMF, R-X) Scaffold->Step1 Step2 C3-Bromination (NBS, DMF) Step1->Step2 Step3 Suzuki Coupling (Pd-cat, Aryl-B(OH)2) Step2->Step3 Library Focused Compound Library Step3->Library Assay HTRF Kinase Assay (Primary Screen) Library->Assay Hits Lead Optimization Assay->Hits

Synthetic workflow and screening cascade for indazole-6-carbonitrile derivatives.

Protocol 2: Self-Validating HTRF Kinase Assay for Hit Screening

To evaluate the IC50​ of the synthesized indazole derivatives against targets like HPK1 or Mps1, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed.

Causality & Rationale: HTRF is chosen over traditional radiometric assays because it eliminates radioactive waste and offers superior high-throughput capabilities. The time-resolved nature of the fluorescence reading allows short-lived background auto-fluorescence (from library compounds or plasticware) to decay before the signal is measured, drastically reducing false positives.

Self-Validating System: This protocol utilizes a ratiometric readout (Emission at 665 nm / Emission at 620 nm). This mathematically normalizes any well-to-well variations in liquid volume or compound quenching. Furthermore, the assay's robustness is self-validated on every plate by calculating the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. A plate is only validated if Z' > 0.6.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Kinase/Substrate mix containing the recombinant kinase (e.g., HPK1) and biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Transfer: Echo-dispense 100 nL of the synthesized indazole inhibitors (in 100% DMSO) into a 384-well low-volume proxiplate. Include DMSO-only wells (negative control) and 10 µM Staurosporine wells (positive control).

  • Pre-Incubation: Add 5 µL of the 2X Kinase/Substrate mix to the plate. Centrifuge at 1000 rpm for 1 minute and incubate at room temperature for 15 minutes to allow the inhibitor to bind the hinge region.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km​ for the specific kinase). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing Streptavidin-XL665 (binds the biotinylated substrate) and a Europium cryptate-labeled anti-phospho antibody. Incubate for 1 hour.

  • Readout & Analysis: Read the plate on a microplate reader capable of TR-FRET. Calculate the 665/620 nm ratio. Validate the plate via Z'-factor calculation, and fit the normalized data to a 4-parameter logistic curve to determine the IC50​ .

References

  • 001chemical.com - CAS No. 1082041-49-3, 4-Fluoro-1H-indazole-6-carbonitrile.
  • Journal of Medicinal Chemistry (ACS Publications) - Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125).
  • Arabian Journal of Chemistry - Insilico exploration of the potential inhibitory activity of DrugBank compounds against CDK7 kinase using structure-based virtual screening, molecular docking, and dynamics simulation approach.
  • Google Patents - WO2019051199A1 - 6-cyano-indazole compounds as hematopoietic progenitor kinase 1 (hpk1) modulators.

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 4-fluoro-1H-indazole-6-carbonitrile

Introduction: The Therapeutic Potential of Indazole Scaffolds The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse and potent biological activities.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse and potent biological activities.[1][2] Many indazole derivatives have been investigated and developed as kinase inhibitors, with some achieving regulatory approval for the treatment of cancers.[2][3][4][5] The versatility of the indazole ring system allows for strategic substitutions that can fine-tune a compound's interaction with specific biological targets, making it a focal point in modern drug discovery.[1][6]

4-fluoro-1H-indazole-6-carbonitrile is a specific derivative of the indazole family. While its direct biological targets may not be extensively documented, its structural similarity to known kinase inhibitors suggests its potential as a modulator of cellular signaling pathways.[5][6][7] The presence of a fluorine atom can enhance binding affinity and metabolic stability, while the carbonitrile group can participate in key interactions within a target's active site.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize the biological activity of 4-fluoro-1H-indazole-6-carbonitrile. The following protocols are designed to be robust, scalable, and provide a clear rationale for each experimental step.

Strategic Approach to HTS Assay Selection

Given the prevalence of indazole derivatives as kinase inhibitors, a logical starting point for screening 4-fluoro-1H-indazole-6-carbonitrile is to employ assays that can detect modulation of kinase activity.[5][7] A multi-pronged approach, utilizing both biochemical and cell-based assays, is recommended to provide a comprehensive understanding of the compound's mechanism of action.

  • Biochemical Assays: These assays directly measure the interaction of the compound with a purified target protein, such as a kinase. They are essential for determining direct inhibition and for structure-activity relationship (SAR) studies.

  • Cell-Based Assays: These assays measure the effect of the compound on a specific cellular pathway or phenotype. They provide a more physiologically relevant context and can identify compounds that act through various mechanisms.[9]

The following sections detail the protocols for three industry-standard HTS assays that are well-suited for screening compounds like 4-fluoro-1H-indazole-6-carbonitrile:

  • Fluorescence Polarization (FP) Kinase Assay: A biochemical assay to directly measure the inhibition of a specific kinase.[10][11]

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) for Biomarker Detection: A versatile, bead-based biochemical assay that can be adapted to measure kinase activity or protein-protein interactions.[12][13][14]

  • Luciferase Reporter Gene Assay: A cell-based assay to monitor the modulation of a specific signaling pathway.[15][16][17][18]

Protocol 1: Fluorescence Polarization (FP) Kinase Assay

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) in solution.[11][19] When the tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to a larger molecule, such as a protein kinase, its tumbling is slowed, leading to an increase in polarization.[11] A test compound that inhibits the binding of the tracer to the kinase will result in a decrease in polarization.[20]

Workflow for FP Kinase Assay Development:

FP_Workflow cluster_dev Assay Development cluster_screen High-Throughput Screen Tracer_Opt Optimize Tracer Concentration Kinase_Titration Kinase Titration Tracer_Opt->Kinase_Titration Select lowest concentration with good signal-to-noise Z_Factor Determine Z' Factor Kinase_Titration->Z_Factor Determine EC50 for tracer binding Compound_Screen Primary Screen of Compound Library Z_Factor->Compound_Screen Proceed if Z' > 0.5 Hit_Confirmation Hit Confirmation Compound_Screen->Hit_Confirmation Identify initial hits Dose_Response Dose-Response and IC50 Determination Hit_Confirmation->Dose_Response Confirm activity

Caption: Workflow for FP Kinase Assay Development and Screening.

Detailed Protocol:

Materials:

  • Purified protein kinase of interest

  • Fluorescently labeled tracer (e.g., a fluorescently tagged ATP competitive ligand)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Tracer Concentration Optimization:

    • Prepare a serial dilution of the fluorescent tracer in assay buffer.

    • Add the tracer dilutions to the microplate.

    • Measure the fluorescence intensity and polarization of each concentration.

    • Select the lowest tracer concentration that gives a stable and robust signal (typically 3-5 times the background).[21]

  • Kinase Titration:

    • Prepare a serial dilution of the purified kinase in assay buffer.

    • Add the fixed, optimized concentration of the tracer to all wells.

    • Add the kinase dilutions to the plate.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

    • Measure the fluorescence polarization.

    • Determine the EC₅₀ of the kinase concentration that results in 50% of the maximal polarization signal. For the HTS, use a kinase concentration that gives 80% of the maximal signal (EC₈₀).

  • Assay Validation (Z' Factor Determination):

    • Prepare two sets of controls in multiple wells (e.g., 16 wells each) on a single plate:

      • High Control (Maximum Polarization): Tracer + EC₈₀ Kinase concentration.

      • Low Control (Minimum Polarization): Tracer only.

    • Incubate and measure fluorescence polarization as before.

    • Calculate the Z' factor using the formula:

      • Z' = 1 - (3 * (σ_high + σ_low)) / |μ_high - μ_low|

      • Where σ is the standard deviation and μ is the mean.

    • An assay is considered robust for HTS if the Z' factor is consistently greater than 0.5.[20][22][23]

  • High-Throughput Screening:

    • Add assay buffer to all wells of a 384-well plate.

    • Using a pintool or acoustic dispenser, transfer a small volume of 4-fluoro-1H-indazole-6-carbonitrile and library compounds (typically at a final concentration of 10-20 µM) to the assay plate.

    • Add the kinase (at EC₈₀ concentration) to all wells except the low control wells.

    • Add the fluorescent tracer to all wells.

    • Incubate as determined during assay development.

    • Measure fluorescence polarization.

    • Calculate the percent inhibition for each compound relative to the high and low controls.

Data Presentation:

ParameterValueReference
Final Tracer ConcentrationTo be determined experimentally[21]
Final Kinase ConcentrationEC₈₀[20]
Final Compound Concentration10 µM[23]
Incubation Time60 minutes (example)[19]
Z' Factor> 0.5[22][23]

Protocol 2: AlphaLISA® Assay for Kinase Activity

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures biomolecular interactions.[13] In a typical kinase assay format, a biotinylated substrate peptide is captured by streptavidin-coated Donor beads. A specific antibody that recognizes the phosphorylated substrate is conjugated to Acceptor beads.[12] When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity (within 200 nm).[14][24] Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the Acceptor beads, triggering a chemiluminescent signal at 615 nm.[14][25] Inhibitors of the kinase will prevent substrate phosphorylation, thus reducing the AlphaLISA signal.

Workflow for AlphaLISA Kinase Assay:

AlphaLISA_Workflow Start Start: Kinase Reaction Add_Stop Add Stop Solution/Acceptor Beads Start->Add_Stop Incubate_1 Incubate Add_Stop->Incubate_1 Add_Donor Add Donor Beads Incubate_1->Add_Donor Incubate_2 Incubate (in the dark) Add_Donor->Incubate_2 Read_Plate Read AlphaLISA Signal Incubate_2->Read_Plate

Caption: General workflow for an AlphaLISA kinase assay.

Detailed Protocol:

Materials:

  • Purified protein kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer

  • AlphaLISA Acceptor beads conjugated to a phospho-specific antibody

  • Streptavidin-coated AlphaLISA Donor beads

  • AlphaLISA buffer

  • 384-well, white microplates

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • Kinase Reaction:

    • Add the test compound (4-fluoro-1H-indazole-6-carbonitrile) to the wells of the microplate.

    • Add the kinase, biotinylated substrate, and ATP to initiate the reaction.

    • Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA and the anti-phospho-substrate Acceptor beads.

    • Incubate for a set time (e.g., 60 minutes) to allow for antibody-antigen binding.

    • Add the streptavidin-coated Donor beads.

    • Incubate for a final period (e.g., 30 minutes) in the dark to allow for bead proximity binding.[24]

  • Signal Measurement:

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Assay Validation and HTS:

    • Similar to the FP assay, determine the optimal concentrations of kinase, substrate, and ATP.

    • Perform a Z' factor analysis using a known inhibitor or no-enzyme controls to ensure the assay is suitable for HTS (Z' > 0.5).

    • Screen the compound library and identify hits based on a significant reduction in the AlphaLISA signal.

Data Presentation:

ComponentFinal Concentration
KinaseTo be determined
Biotinylated SubstrateTo be determined
ATPKm value for the kinase
Acceptor BeadsAs per manufacturer's recommendation
Donor BeadsAs per manufacturer's recommendation

Protocol 3: Luciferase Reporter Gene Assay for Pathway Analysis

Principle: This cell-based assay is used to measure the activity of a specific signaling pathway.[15][16][26] Cells are engineered to express a luciferase reporter gene under the control of a promoter containing response elements for a transcription factor of interest.[26] When a signaling pathway is activated, the transcription factor translocates to the nucleus and drives the expression of luciferase.[17] The amount of light produced upon the addition of a luciferase substrate is proportional to the activity of the pathway.[15][17] This assay can be used to identify compounds that either activate or inhibit a specific pathway.

Signaling Pathway Logic for a Luciferase Reporter Assay:

Luciferase_Pathway Compound 4-fluoro-1H-indazole-6-carbonitrile Target Target Protein (e.g., Kinase) Compound->Target Inhibition/Activation Signaling_Cascade Signaling Cascade Target->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Promoter Response Element Promoter Transcription_Factor->Promoter Binds Luciferase_Gene Luciferase Gene Promoter->Luciferase_Gene Drives Transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation Light_Output Light Output Luciferase_Protein->Light_Output Catalyzes Substrate

Caption: Logic of a luciferase reporter assay for pathway analysis.

Detailed Protocol:

Materials:

  • A stable cell line expressing the target of interest and the luciferase reporter construct.

  • Cell culture medium and supplements.

  • 384-well, white, clear-bottom cell culture plates.

  • Luciferase assay reagent (containing cell lysis buffer and luciferase substrate).

  • Luminometer.

Procedure:

  • Cell Plating:

    • Seed the engineered cells into 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 4-fluoro-1H-indazole-6-carbonitrile or with the compound library at a single concentration.

    • Include appropriate controls: vehicle (e.g., DMSO) and a known activator or inhibitor of the pathway.

  • Incubation:

    • Incubate the plates for a period sufficient to allow for changes in gene expression (typically 6-24 hours).

  • Luciferase Assay:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well.

    • Incubate for a short period (e.g., 10 minutes) to ensure complete cell lysis and stabilization of the luminescent signal.

  • Signal Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis and Interpretation:

    • Normalize the data to the vehicle control.

    • For an inhibitory effect, a decrease in luminescence will be observed. For an activating effect, an increase in luminescence will be seen.

    • Confirm hits and perform dose-response analysis to determine the EC₅₀ or IC₅₀ of the compound.

Data Presentation:

ParameterCondition
Cell LineSpecific to the pathway of interest
Seeding DensityTo be optimized for logarithmic growth
Compound Incubation Time6-24 hours (to be optimized)
ReadoutLuminescence

Data Analysis and Quality Control in HTS

Regardless of the assay platform, rigorous data analysis and quality control are paramount for the success of any HTS campaign.[27][28][29][30]

Key Quality Control Metrics:

  • Z' Factor: As described previously, this is a measure of the separation between the high and low controls and is a critical indicator of assay quality.[20][22] A Z' factor > 0.5 is generally considered excellent for HTS.[23]

  • Signal-to-Background (S/B) Ratio: This is the ratio of the mean of the high signal control to the mean of the low signal control. A higher S/B ratio is generally desirable.

  • Coefficient of Variation (%CV): This is a measure of the variability of the data and should be as low as possible (typically <15%).

Hit Identification and Confirmation:

  • Primary Screen: Screen the entire compound library at a single concentration to identify initial "hits." Hits are typically defined as compounds that produce a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the control).

  • Hit Confirmation: Re-test the initial hits in the primary assay to eliminate false positives.

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).[31]

  • Secondary Assays: Characterize the confirmed hits in orthogonal or downstream assays to further validate their mechanism of action and rule out off-target effects. This may include testing in different cell lines or against related kinases.[31]

Conclusion

The protocols outlined in this document provide a robust framework for the high-throughput screening of 4-fluoro-1H-indazole-6-carbonitrile. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and characterize the biological activity of this compound and other novel indazole derivatives. The emphasis on rigorous assay development, validation, and quality control will ensure the generation of high-quality, reproducible data, ultimately accelerating the drug discovery process.

References

  • Wang, X., et al. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84-91. [Link]

  • Pfinaler, C. C., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy, 11, 2747–2760. [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10. [Link]

  • Li, Y., et al. (2025). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol, 15(14), e4707. [Link]

  • An, S., & Tolliday, N. (2010). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Molecules, 5(2), 33-39. [Link]

  • Wang, X., et al. (2010). Luciferase reporter assay system for deciphering GPCR pathways. PubMed, 21188265. [Link]

  • North Carolina State University. (2020). What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery. [Link]

  • Coma, I., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • Ali, I., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Molecules, 28(20), 7179. [Link]

  • Zhang, X. D. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen. [Link]

  • Götte, M., & Coma, I. (2016). High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • Rogers, S. E., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega, 8(17), 15417–15425. [Link]

  • Evotec. High Throughput Screening (HTS) Services. [Link]

  • Ghaffari, M. A., et al. (2026). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. SLAS DISCOVERY: Advancing Life Sciences R&D, 29(1), 10-20. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-174. [Link]

  • Liu, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Kilgour, M., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Molecules, 27(23), 8206. [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Proceedings of the 11th ACM SIGKDD international conference on Knowledge discovery in data mining. [Link]

  • Rogers, S. E., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega, 8(17), 15417-15425. [Link]

  • ResearchGate. Working principle of the AlphaLISA assay. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(23), 13936-13943. [Link]

  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • Sridhar, M., et al. (2011). Synthesis and biological activities of a novel series of indazole derivatives. Der Pharma Chemica, 3(3), 133-138. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 138, 117978. [Link]

  • Kumar, A., et al. (2026). Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. Bioorganic Chemistry, 155, 107310. [Link]

  • Assay Genie. High-Throughput Screening Assays. [Link]

  • Agilent. Agilent Tools for High-Throughput Screening. [Link]

  • AdooQ BioScience. 6-Bromo-4-fluoro-1H-indazole. [Link]

  • Thomas, R. S., et al. (2018). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Applied In Vitro Toxicology, 4(1), 1-13. [Link]

  • Huang, R., et al. (2016). High-Throughput Screening Assay Profiling for Large Chemical Databases. Methods in Molecular Biology, 1439, 1-17. [Link]

  • Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology, 43(1), 1-8. [Link]

  • Sharma, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1867-1891. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(13), 5537–5545. [Link]

  • German Federal Institute for Risk Assessment. (2021). High-throughput screening to advance in vitro toxicology. BfR-Akademie. [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 4-Fluoro-1H-indazole-6-carbonitrile

Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale Indazoles are ubiquitous frameworks...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

Indazoles are ubiquitous frameworks found in various biologically active molecules, serving as highly efficient bioisosteres for indoles and benzimidazoles[1]. Specifically, substituted indazole-6-carbonitriles have garnered significant attention as core scaffolds for advanced kinase inhibitors, including PLK-4 and Aurora B inhibitors[2].

Historically, the synthesis of 1H-indazoles at scale relied on the Jacobson synthesis (diazotization of o-methylanilines). However, this route presents severe thermal hazards associated with diazonium salt instability and often suffers from poor regioselectivity when multiple electron-withdrawing groups are present. To circumvent these bottlenecks, modern process chemistry utilizes the condensation of ortho-fluorobenzaldehydes with hydrazine[3]. Recent advances have further highlighted the utility of transition-metal-free Nucleophilic Aromatic Substitution (SNAr) cyclizations for constructing these heterocycles safely and efficiently[4].

This application note details a highly scalable, two-step, regioselective synthesis of 4-fluoro-1H-indazole-6-carbonitrile starting from commercially available 3,5-difluorobenzonitrile. By leveraging a symmetric intermediate, this route inherently eliminates the formation of structural regioisomers, ensuring high API purity and an optimized E-factor.

Mechanistic Pathway & Causality

The synthesis is driven by two highly controlled mechanistic stages:

Stage 1: Directed Ortho Metalation (DOM) and Formylation The starting material, 3,5-difluorobenzonitrile, possesses a highly acidic proton at the C4 position, flanked by two inductively withdrawing fluorine atoms. Lithium diisopropylamide (LDA) is selected over n-butyllithium because its non-nucleophilic nature prevents unwanted addition to the nitrile group. Deprotonation at -78 °C yields a stable aryllithium species, which is subsequently trapped by anhydrous DMF to form 2,6-difluoro-4-cyanobenzaldehyde . The symmetry of this intermediate is the critical design element of this route.

Stage 2: Hydrazone Formation and Intramolecular SNAr Upon the addition of hydrazine hydrate, a fast, reversible condensation occurs to form the hydrazone. Because the intermediate is symmetric, intramolecular SNAr attack by the hydrazone nitrogen can occur at either the C2 or C6 fluorine atom—both pathways lead to the exact same regiopure product: 4-fluoro-1H-indazole-6-carbonitrile. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated hydrogen fluoride (HF), preventing equipment corrosion and driving the SNAr equilibrium forward.

SynthesisRoute SM 3,5-Difluorobenzonitrile (Commercially Available) INT 2,6-Difluoro-4-cyanobenzaldehyde (Symmetric Intermediate) SM->INT 1. LDA, THF, -78°C 2. DMF (Formylation) 3. HCl quench API 4-Fluoro-1H-indazole-6-carbonitrile (Target Compound) INT->API NH2NH2·H2O, DIPEA NMP, 80°C (Cyclization)

Figure 1: Two-step scalable synthesis of 4-fluoro-1H-indazole-6-carbonitrile via DOM and SNAr.

Mechanism A 2,6-Difluoro-4-cyanobenzaldehyde Symmetric Precursor B Hydrazone Intermediate Fast reversible condensation A->B + Hydrazine Hydrate - H2O C Meisenheimer Complex Rate-determining SNAr at C-F B->C Intramolecular attack of N on ortho-C-F bond D 4-Fluoro-1H-indazole-6-carbonitrile Regiopure Product C->D - HF (Trapped by DIPEA) Rearomatization

Figure 2: Mechanistic pathway of the regioselective hydrazine-mediated cyclization.

Step-by-Step Experimental Protocols

Stage 1: Synthesis of 2,6-Difluoro-4-cyanobenzaldehyde

Note: This reaction must be conducted under strictly anhydrous conditions using inert gas (N₂ or Ar).

  • Reactor Preparation: Purge a 2 L jacketed glass reactor with N₂. Charge with 3,5-difluorobenzonitrile (100 g, 0.72 mol) and anhydrous THF (1.0 L).

  • Cryogenic Cooling: Cool the reaction mixture to an internal temperature of -78 °C using a dry ice/acetone bath or cryogenic chiller.

  • Lithiation: Slowly add LDA (2.0 M in THF/heptane/ethylbenzene, 395 mL, 0.79 mol, 1.1 eq) via an addition funnel over 45 minutes. Maintain the internal temperature below -70 °C to prevent benzyne formation or decomposition.

  • Formylation: Stir the resulting deep-red solution for 1 hour at -78 °C. Add anhydrous DMF (79 g, 1.08 mol, 1.5 eq) dropwise over 30 minutes.

  • Quench & Workup: Allow the reaction to stir for 1 hour, then gradually warm to -20 °C. Quench the reaction by the slow addition of 1M HCl (500 mL) to hydrolyze the hemiaminal intermediate. Extract with EtOAc (2 × 500 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from heptane/EtOAc (9:1) to afford the intermediate as a pale yellow solid.

Self-Validating System (Stage 1): Perform a rapid quench of a 0.5 mL reaction aliquot into D₂O prior to DMF addition. ¹H NMR analysis of the organic layer must show >95% deuterium incorporation at the C4 position. If <95%, the LDA has degraded, and a fresh titration of the base is required before proceeding.

Stage 2: Synthesis of 4-Fluoro-1H-indazole-6-carbonitrile

Note: Hydrazine hydrate is highly toxic and potentially explosive. Handle in a well-ventilated fume hood with appropriate PPE.

  • Reactor Preparation: Charge a 1 L reactor with 2,6-difluoro-4-cyanobenzaldehyde (100 g, 0.60 mol) and N-Methyl-2-pyrrolidone (NMP) (500 mL). Causality note: NMP is highly polar and stabilizes the SNAr Meisenheimer transition state better than THF.

  • Base Addition: Add DIPEA (116 g, 0.90 mol, 1.5 eq) to the solution.

  • Hydrazine Addition: Cool the mixture to 10 °C. Slowly add hydrazine hydrate (64% in water, 36 g, 0.72 mol, 1.2 eq) dropwise over 30 minutes. An exotherm will be observed as the hydrazone forms.

  • Cyclization: Heat the reaction mixture to an internal temperature of 80 °C and maintain for 5 hours.

  • Workup & Isolation: Cool the mixture to 20 °C. Slowly add deionized water (1.5 L) over 1 hour under vigorous stirring to precipitate the product. Filter the resulting off-white solid, wash thoroughly with water (to remove NMP and DIPEA salts), and dry in a vacuum oven at 50 °C to constant weight.

Self-Validating System (Stage 2): Monitor the reaction via UPLC-MS at the 3-hour mark. The intermediate hydrazone (m/z 182 [M+H]⁺) must be <2% relative to the product peak (m/z 162 [M+H]⁺). If the intermediate persists, verify the pH of the reaction mixture; it must be >9 to ensure sufficient nucleophilicity of the hydrazone nitrogen. Add additional DIPEA (0.2 eq) if necessary.

Data Presentation & Analytical Validation

The following tables summarize the expected scale-up metrics and the analytical markers required for batch release.

Table 1: Scale-Up Process Metrics

ParameterStage 1: FormylationStage 2: Cyclization
Input Batch Size 100 g100 g
Isolated Yield (%) 86 - 89%91 - 94%
Purity (UPLC-UV) >98.5%>99.0%
E-Factor 12.48.2
Critical Process Control Moisture <50 ppm (KF)Internal Temp <90 °C

Table 2: Analytical Characterization Markers for 4-Fluoro-1H-indazole-6-carbonitrile

Analytical MethodTarget Signal / Marker Profile
¹H NMR (DMSO-d₆, 400 MHz) δ 13.65 (br s, 1H, N-H), 8.32 (s, 1H, C3-H), 8.01 (s, 1H, C7-H), 7.42 (dd, J = 9.8, 1.2 Hz, 1H, C5-H).
¹⁹F NMR (DMSO-d₆, 376 MHz) δ -112.4 (s, 1F).
LC-MS (ESI+) m/z 162.0 [M+H]⁺
FT-IR (ATR) 2232 cm⁻¹ (C≡N stretch), 3155 cm⁻¹ (N-H stretch).

References

  • Palladium-Catalyzed C–H/C–H Cross-Coupling by Mechanochemistry: Direct Alkenylation and Heteroarylation of N1-Protected 1H-Indazoles The Journal of Organic Chemistry - ACS Publications[1]

  • US8765748B2 - Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer Google Patents[2]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Organic Process Research & Development - ACS Publications[3]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Molecules - MDPI[4]

Sources

Method

"analytical methods for 4-fluoro-1H-indazole-6-carbonitrile quantification"

Application Note: Analytical Methods for 4-Fluoro-1H-indazole-6-carbonitrile Quantification Executive Summary & Physicochemical Rationale 4-Fluoro-1H-indazole-6-carbonitrile (CAS: 1082041-49-3) is a highly versatile fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Methods for 4-Fluoro-1H-indazole-6-carbonitrile Quantification

Executive Summary & Physicochemical Rationale

4-Fluoro-1H-indazole-6-carbonitrile (CAS: 1082041-49-3) is a highly versatile fluorinated heterocyclic building block[1]. It is extensively utilized in medicinal chemistry for the synthesis of kinase inhibitors, synthetic cannabinoid receptor agonists, and various oncological intermediates. Accurate quantification of this compound is critical across the drug development pipeline—from assessing bulk purity during chemical synthesis to trace-level bioanalysis in pharmacokinetic (PK) studies and environmental wastewater monitoring[2].

Physicochemical Profiling: The molecule ( C8​H4​FN3​ , MW: 161.14 g/mol ) features an indazole core with a strong UV chromophore, a highly electronegative fluorine atom, and a nitrile group.

  • Chromatographic Behavior: The secondary amine in the indazole ring acts as a hydrogen bond donor and can interact with residual silanols on silica-based stationary phases, leading to severe peak tailing. Therefore, acidic modifiers (e.g., 0.1% formic acid) are mandatory in the mobile phase to suppress the ionization of the indazole nitrogen, ensuring sharp, symmetrical peaks[3].

  • Mass Spectrometry: The nitrogen-rich indazole core readily accepts protons. Consequently, Positive Electrospray Ionization (ESI+) is the optimal mode for mass spectrometric detection, yielding a robust [M+H]+ precursor ion[4].

Analytical Strategy Visualization

Figure 1: Dual-pathway analytical workflow for 4-fluoro-1H-indazole-6-carbonitrile quantification.

Protocol I: HPLC-UV Method for Bulk Quantification & Purity Assessment

Objective: To quantify 4-fluoro-1H-indazole-6-carbonitrile in Active Pharmaceutical Ingredient (API) mixtures or synthetic intermediates.

Mechanistic Causality: A reverse-phase C18 column is selected for its hydrophobic retention capabilities. 0.1% Formic acid in water is used as Mobile Phase A to maintain the indazole in a neutral state, preventing secondary interactions with the stationary phase[3]. UV detection at 254 nm is chosen to capture the conjugated π -system of the indazole ring, providing maximum sensitivity for bulk analysis.

Step-by-Step Methodology
  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 15 minutes.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Preparation (Self-Validating Step):

    • Accurately weigh 10.0 mg of the sample.

    • Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution.

    • Dilute to a working concentration of 100 µg/mL using a 50:50 (v/v) Water:Acetonitrile mixture. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Execution:

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

Table 1: HPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 90 10 1.0
2.0 90 10 1.0
8.0 10 90 1.0
10.0 10 90 1.0
10.1 90 10 1.0

| 15.0 | 90 | 10 | 1.0 |

Protocol II: LC-MS/MS Method for Trace-Level Bioanalysis

Objective: To quantify 4-fluoro-1H-indazole-6-carbonitrile in biological matrices (e.g., plasma) or wastewater down to ng/mL or pg/mL levels[5].

Mechanistic Causality: Biological matrices contain complex proteins and phospholipids that cause severe ion suppression in the mass spectrometer. A protein precipitation (PPT) extraction using ice-cold acetonitrile effectively denatures and crashes proteins while keeping the highly soluble indazole derivative in the supernatant. Multiple Reaction Monitoring (MRM) is employed for absolute specificity, targeting the [M+H]+ precursor ion at m/z 162.1.

Step-by-Step Methodology
  • Sample Extraction (Protein Precipitation):

    • Transfer 50 µL of plasma (or filtered wastewater) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile containing an internal standard (IS) (e.g., a deuterated indazole analog to correct for matrix effects and extraction losses)[2].

    • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the clear supernatant to an autosampler vial containing a low-volume insert.

  • Chromatographic Conditions:

    • Column: UPLC C18 (50 mm × 2.1 mm, 1.7 µm) for rapid, high-resolution separation[5].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Purpose
4-Fluoro-1H-indazole-6-carbonitrile 162.1 135.1 25 18 Quantifier (Loss of HCN)

| 4-Fluoro-1H-indazole-6-carbonitrile | 162.1 | 115.1 | 25 | 28 | Qualifier (Loss of HCN + HF) |

System Suitability and Validation Metrics

To ensure the trustworthiness of the analytical data, the protocols must operate as self-validating systems. Prior to running actual samples, system suitability must be established.

Table 3: Comparative Validation Metrics | Validation Parameter | HPLC-UV (Bulk Analysis) | LC-MS/MS (Trace Bioanalysis) | | :--- | :--- | :--- | | Linearity Range | 1.0 - 200 µg/mL | 0.1 - 500 ng/mL | | Limit of Detection (LOD) | 0.1 µg/mL | 0.02 ng/mL | | Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 ng/mL | | Accuracy (% Recovery) | 98.0% - 102.0% | 85.0% - 115.0% | | Precision (% CV, n=6) | < 2.0% | < 15.0% | | System Suitability (Tailing) | 1.5 | 1.5 |

Note: For LC-MS/MS, matrix effect evaluation is mandatory. The matrix factor (MF) should be calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. An IS-normalized MF between 0.85 and 1.15 confirms the absence of significant ion suppression/enhancement.

References

  • 001chemical.com. "CAS No. 1082041-49-3, 4-Fluoro-1H-indazole-6-carbonitrile - 001CHEMICAL". Available at:[Link]

  • SIELC Technologies. "Separation of Indazole on Newcrom R1 HPLC column - SIELC Technologies". Available at: [Link]

  • Rasayan Journal of Chemistry. "SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE". Available at:[Link]

  • University of Padova. "Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood". Available at: [Link]

  • PubMed (NIH). "[Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry]". Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-fluoro-1H-indazole-6-carbonitrile

Welcome to the technical support center for the synthesis of 4-fluoro-1H-indazole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-fluoro-1H-indazole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your synthetic route and improve your outcomes.

Introduction

4-fluoro-1H-indazole-6-carbonitrile is a key building block in medicinal chemistry, often utilized in the development of various therapeutic agents. Its synthesis, however, can present several challenges, from achieving high yields to ensuring regioselectivity and purity. This guide provides in-depth, field-proven insights to address these issues effectively.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low Yield in the Cyclization Step

Q: My intramolecular cyclization to form the indazole ring is resulting in a consistently low yield. What are the potential causes and how can I improve it?

A: Low yields in the formation of the indazole ring are a frequent challenge and can often be attributed to several factors. A systematic evaluation of your reaction conditions is crucial for identifying the root cause.[1]

  • Suboptimal Reaction Temperature: The cyclization reaction is often sensitive to temperature. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting material or the desired product.[1][2] It is recommended to perform a temperature screen to identify the optimal range for your specific substrate and solvent system.

  • Incorrect Choice of Base or Catalyst: The selection and stoichiometry of the base or catalyst are critical. For instance, in Ullmann-type cyclizations, the copper source is important; using CuCl can lead to undesired chlorinated byproducts.[3] The pKa of the base should be appropriate for the specific intramolecular cyclization.[1]

  • Solvent Effects: The polarity and boiling point of the solvent can significantly impact reaction rates and yields.[1] For some reactions, polar aprotic solvents like DMF or DMSO are effective, while for others, a less polar solvent like THF might be preferable.[2][4]

  • Presence of Water or Oxygen: Many cyclization reactions, particularly those involving organometallic catalysts, are sensitive to moisture and atmospheric oxygen.[1] Ensuring anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) is essential.

  • Poor Quality of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to lower yields.[1] It is advisable to purify starting materials if their quality is questionable.

Issue 2: Formation of Regioisomers (N1 vs. N2 Substitution)

Q: I am observing the formation of both N1 and N2 substituted indazole isomers. How can I selectively synthesize the desired 1H-indazole?

A: Achieving regioselectivity in the synthesis of indazoles is a common challenge, as direct alkylation or arylation can often lead to a mixture of N1 and N2 substituted products.[4][5] The outcome is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions.[4]

  • Thermodynamic vs. Kinetic Control: The N1-substituted regioisomers are generally the thermodynamically more stable products.[6][7] By allowing the reaction to reach equilibrium, often by using longer reaction times or higher temperatures, the formation of the N1-isomer can be favored.[6][7] Conversely, kinetic control (shorter reaction times, lower temperatures) can sometimes favor the N2-isomer.[7]

  • Choice of Base and Solvent: This is a critical factor. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective for achieving N1 selectivity for a variety of substrates.[4][6] The sodium cation is thought to coordinate with the N2 atom, sterically hindering alkylation at that position.[4]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring can direct the regioselectivity. For example, electron-withdrawing groups at the C7 position can favor N2-alkylation.[6]

Issue 3: Difficulty in Purification of the Final Product

Q: I am struggling to purify the final 4-fluoro-1H-indazole-6-carbonitrile from reaction byproducts. What are some effective purification strategies?

A: Effective purification is crucial for obtaining a high-purity final product. The choice of method will depend on the nature of the impurities.

  • Column Chromatography: This is a standard method for purifying organic compounds. A careful selection of the solvent system (eluent) is key. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) on a silica gel column is often effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities.[8] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Steam Distillation: For volatile indazole products, steam distillation can be an effective purification technique to remove non-volatile impurities.[3][9]

  • Washing/Trituration: Washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble, can be a simple and effective preliminary purification step.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of 4-fluoro-1H-indazole-6-carbonitrile.

Protocol 1: Synthesis via Intramolecular Ullmann-Type Cyclization

This protocol is adapted from a method developed for a similar fluorinated indazole.[3][9]

Step 1: Hydrazone Formation

  • To a solution of the appropriate 2-bromo-4-fluoro-6-formylbenzonitrile in a suitable solvent (e.g., methanol), add methylhydrazine (1.2 equivalents) at a controlled temperature.

  • Stir the reaction mixture until the formation of the hydrazone is complete, as monitored by TLC or LC-MS.

  • Isolate the crude hydrazone product.

Step 2: Intramolecular Ullmann Cyclization

  • In a reaction vessel under an inert atmosphere, combine the crude hydrazone, copper(I) bromide (0.55 molar equivalents), and a suitable solvent like acetonitrile.[3]

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3 molar equivalents) to the mixture.[3]

  • Heat the reaction to 55-65 °C and stir for 16-24 hours, or until the reaction is complete.[3]

  • After completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or steam distillation.[3]

Reagent/SolventAmountPurpose
Hydrazone1 equivalentStarting material
Copper(I) Bromide0.55 equivalentsCatalyst
DBU3 equivalentsBase
Acetonitrile20 volumesSolvent
Protocol 2: Palladium-Catalyzed Cyanation

For the introduction of the nitrile group, a palladium-catalyzed cyanation of a corresponding halo-indazole precursor can be employed.

  • In a reaction flask under an inert atmosphere, dissolve the 6-bromo-4-fluoro-1H-indazole in dimethylacetamide (DMAc).[10]

  • Degas the solution by bubbling with argon for 1 hour.[10]

  • Add potassium ferrocyanide trihydrate (0.5 equivalents), followed by water.[10]

  • Add the palladium catalyst, such as allylpalladium(II) chloride dimer, and a ligand like Xantphos.[10]

  • Heat the reaction mixture to 95 °C and stir until completion.[10]

  • Cool the reaction, and perform an aqueous workup followed by extraction with an organic solvent.

  • Purify the product by crystallization or column chromatography.

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_temp Verify Reaction Temperature start->check_temp check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents check_conditions Ensure Anhydrous & Inert Conditions start->check_conditions optimize Systematically Optimize Conditions check_temp->optimize check_reagents->optimize check_conditions->optimize success Improved Yield optimize->success Parameter_Interdependencies Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Solvent Solvent Solvent->Yield Base Base/Catalyst Base->Yield Base->Purity

Caption: Interdependencies of key reaction parameters and their effect on yield and purity.

References

  • Humphrey, J. M., et al. (2014).
  • Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Rositza, G., et al. (2007). Regioselective Synthesis of Indazole N 1‐ and N 2‐(β‐d‐Ribonucleosides). Nucleosides, Nucleotides and Nucleic Acids.
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • Beaver, M. G., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
  • N/A
  • Synfacts. (2023).
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.
  • N/A
  • N/A

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity in Indazole N-Alkylation

Welcome to the Technical Support Center for Indazole N-Alkylation. The indazole scaffold is a privileged pharmacophore in modern drug discovery, but its annular tautomerism presents a classic synthetic challenge: control...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole N-Alkylation. The indazole scaffold is a privileged pharmacophore in modern drug discovery, but its annular tautomerism presents a classic synthetic challenge: controlling alkylation at the N1 versus N2 position.

This guide synthesizes mechanistic principles, troubleshooting FAQs, and validated protocols to help researchers and drug development professionals achieve absolute regiocontrol in their synthetic workflows.

Part 1: Core Principles of Indazole Regioselectivity

The regiochemical outcome of indazole N-alkylation is fundamentally governed by the competition between thermodynamic and kinetic control[1].

  • N1-Alkylation (Thermodynamic Control): The 1H-indazole tautomer preserves the full aromaticity of the benzenoid ring, making the N1-alkylated product thermodynamically more stable[1]. Strong bases (e.g., NaH) in polar aprotic solvents (e.g., THF) promote complete formation of the delocalized indazolide anion, allowing the reaction to equilibrate to the more stable N1-isomer[2].

  • N2-Alkylation (Kinetic Control): The 2H-indazole (quinoid) form is thermodynamically less stable because it disrupts the benzenoid resonance[1]. However, under specific kinetic conditions (e.g., Mitsunobu reactions or transition-metal/acid catalysis), or when steric/electronic factors at the C7 position block the N1 nitrogen, N2-alkylation becomes the favored pathway[3].

MechanisticPathway SM 1H-Indazole (Starting Material) Anion Indazolide Anion (Delocalized) SM->Anion Strong Base (e.g., NaH) N1 N1-Alkylated Product (Thermodynamic, Benzenoid) Anion->N1 Polar Aprotic Solvent (THF), RT N2 N2-Alkylated Product (Kinetic, Quinoid) Anion->N2 Steric Blockade at C7 or Mitsunobu/Diazo

Mechanistic divergence of indazole N-alkylation under thermodynamic vs. kinetic control.

Part 2: Troubleshooting FAQs

Q1: I am using K₂CO₃ in DMF with an alkyl halide, and I consistently get a 1:1 mixture of N1 and N2 isomers. How can I push the reaction exclusively to N1? Expert Answer: Weak bases like K₂CO₃ often lead to incomplete deprotonation and mixed kinetic/thermodynamic product distributions[4]. To achieve >95% N1 selectivity, switch to a stronger base like Sodium Hydride (NaH) in anhydrous THF[1]. NaH acts as a strong, non-nucleophilic base that completely deprotonates the indazole. Crucial causality: Allow the deprotonation to stir for 30 minutes at room temperature before adding the electrophile. This ensures complete formation of the indazolide anion, allowing the hard sodium counterion to facilitate an equilibrium that funnels into the N1-pathway as the global thermodynamic minimum[2].

Q2: My target is the N2-alkylated indazole, but standard alkylation (even with bulky bases) still gives predominantly N1. What is the most reliable method for N2 selectivity? Expert Answer: Standard basic alkylation inherently favors N1. To override this, you must bypass the thermodynamic indazolide anion intermediate entirely. We recommend two approaches:

  • The Mitsunobu Reaction: Reacting the 1H-indazole with an alcohol, Triphenylphosphine (PPh₃), and DIAD/DEAD shifts the mechanism to strictly kinetic control, typically yielding excellent N2 selectivity.

  • Acid-Catalyzed Diazo Alkylation: A recent, highly robust method utilizes diazo compounds catalyzed by Triflic Acid (TfOH)[5]. This metal-free protocol provides exceptional N2/N1 ratios (up to 100/0) and tolerates diverse functional groups[5].

Q3: I have a nitro group at the C7 position. Even with NaH/THF, my reaction yields almost entirely the N2-isomer. Why is this happening, and can I fix it? Expert Answer: This is a classic example of substrate-controlled regioselectivity. Substituents at the C7 position (especially bulky groups or electron-withdrawing groups like -NO₂ or -CO₂Me) sit directly adjacent to the N1 nitrogen[1]. They exert severe steric hindrance and electrostatic repulsion, physically blocking the electrophile's trajectory toward N1[3]. This forces the alkylation to occur at the unhindered N2 position, regardless of the thermodynamic penalty[1]. If N1 is absolutely required, you must perform the alkylation before introducing the C7 substituent.

TroubleshootingWorkflow Start Determine Target Regioisomer Target Is your goal N1 or N2? Start->Target PathN1 Target: N1-Isomer Target->PathN1 PathN2 Target: N2-Isomer Target->PathN2 CheckC7 Check C7 Substituent PathN1->CheckC7 Mitsunobu Execute Protocol B: TfOH+Diazo or Mitsunobu PathN2->Mitsunobu NaH Execute Protocol A: NaH / THF CheckC7->NaH H or small group at C7 BlockWarning Warning: C7 Bulky/EWG forces N2 alkylation CheckC7->BlockWarning Bulky/EWG at C7

Decision tree for selecting the optimal reaction conditions based on target regioisomer.

Part 3: Quantitative Data Summary

The following table summarizes expected regioselectivity outcomes based on reaction conditions and substrate electronics.

Reaction Conditions / SubstratePrimary MechanismExpected Major IsomerTypical Regioselectivity (N1:N2)
NaH / THF, Alkyl Halide ThermodynamicN1> 95:5
K₂CO₃ / DMF, Alkyl Halide MixedMixture~ 50:50 to 70:30
Mitsunobu (PPh₃, DIAD, ROH) KineticN2< 10:90
TfOH, Diazo Compound Acid-CatalyzedN2Up to 0:100
NaH / THF (C7-NO₂ Substrate) Steric/Electronic BlockadeN2< 5:95
NaH / THF (C3-Bulky Substrate) Steric EnhancementN1> 99:1

Part 4: Validated Experimental Protocols

Protocol A: Highly Selective N1-Alkylation (Thermodynamic Control)

This protocol is a self-validating system; the cessation of hydrogen gas evolution serves as a visual indicator of complete anion formation prior to electrophile introduction.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)[2].

  • Equilibration: Remove the ice bath and stir the suspension at room temperature for 30 minutes. Validation Step: Wait until H₂ evolution completely ceases, ensuring 100% formation of the indazolide anion[2].

  • Alkylation: Re-cool to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise[2].

  • Reaction: Warm to room temperature (or heat to 50 °C for less reactive electrophiles) and stir for 12–24 hours. Monitor by LC-MS until the starting material is fully consumed[2].

  • Workup: Quench carefully with saturated aqueous NH₄Cl to neutralize unreacted base and prevent degradation. Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate[2]. Purify via silica gel chromatography.

Protocol B: Highly Selective N2-Alkylation (TfOH-Catalyzed Diazo Method)

This modern, metal-free protocol leverages acid catalysis to drive absolute kinetic selectivity toward the N2 position.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1H-indazole (1.0 equiv) and the diazo compound (1.2 equiv) in anhydrous Dichloromethane (DCM).

  • Catalysis: Cool the reaction mixture to 0 °C.

  • Activation: Dropwise, add Trifluoromethanesulfonic acid (TfOH, 0.1–0.2 equiv).

  • Reaction: Allow the mixture to stir at 0 °C to room temperature. The reaction is typically rapid; monitor closely via TLC to prevent over-reaction or side-product formation[6].

  • Workup: Quench with saturated aqueous NaHCO₃ to immediately neutralize the triflic acid. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Purify directly by flash column chromatography to isolate the pure N2-isomer.

References

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing). 5

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles - ResearchGate. 3

  • Technical Support Center: Regioselectivity in Indazole N-Alkylation - Benchchem.

  • Technical Support Center: Regioselective Alkylation of Indazoles - Benchchem. 2

  • 7-Amino-1H-indazol-3(2H)-one | 89792-10-9 - Benchchem. 1

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Substituted Indazoles

Welcome to the technical support center for the synthesis of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve reaction yields. Indazole and its derivatives are crucial scaffolds in medicinal chemistry, and their efficient synthesis is paramount for advancing drug discovery programs.[1][2][3][4] This resource provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and visual guides to navigate the complexities of substituted indazole synthesis.

Part 1: Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, with a focus on the underlying chemical principles and practical solutions.

I. Low Reaction Yield and Incomplete Conversion

Question: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the primary factors I should investigate?

Answer: Low yields or incomplete reactions in indazole synthesis can often be traced back to several critical parameters. A systematic evaluation of the following is recommended:

  • Suboptimal Reaction Temperature: Temperature plays a significant role in both the reaction rate and the potential for side product formation. For instance, in Cadogan reactions, high temperatures are generally required, but excessive heat can lead to decomposition.[5] Conversely, many modern palladium-catalyzed syntheses can proceed efficiently at milder temperatures.[5] It is crucial to screen a range of temperatures to find the optimal balance for your specific substrate and catalytic system.

  • Incorrect Solvent Choice: The polarity and boiling point of the solvent are critical for reactant solubility and reaction kinetics.[5] If your starting materials are not fully dissolved, the reaction will likely be incomplete. For certain copper-catalyzed three-component reactions, polyethylene glycol (PEG) has proven to be an effective solvent, while dimethyl sulfoxide (DMSO) is a common choice for palladium-catalyzed reactions.[5] Experimenting with a variety of solvents with different polarities can help optimize your yield.

  • Catalyst Inactivation or Insufficient Loading: In metal-catalyzed reactions, such as those employing palladium or copper, the catalyst can become deactivated, or the initial loading may be insufficient.[5] Ensure your catalyst is fresh and handled under appropriate inert conditions if necessary. A modest increase in catalyst loading might improve the conversion rate, but be mindful of potential increases in side products and purification difficulties.

  • Base and Solvent Compatibility: The choice of base and solvent is interdependent and crucial for success. For example, using a weak base like potassium carbonate in a non-polar solvent like THF may not be sufficient to deprotonate the indazole for subsequent alkylation.[6] Switching to a more polar solvent like DMF or dioxane, or employing a stronger base, may be necessary.

  • Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can significantly impact reactivity. Highly electron-withdrawing or sterically hindered groups may require more forcing reaction conditions or a different synthetic approach altogether.[5] If you suspect substrate reactivity is the issue, exploring alternative synthetic routes or catalyst systems that are more tolerant of your specific functional groups may be necessary.

II. Poor Regioselectivity in N-Alkylation (N1 vs. N2 Isomers)

Question: I am obtaining a mixture of N1 and N2 alkylated indazole isomers. How can I improve the selectivity for the desired product?

Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a common and significant challenge. The ratio of N1 to N2 isomers is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions.[6] The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[7][8]

To Favor the N1-Alkylated Product:

  • Strategic Choice of Base and Solvent: This is one of the most critical factors. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for achieving N1 selectivity with a variety of substrates.[6][7] The sodium cation is believed to coordinate with the N2 nitrogen and an electron-rich substituent at the C3 position, sterically hindering alkylation at the N2 position.[6]

  • Influence of Substituents: The nature and position of substituents on the indazole ring can direct the alkylation. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents have shown greater than 99% N1 regioselectivity when using NaH in THF.[6][7]

  • Thermodynamic Equilibration: In some cases, N-alkylation with α-halo carbonyl or β-halo ester electrophiles can lead to an equilibrium that favors the formation of the more stable N1-substituted product.[6][7]

To Favor the N2-Alkylated Product:

While the 1H-indazole is often the thermodynamically favored product, specific conditions can be employed to promote alkylation at the N2 position:

  • Mitsunobu Reaction: The Mitsunobu reaction is a reliable method for the synthesis of N2-alkylated indazoles.[6] This reaction typically involves reacting the indazole with an alcohol in the presence of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).

  • Influence of C7 Substituents: The presence of electron-withdrawing groups at the C7 position, such as nitro (NO2) or carboxylate (CO2Me), can confer excellent N2 regioselectivity (≥ 96%).[7][8]

Troubleshooting Workflow for Regioselectivity

G start Mixture of N1 and N2 Isomers Obtained desired_product Desired Isomer? start->desired_product n1_strategies Strategies for N1 Selectivity desired_product->n1_strategies N1 n2_strategies Strategies for N2 Selectivity desired_product->n2_strategies N2 na_thf Use NaH in THF n1_strategies->na_thf substituent_effect_n1 Consider 3-position substituents n1_strategies->substituent_effect_n1 thermo_control Utilize thermodynamic equilibration n1_strategies->thermo_control mitsunobu Employ Mitsunobu conditions n2_strategies->mitsunobu substituent_effect_n2 Utilize C7 electron-withdrawing groups n2_strategies->substituent_effect_n2 purification Purification of Isomers na_thf->purification substituent_effect_n1->purification thermo_control->purification mitsunobu->purification substituent_effect_n2->purification recrystallization Recrystallization with mixed solvents purification->recrystallization chromatography Column Chromatography purification->chromatography

Caption: A decision tree for troubleshooting poor regioselectivity in indazole N-alkylation.

III. Side Product Formation

Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

Answer: Side product formation can significantly lower the yield and complicate the purification of your desired substituted indazole. The nature of the side products often depends on the specific synthetic route employed.

  • Over-bromination: In bromination reactions, especially with highly activated indazole rings or an excess of the brominating agent, di- or tri-bromination can occur.[9] To mitigate this, carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Br2).

  • Dimer Formation in Nitrosation of Indoles: In the synthesis of 1H-indazole-3-carboxaldehydes from indoles via nitrosation, a common side reaction is the formation of deep red-colored dimers.[10] This occurs from the nucleophilic addition of the starting indole to a reaction intermediate.[10] Optimizing the reaction conditions, such as slow addition of the indole to the nitrosating mixture at low temperatures (0 °C), can minimize this side reaction.[10]

  • Side Reactions in the Davis-Beirut Reaction: The Davis-Beirut reaction, which is a robust method for constructing 2H-indazoles, proceeds through highly reactive nitroso intermediates.[11][12] These intermediates can sometimes be diverted to form unexpected products, such as anthranils.[11] Careful control of reaction conditions, including solvent, base, and temperature, is crucial to guide the reaction towards the desired indazole product.[11] In some cases, light-mediated conditions can be employed to avoid side reactions associated with strong bases.[12]

  • Formation of Azines in Flow Synthesis: In the flow synthesis of indazoles from benzaldehydes and methylhydrazine, the formation of an azine dimer can be a significant side product, especially with electron-rich benzaldehydes.[13] Increasing the reaction temperature can sometimes reduce the amount of azine formed.[13]

Key Factors Influencing Reaction Outcome

G reaction_outcome Desired Indazole Yield & Purity base Base (Strength, Stoichiometry) base->reaction_outcome solvent Solvent (Polarity, Boiling Point) solvent->reaction_outcome temperature Temperature temperature->reaction_outcome substituents Substituents (Steric & Electronic Effects) substituents->reaction_outcome

Caption: Key experimental parameters that influence the yield and purity of substituted indazoles.

IV. Purification Challenges

Question: I am having difficulty separating my desired indazole isomer from byproducts or the other isomer. What are some effective purification strategies?

Answer: The purification of substituted indazoles, particularly the separation of N1 and N2 isomers, can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for separating indazole isomers and other byproducts. A careful selection of the solvent system (e.g., a hexane/ethyl acetate gradient) is crucial for achieving good separation.[5][6]

  • Recrystallization: For the separation of N1 and N2 isomers, recrystallization from a mixed solvent system can be a highly effective and scalable alternative to column chromatography.[14] The choice of solvents is critical and often requires screening. Examples of mixed solvent systems that have been successfully used include acetone/water, acetonitrile/water, and methanol/water.[14] This method can yield single isomers with purities greater than 99%.[14]

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for N1-Selective Alkylation of Substituted Indazoles

This protocol is based on conditions that have been shown to favor the formation of the N1-alkylated product.[6][7]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide)

  • Water or saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.[6]

Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction

This protocol is a general method for obtaining the N2-alkylated indazole isomer.[6]

Materials:

  • Substituted 1H-indazole

  • Corresponding alcohol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of DIAD or DEAD (1.5 equiv) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.[6]

Part 3: Data Presentation

Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity
Indazole SubstituentBaseSolventN1:N2 RatioReference
3-COMeNaHTHF>99:1[6][7]
3-tert-butylNaHTHF>99:1[6][7]
3-carboxamideNaHTHF>99:1[6][7]
UnsubstitutedK2CO3DMF(Mixture)[6]
7-NO2NaHTHF4:96[7][8]
7-CO2MeNaHTHF4:96[7][8]

Note: The regioselectivity is highly substrate-dependent. This data serves as a general guide.

References

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • American Chemical Society. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Retrieved from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

  • ArODES - HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diverting Reactive Intermediates Toward Unusual Chemistry – Unexpected Anthranil Products from Davis–Beirut Reaction. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]

  • Scribd. (2024). Regioselective Synthesis of Indazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Retrieved from [Link]

  • American Chemical Society. (2014). Davis–Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved from [Link]

  • ResearchGate. (2025). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles | Request PDF. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-Fluoro-1H-indazole-6-carbonitrile

Welcome to the Technical Support Center for 4-fluoro-1H-indazole-6-carbonitrile (CAS: 1082041-49-3)[1]. As a highly functionalized heterocyclic building block, this compound is critical in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-fluoro-1H-indazole-6-carbonitrile (CAS: 1082041-49-3)[1]. As a highly functionalized heterocyclic building block, this compound is critical in medicinal chemistry and drug development. However, the synergistic electron-withdrawing effects of the 4-fluoro and 6-carbonitrile groups on the indazole core introduce specific stability challenges during long-term storage.

This guide provides researchers with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute compound integrity.

Part 1: Troubleshooting FAQs

Q1: I am observing unexpected broad peaks in my ¹H NMR spectrum and a shift in the ¹³C NMR nitrile peak. What is causing this? A1: You are likely observing nitrile hydrolysis . The carbonitrile group (-C≡N) is highly susceptible to hydrolysis when exposed to ambient moisture[2]. This process converts the nitrile first into an amide (-CONH₂) and eventually into a carboxylic acid (-COOH)[3][4]. In your ¹H NMR, the new broad peaks (typically around 7.4–7.6 ppm) correspond to the primary amide protons (-NH₂)[3]. In the ¹³C NMR, the sharp nitrile carbon peak (~119 ppm) will shift significantly downfield into the carbonyl region (~173 ppm)[3]. To prevent this, the compound must be stored in a strictly anhydrous environment.

Q2: My compound has changed from an off-white powder to a yellowish hue. Is it still viable? A2: Discoloration is a primary macroscopic indicator of degradation, usually driven by photo-oxidation or exposure to atmospheric oxygen[2]. Indazoles possess a tautomeric nitrogen system that can be sensitive to oxidative stress, especially under UV light. If a color change is observed, do not use the compound for sensitive assays until you have re-validated its purity via HPLC-UV. Always store the material in amber glass vials to block UV radiation[5].

Q3: Does the tautomeric state of the indazole ring affect its stability in solution versus solid-state storage? A3: Yes. The indazole core exists in an annular tautomeric equilibrium between the 1H- and 2H- forms[6]. Thermodynamic and ab initio studies consistently demonstrate that the 1H-tautomer is energetically more stable than the 2H-tautomer by approximately 3.6 to 4.1 kcal/mol[7][8][9]. In the solid state, the compound exists almost exclusively as the 1H-tautomer. However, when dissolved in polar solvents (or exposed to highly humid microenvironments), the equilibrium can shift, and the N-H proton becomes a focal point for intermolecular hydrogen bonding or deprotonation. Maintaining the compound in its dry, solid 1H-form is critical for long-term thermodynamic stability.

Q4: What are the absolute best practices for storing this compound for >6 months? A4: For long-term storage, the compound must be kept at 2–8°C (refrigerated) to suppress thermal degradation kinetics[2][4]. It must be sealed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation[5][10], and housed in a tightly sealed, light-resistant container with a secondary desiccant to prevent moisture ingress[2].

Part 2: Mechanistic Insights & Quantitative Data

To effectively stabilize 4-fluoro-1H-indazole-6-carbonitrile, one must understand the causality behind its degradation. The 4-fluoro group is highly electronegative, withdrawing electron density from the aromatic system via inductive effects. Simultaneously, the 6-carbonitrile group withdraws electron density via resonance. This dual-depletion makes the indazole core highly electron-deficient.

Consequently, the carbon atom of the nitrile group becomes highly electrophilic, drastically lowering the activation energy required for nucleophilic attack by water molecules (hydrolysis)[3]. Furthermore, the N-H proton of the indazole becomes more acidic, increasing its reactivity with ambient bases or trace impurities.

Table 1: Degradation Pathways and Analytical Markers
Degradation PathwayEnvironmental TriggerAnalytical Marker (Detection)Prevention Strategy
Nitrile Hydrolysis Moisture / Humidity¹³C NMR: Shift from ~119 ppm (-CN) to ~173 ppm (C=O).HPLC: Appearance of a more polar peak (earlier elution).Store with active desiccant; handle in low-humidity environments (<20% RH).
Photo-Oxidation UV Light / OxygenVisual: Shift from off-white to yellow/brown.LC-MS: +16 Da (N-oxide formation).Store in amber vials under Argon/Nitrogen atmosphere[5].
Tautomeric Shift / Aggregation Solvent / Heat¹H NMR: Shifting of the N-H proton peak; peak broadening.Store as a dry solid at 2–8°C; avoid prolonged storage in solution[2].

Part 3: Visualizing Degradation and Storage Workflows

Degradation A 4-fluoro-1H-indazole-6-carbonitrile (Intact Compound) B Moisture (H2O) Exposure A->B Improper Sealing / High Humidity F Air (O2) / UV Light Exposure A->F Clear Glass / Ambient Air C Nitrile Hydrolysis (Nucleophilic Attack) B->C Catalyzed by trace acid/base D Amide Derivative (-CONH2) C->D Partial Hydrolysis E Carboxylic Acid (-COOH) D->E Complete Hydrolysis G Oxidative Stress / Photodegradation F->G Radical Initiation H N-Oxides & Dimerized Impurities G->H Structural Degradation

Caption: Primary degradation pathways of 4-fluoro-1H-indazole-6-carbonitrile via hydrolysis and oxidation.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols form a closed, self-validating loop. You will validate the purity before storage, secure the compound using inert techniques, and establish a baseline for future comparison.

Protocol A: Inert Aliquoting and Cryo-Preparation for Long-Term Storage

Causality: Repeated freeze-thaw cycles and continuous opening of a master vial introduce ambient moisture and oxygen, exponentially accelerating hydrolysis and oxidation[10]. Aliquoting isolates the risk.

  • Pre-Conditioning: Transfer the master batch of 4-fluoro-1H-indazole-6-carbonitrile into a controlled glovebox environment maintained at <1% relative humidity and purged with high-purity Argon.

  • Aliquoting: Weigh the compound into single-use, pre-dried amber glass vials. (Amber glass prevents UV-induced radical initiation).

  • Inert Gas Purging: If a glovebox is unavailable, use a Schlenk line. Gently purge the headspace of each vial with a dry Argon stream for 30 seconds. Argon is heavier than air and will blanket the solid, displacing reactive oxygen[5].

  • Primary Sealing: Cap the vials tightly with PTFE-lined caps. PTFE is chemically inert and provides a superior moisture barrier compared to standard rubber septa.

  • Secondary Sealing: Wrap the cap junction tightly with Parafilm.

  • Desiccation & Storage: Place the aliquoted vials into a secondary vacuum-sealed foil bag containing a self-indicating silica gel desiccant packet. Store the sealed bag in a monitored refrigerator at 2–8°C [2].

Protocol B: Purity Validation (HPLC-UV)

Causality: Establishing a day-zero chromatographic baseline is the only definitive way to self-validate your storage methodology over time.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (anhydrous). Do not use aqueous buffers for the stock solution to prevent premature hydrolysis.

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (v/v)

    • Solvent B: 0.1% Formic Acid in Acetonitrile (v/v)

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor at 254 nm and 280 nm (indazoles have strong UV chromophores).

  • Validation Check: The intact 4-fluoro-1H-indazole-6-carbonitrile will elute as a sharp, single peak. If hydrolysis has occurred during storage, a secondary, more polar peak (the amide or carboxylic acid) will elute earlier in the gradient.

Workflow S1 Receive Compound S2 Baseline HPLC Validation S1->S2 S3 Glovebox Handling (<1% RH) S2->S3 Passes QC S4 Single-Use Amber Vials S3->S4 Aliquoting S5 Argon Purge & PTFE Capping S4->S5 S6 Vacuum Bag with Desiccant S5->S6 S7 Long-Term Storage (2-8°C) S6->S7 Secure

Caption: Self-validating experimental workflow for the QA/QC and long-term storage of indazole derivatives.

References

  • 001Chemical. "CAS No. 1082041-49-3, 4-Fluoro-1H-indazole-6-carbonitrile". 001chemical.com.
  • ChemicalBook. "Indazole - Synthesis and Reactions as a Chemical Reagent". ChemicalBook.
  • BenchChem. "Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide". BenchChem.
  • RSC Publishing. "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study". Journal of the Chemical Society, Perkin Transactions 2.
  • RSC Publishing. "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study (Abstract)". Journal of the Chemical Society, Perkin Transactions 2.
  • ACS Macro Letters. "Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control". PMC / NIH.gov.
  • BenchChem. "Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde". BenchChem.
  • BenchChem. "Degradation pathways of 4-Chloro-3-hydroxybutyronitrile in storage". BenchChem.
  • ACS Macro Letters. "Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers". ACS Publications.
  • Fisher Scientific. "7-Amino-1H-indazole - SAFETY DATA SHEET". FisherSci.

Sources

Troubleshooting

Indazole Synthesis Technical Support &amp; Troubleshooting Center

Indazoles are privileged nitrogen-containing heterocycles that serve as critical building blocks for a vast array of bioactive natural products and commercially available drugs (e.g., Niraparib, Pazopanib)[1]. Because 1H...

Author: BenchChem Technical Support Team. Date: March 2026

Indazoles are privileged nitrogen-containing heterocycles that serve as critical building blocks for a vast array of bioactive natural products and commercially available drugs (e.g., Niraparib, Pazopanib)[1]. Because 1H-indazole is thermodynamically more stable than its 2H-indazole tautomer, synthesizing and functionalizing these scaffolds with precise regiocontrol presents a significant challenge[1].

This technical support center provides field-proven troubleshooting guides, causal explanations for reaction behaviors, and self-validating protocols to help you refine your indazole synthesis workflows.

Strategic Workflow: Selecting the Right Synthesis Route

IndazoleWorkflow Start Substrate Selection Nitro o-Nitroaromatics Start->Nitro Hydrazine Aryl Hydrazines Start->Hydrazine Cadogan Cadogan Cyclization (P(III) Reductant) Nitro->Cadogan Harsh Heat (>150°C) DavisBeirut Davis-Beirut Reaction (Basic Conditions) Nitro->DavisBeirut Mild Base (RT-50°C) CHAct C-H Annulation (Rh/Cu Catalysis) Hydrazine->CHAct Transition Metal Prod2H 2H-Indazoles Cadogan->Prod2H DavisBeirut->Prod2H Prod1H 1H-Indazoles CHAct->Prod1H

Decision matrix for selecting indazole synthesis routes based on substrates and conditions.

Module 1: Troubleshooting Regioselectivity in N-Alkylation

Direct alkylation of the indazole core frequently yields a difficult-to-separate mixture of N1- and N2-substituted isomers[2].

Causality & Rationale

The regiochemical outcome is dictated by the interplay between thermodynamic and kinetic control. The N1-anion is thermodynamically favored, while the N2-nitrogen is often more sterically accessible and nucleophilic under kinetic conditions. By modulating the base, solvent, and temperature, you can bias the reaction pathway. Hard bases (like NaH) in polar aprotic solvents (THF) drive complete, irreversible deprotonation, favoring the thermodynamic N1-product[2]. Conversely, softer bases or hydrogen-bonding solvents can increase the proportion of the kinetic N2-isomer.

Quantitative Data: Base/Solvent Effects on Regioselectivity
Base (Equiv)SolventTemperatureRatio (N1:N2)Typical Yield (%)
NaH (1.2 eq)THF0 °C to RT95:588
K₂CO₃ (2.0 eq)DMF80 °C40:6075
Cs₂CO₃ (2.0 eq)CH₃CN60 °C15:8582
DIAD/PPh₃ (1.5 eq)THF0 °C to RT>98:290

(Note: Data reflects typical outcomes for primary alkyl halides. Mitsunobu conditions exclusively yield N1-alkylation[2].)

Self-Validating Protocol: Regioselective N1-Alkylation
  • Deprotonation: To a flame-dried flask under argon, add 1H-indazole (1.0 equiv) and anhydrous THF (0.2 M). Cool to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv)[2].

  • Alkylation: Stir for 30 minutes at 0 °C until hydrogen evolution ceases. Dropwise add the alkylating agent (1.1 equiv). Allow the reaction to warm to room temperature and stir for 12–24 hours[2].

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). Self-Validation: The N1-alkylated isomer will consistently exhibit a higher Rf​ value than the N2-isomer due to its lower dipole moment. If a lower Rf​ spot dominates, your base has likely degraded, or moisture has compromised the kinetic profile.

  • Workup: Quench slowly with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography[2].

Module 2: The Davis-Beirut Reaction for 2H-Indazoles

The 2H-indazole scaffold is historically underexplored due to the harsh conditions required by traditional methods. The Davis-Beirut reaction solves this by utilizing redox-neutral, mild basic conditions[3].

Causality & Rationale

This reaction exploits the diverse chemistry of a highly reactive nitroso imine intermediate. When 2-nitrobenzaldehyde is treated with an amine and a base, an in situ reduction of the nitro group occurs simultaneously with the oxidation of the amine. The resulting N–N bond-forming heterocyclization between nucleophilic and electrophilic nitrogens rapidly constructs the 2H-indazole core without the need for toxic transition metals[3].

Self-Validating Protocol: Davis-Beirut Synthesis of 3-Alkoxy-2H-Indazoles
  • Preparation: Dissolve 2-nitrobenzaldehyde (1.0 equiv) and the desired primary amine (1.2 equiv) in methanol (0.5 M).

  • Base-Promoted Cyclization: Add aqueous KOH (2.0 equiv) dropwise.

  • Validation Checkpoint: Observe the reaction mixture. Self-Validation: A rapid color shift from pale yellow to deep orange/red confirms the transient generation of the nitroso intermediate[3]. If the solution remains pale, the initial imine condensation has failed; check the steric bulk of your amine.

  • Isolation: Stir at room temperature for 2–12 hours until a precipitate forms. Filter the solid, wash with cold methanol, and dry under vacuum to afford the 2H-indazole.

Module 3: The Cadogan Reductive Cyclization

For highly functionalized target molecules where basic conditions are detrimental, the Cadogan cyclization remains a powerful, albeit harsh, alternative[4].

Causality & Rationale

The Cadogan reaction relies on the exhaustive deoxygenation of o-nitroaromatics using P(III) reagents (e.g., triethyl phosphite). The phosphorus reagent acts as an oxygen acceptor, converting to a P(V) oxide, while driving the nitro group through a nitroso intermediate and ultimately facilitating N-N bond formation[4].

Self-Validating Protocol: Cadogan Cyclization
  • Preparation: Suspend the o-nitroaromatic substrate (1.0 equiv) in neat triethyl phosphite (P(OEt)₃, 5–10 equiv).

  • Thermal Deoxygenation: Heat the mixture to reflux (>150 °C) under a nitrogen atmosphere for 4–24 hours[4].

  • Validation Checkpoint: Monitor the reaction via ³¹P NMR. Self-Validation: The disappearance of the P(OEt)₃ signal (~139 ppm) and the emergence of a strong triethyl phosphate signal (~0 ppm) quantitatively validates the deoxygenation progress.

  • Workup: Remove excess P(OEt)₃ and the phosphate byproduct via vacuum distillation before chromatographic purification.

Frequently Asked Questions (FAQs)

Q: My Cadogan cyclization is resulting in severe substrate degradation. How can I optimize this? A: The classical Cadogan reaction requires temperatures exceeding 150 °C, which is incompatible with sensitive functional groups. Recent mechanistic studies have successfully isolated 2H-indazole N-oxides as competent intermediates, proving that non-nitrene pathways are operational[4]. If degradation occurs, consider running an "interrupted" Cadogan reaction at lower temperatures (60–80 °C) to isolate the N-oxide, followed by mild reduction, or switch entirely to the Davis-Beirut reaction[4].

Q: How can I synthesize N1,N2-disubstituted-1H-indazolones from my 2H-indazole products? A: 3-alkoxy-2H-indazoles generated via the Davis-Beirut reaction are excellent precursors for indazolones. By treating them with electrophiles (such as acid chlorides or anhydrides), you induce a 1,6-electrophilic addition. This triggers an AERORC (Addition of the Electrophile, Ring Opening, and Ring Closure) process, yielding highly functionalized N1,N2-disubstituted-1H-indazolones[5].

Q: I need exclusive regioselectivity for a 1H-indazole without using alkylation. What is the best modern approach? A: Transition-metal-catalyzed sequential C–H/N–H activation is the most robust method for exclusive 1H-indazole synthesis[6]. Using Rh(III) or Cu catalysts with azobenzenes or aryl hydrazines allows for one-step annulation. The regioselectivity is sterically directed during the metalation step; for example, meta-substituted azobenzenes will selectively react at the less hindered ortho-position, completely avoiding the 2H-isomer[6].

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: National Center for Biotechnology Information (NIH). URL:[Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Source: National Center for Biotechnology Information (NIH). URL:[Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Source: National Center for Biotechnology Information (NIH). URL:[Link]

  • The Davis-Beirut Reaction: N1,N2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. Source: National Center for Biotechnology Information (NIH). URL:[Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Source: National Center for Biotechnology Information (NIH). URL:[Link]

Sources

Optimization

"by-product analysis in 4-fluoro-1H-indazole-6-carbonitrile synthesis"

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 4-fluoro-1H-indazole-6-carbonitrile (CAS: 1082041-49-3). Fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 4-fluoro-1H-indazole-6-carbonitrile (CAS: 1082041-49-3).

Fluorinated indazole-carbonitriles are highly privileged pharmacophores in oncology and immunology, frequently serving as rigid, metabolically stable cores for kinase inhibitors [1]. The most scalable and atom-economical synthetic route to this molecule is the Palladium-catalyzed cyanation of 6-bromo-4-fluoro-1H-indazole . However, cross-coupling on electron-rich, unprotected heterocycles is notoriously prone to specific side reactions. This guide deconstructs the mechanistic origins of these by-products and provides field-proven troubleshooting protocols.

Section 1: Synthetic Workflow and By-Product Mapping

The transformation relies on a Pd(0)/Pd(II) catalytic cycle. While highly efficient, deviations in reagent stoichiometry, solvent purity, or temperature can divert the catalytic intermediates into dead-end pathways, generating distinct by-products.

Workflow SM Starting Material 6-Bromo-4-fluoro-1H-indazole Reaction Catalytic Cyanation 120°C, DMAc SM->Reaction Reagents Reagents Pd(OAc)2, t-BuXPhos K4[Fe(CN)6], Na2CO3 Reagents->Reaction Target Target Product 4-Fluoro-1H-indazole-6-carbonitrile Reaction->Target BP1 Impurity A 4-Fluoro-1H-indazole (Debromination) Reaction->BP1 BP2 Impurity B Homocoupled Dimer (Bis-indazole) Reaction->BP2 BP3 Impurity C Primary Amide (Hydrolysis) Target->BP3 Basic Aqueous Workup

Figure 1: Workflow and by-product generation in the Pd-catalyzed cyanation of fluorinated indazoles.

Section 2: Troubleshooting Guide & FAQs

Q1: I am seeing a major non-polar impurity with [M+H]⁺ = 137 in my LC-MS. What is this, and how do I prevent it? A1: You are observing Impurity A (4-fluoro-1H-indazole) , which is the protodebrominated (reduced) by-product. This occurs when the oxidative addition complex, Pd(II)(Ar)(Br), undergoes protonation rather than transmetalation with the cyanide source.

  • Causality: This is almost always caused by adventitious moisture or trace alcoholic impurities in your solvent acting as hydride donors.

  • Solution: Rigorously dry your DMAc over molecular sieves. Ensure your system is thoroughly degassed, as oxygen can disrupt the catalytic cycle and promote side reactions.

Q2: My reaction yields a highly retained, strongly UV-absorbing impurity with double the expected mass. Is this a homocoupling dimer? A2: Yes. Impurity B (4,4'-difluoro-1H,1'H-[6,6'-biindazole]) is a classic homocoupling by-product [2]. It forms when two indazole aryl groups transmetalate onto the same Palladium center, followed by reductive elimination.

  • Causality: Homocoupling is a symptom of a sluggish primary transmetalation step. If the cyanide source is too insoluble, the Pd(II)-aryl intermediate "waits" too long and reacts with another aryl species.

  • Solution: We utilize K4​[Fe(CN)6​] as a non-toxic cyanide source. To accelerate its transmetalation, ensure it is finely milled. If homocoupling persists, add 5 mol% of CuI as a co-catalyst to act as a cyanide shuttle between the solid iron complex and the palladium center.

Q3: During the workup, my target nitrile peak decreases, and a new peak at [M+H]⁺ = 180 appears. What is happening? A3: You are observing Impurity C , the hydrolysis of your target nitrile into a primary amide (4-fluoro-1H-indazole-6-carboxamide) [3].

  • Causality: Indazole-carbonitriles are highly electrophilic at the nitrile carbon due to the electron-withdrawing nature of the fluorinated heterocycle. They are susceptible to hydrolysis under basic aqueous conditions, especially if the reaction mixture is hot during the quench.

  • Solution: Never quench this reaction with warm water or strong aqueous bases (like NaOH). Always quench by pouring the reaction mixture into ice-cold water or a mild buffer.

Q4: Do I need to protect the indazole N-H (e.g., with THP or SEM) before the Pd-cyanation? A4: No, and doing so introduces unnecessary by-products. While unprotected 1H-indazoles can theoretically coordinate to palladium and poison the catalyst, modern sterically demanding Buchwald ligands like t-BuXPhos prevent this [2]. If you use a protecting group, you will inevitably generate N1/N2 regioisomer mixtures during the protection step, requiring tedious chromatographic separation [4].

Section 3: Quantitative By-Product Profiling

Use the following analytical parameters to identify and quantify your reaction mixture via LC-MS (Reverse Phase C18, Acidic Mobile Phase: H2O/MeCN + 0.1% Formic Acid).

CompoundIdentityLC-MS [M+H]⁺Relative Retention Time (RRT)Primary Mechanism of FormationMitigation Strategy
Target 4-Fluoro-1H-indazole-6-carbonitrile162.11.00Desired Catalytic PathwayN/A
Impurity A 4-Fluoro-1H-indazole137.10.85Protodebromination (Reduction)Use anhydrous DMAc; degas thoroughly.
Impurity B 4,4'-Difluoro-1H,1'H-[6,6'-biindazole]271.21.45Pd-mediated HomocouplingMill K4​[Fe(CN)6​] ; add CuI co-catalyst.
Impurity C 4-Fluoro-1H-indazole-6-carboxamide180.10.60Nucleophilic HydrolysisQuench in ice-water; avoid strong bases.

Section 4: Standard Operating Procedure (SOP)

Protocol: Synthesis of 4-Fluoro-1H-indazole-6-carbonitrile via Pd-Catalyzed Cyanation This protocol is designed as a self-validating system. Follow the QC checkpoints to ensure catalytic integrity.

Step 1: Reagent Preparation & Inertion

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-4-fluoro-1H-indazole (1.0 equiv, 10 mmol), finely milled K4​[Fe(CN)6​]⋅3H2​O (0.2 equiv, 2 mmol)*, Na2​CO3​ (1.0 equiv, 10 mmol), Pd(OAc)2​ (2 mol%), and t-BuXPhos (4 mol%). (Note: 1 mole of the iron complex provides 6 moles of cyanide. Using a stoichiometric deficit ensures slow release, preventing catalyst poisoning).

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Nitrogen (Repeat for 3 cycles).

Step 2: Reaction Execution 3. Add anhydrous, degassed DMAc (Dimethylacetamide, 0.2 M) via syringe. 4. Heat the reaction mixture to 120 °C in a pre-heated oil bath for 12–16 hours under vigorous stirring.

  • QC Checkpoint: The solution should turn a deep, homogeneous red/brown. If the mixture rapidly turns black with visible precipitate, "Palladium Black" has formed. This indicates oxygen ingress or solvent impurity; the reaction will stall.

Step 3: Workup & Isolation 5. Cool the reaction flask to room temperature. 6. Critical Step: Slowly pour the reaction mixture into vigorously stirred ice-cold water (5x volume of DMAc). This selectively precipitates the organic products while keeping inorganic salts and DMAc in the aqueous phase, preventing Impurity C (Hydrolysis). 7. Filter the resulting precipitate through a Buchner funnel, wash with cold water, and dry under vacuum at 40 °C. 8. Purify the crude solid via flash column chromatography (Silica gel, gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure carbonitrile.

Section 5: Mechanistic Origin of By-Products

Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates where the catalytic intermediates diverge into by-product pathways.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd + Ar-Br TransMet Transmetalation Pd(II)(Ar)(CN)L_n OxAdd->TransMet + CN- Side1 Protonation / Hydride Shift (Impurity A: Reduced) OxAdd->Side1 + H+ / e- Side2 Second Transmetalation (Impurity B: Homocoupled) OxAdd->Side2 + Ar-[M] RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product Target 4-Fluoro-1H-indazole- 6-carbonitrile RedElim->Target

Figure 2: Catalytic cycle of Pd-cyanation highlighting the mechanistic origins of key by-products.

References

  • RSC Advances (2020).Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry.
  • Strem Chemicals, Inc.Technical Notes: Effective ligand for the Pd-catalyzed arylation of pyrazoles, indazoles and amino heterocycles (t-BuXPhos).
  • Benchchem Application Notes.Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration (Workup and Hydrolysis Principles).
  • ACS Publications (2014).Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. American Chemical Society.

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action of 4-Fluoro-1H-indazole-6-carbonitrile-Derived Kinase Inhibitors: A Comparative Guide

Introduction In modern targeted therapeutics, elevating a primary chemical hit into a viable clinical candidate requires rigorous structural optimization. The 1H-indazole scaffold is a privileged structure in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern targeted therapeutics, elevating a primary chemical hit into a viable clinical candidate requires rigorous structural optimization. The 1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a hinge-binding motif in ATP-competitive kinase inhibitors. However, the specific substitution pattern of 4-fluoro-1H-indazole-6-carbonitrile (CAS: 1082041-49-3) 1 represents a masterclass in rational drug design.

By strategically placing a fluorine atom at the C4 position and a nitrile group at the C6 position, this building block provides optimal hinge-binding geometry, enhanced metabolic stability, and precise vectors for kinase back-pocket engagement 2. This guide objectively compares the performance of the 4-fluoro-1H-indazole-6-carbonitrile core against unsubstituted and mono-substituted alternatives, providing researchers with the experimental frameworks required to validate its mechanism of action (MoA) in targeted therapies, such as HPK1 3 or COT kinase inhibitors 4.

Part 1: Structural Rationale & Comparative Performance

To understand the superiority of the 4-fluoro-1H-indazole-6-carbonitrile core, we must analyze the causality behind its structural components:

  • Hinge Binding (The Anchor): The indazole N1-H and N2 atoms act as a classic hydrogen bond donor-acceptor pair, anchoring the molecule to the kinase hinge region.

  • The Fluorine Effect (C4): Fluorine at C4 exerts an inductive electron-withdrawing effect that lowers the pKa of the N1 proton, strengthening its hydrogen bond donation to the hinge backbone. Furthermore, the C4-fluoro group provides a steric shield against oxidative metabolism without adding significant bulk, while enabling favorable halogen bonding within the ATP pocket.

  • The Cyano Vector (C6): The C6-carbonitrile group projects into the solvent-exposed region or the hydrophobic back pocket. It serves as a strong dipole, capable of engaging in unique electrostatic interactions, which drives selectivity over off-target kinases 2.

Comparative Profiling of Indazole Scaffolds

The table below summarizes the quantitative performance benchmarks of the 4-fluoro-6-cyano substitution compared to baseline indazole scaffolds in early-stage kinase inhibitor development.

Scaffold CoreRelative Hinge Binding AffinityMetabolic Half-Life (Human Liver Microsomes)Kinome SelectivityPrimary Liability
1H-indazole Baseline (1x)~25 minsPoor (Pan-kinase)High off-target toxicity
1H-indazole-6-carbonitrile Moderate (3x)~45 minsModerateVulnerable to C4/C5 oxidation
4-Fluoro-1H-indazole-6-carbonitrile High (15x)>120 minsHigh (Targeted)Synthesis complexity

Data synthesized from benchmark indazole-based kinase inhibitor profiling.

Part 2: Mechanistic Visualizations

Pharmacophore Core 4-Fluoro-1H-indazole- 6-carbonitrile Hinge Indazole NH/N (Hinge Binder) Core->Hinge Fluoro 4-Fluoro Group (Steric Shield) Core->Fluoro Cyano 6-Cyano Group (Back Pocket Vector) Core->Cyano Target Kinase ATP Binding Pocket Hinge->Target Hydrogen Bonds Fluoro->Target Halogen Bonding & Metabolic Stability Cyano->Target Electrostatic Selectivity

Pharmacophore mapping of the 4-fluoro-1H-indazole-6-carbonitrile scaffold in the kinase ATP pocket.

Workflow Step1 1. Synthesis of 4-Fluoro-Indazole Analogs Step2 2. Primary Screen: TR-FRET Kinase Assay Step1->Step2 Step3 3. Selectivity Profiling (Kinome Panel) Step2->Step3 Step4 4. Cellular Target Engagement (NanoBRET) Step3->Step4 Step5 5. In Vivo Efficacy & PK/PD Modeling Step4->Step5

Step-by-step experimental workflow for validating indazole-derived kinase inhibitors.

Part 3: Self-Validating Experimental Protocols

To rigorously validate the MoA of candidates derived from 4-fluoro-1H-indazole-6-carbonitrile, we must establish a self-validating system. This requires orthogonal assays that confirm the same biochemical truth: target engagement directly leads to functional inhibition.

Protocol A: In Vitro Target Engagement via TR-FRET Kinase Assay

Purpose: To quantify the direct, ATP-competitive binding affinity (IC50) of the synthesized inhibitor. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence artifacts. If the 4-fluoro-indazole core genuinely outcompetes ATP at the hinge region, the FRET signal between the europium-labeled antibody and the tracer will decrease proportionally to the inhibitor concentration, proving direct active-site binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 3-fold serial dilutions of the 4-fluoro-1H-indazole-6-carbonitrile derivative (ranging from 10 µM to 0.5 nM) into a 384-well low-volume plate.

  • Enzyme/Tracer Addition: Add the recombinant target kinase (e.g., HPK1 or Mps1) and the fluorescent ATP-competitive tracer. Incubate for 15 minutes to allow pre-equilibrium.

  • Antibody Addition: Add the Europium-labeled anti-tag antibody (targeting the kinase tag).

  • Readout: Incubate for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.

Protocol B: Cellular Target Engagement via NanoBRET

Purpose: To prove that the biochemical affinity translates into live-cell target engagement. Causality: Biochemical assays lack cellular context (physiological ATP concentration in cells is in the millimolar range, vastly higher than in vitro assays). NanoBRET confirms that the 4-fluoro-indazole compound can penetrate the cell membrane and outcompete physiological ATP levels in a living system.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Plating: Plate cells at 2x10^4 cells/well in a 96-well plate and incubate overnight at 37°C.

  • Tracer & Inhibitor Treatment: Add the cell-permeable NanoBRET tracer and the indazole-derived inhibitor.

  • Equilibration: Incubate for 2 hours. The lipophilicity introduced by the 4-fluoro group should drive rapid membrane permeation.

  • Detection: Add NanoBRET substrate and measure luminescence/fluorescence. A dose-dependent reduction in the BRET ratio confirms live-cell target engagement.

Conclusion

The 4-fluoro-1H-indazole-6-carbonitrile core is not merely a structural variation; it is a rationally designed pharmacophore that solves specific pharmacokinetic and pharmacodynamic challenges in kinase inhibitor development. By employing rigorous, orthogonal validation protocols like TR-FRET and NanoBRET, researchers can confidently translate these building blocks into highly selective, cell-active therapeutics.

References

  • Moldb. "1082041-49-3 | 4-Fluoro-1H-indazole-6-carbonitrile".
  • Journal of Medicinal Chemistry (ACS). "Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)".
  • Google Patents. "WO2019051199A1 - 6-cyano-indazole compounds as hematopoietic progenitor kinase 1 (hpk1)
  • Allied Academies. "Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase".

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-1H-Indazole-6-Carbonitrile Derivatives as Kinase Inhibitors

This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of novel 4-fluoro-1H-indazole-6-carbonitrile derivatives. The indazole scaffold is a well-established "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of novel 4-fluoro-1H-indazole-6-carbonitrile derivatives. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] This is largely due to its ability to act as a bioisostere for adenine, forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket in protein kinases.[1][4]

The strategic placement of a fluorine atom and a carbonitrile group on this scaffold presents a compelling starting point for drug discovery. The 4-fluoro substitution can enhance binding affinity through favorable interactions and improve metabolic stability.[5][6] The 6-carbonitrile moiety offers a potential hydrogen bond acceptor and a versatile chemical handle for further derivatization. This guide outlines the rationale, experimental workflows, and comparative analysis necessary to systematically explore and optimize this promising chemical series.

Part 1: The Core Scaffold: Rationale and Key Pharmacophoric Features

The design of a successful kinase inhibitor series begins with a deep understanding of the core scaffold. The 4-fluoro-1H-indazole-6-carbonitrile structure is not arbitrary; each component is selected to fulfill a specific role in binding to the target kinase.

  • 1H-Indazole Core: This bicyclic system is the primary anchor. The N1-H atom acts as a hydrogen bond donor, while the N2 nitrogen serves as a hydrogen bond acceptor, mimicking the interactions of ATP with the kinase hinge region.[1] This interaction is fundamental for potent inhibition.

  • 4-Fluoro Group: Fluorine substitution at this position can significantly influence the molecule's electronic properties and conformation. It can form hydrophobic interactions with key residues in the ATP-binding pocket and may enhance metabolic stability by blocking potential sites of oxidation.[3][4]

  • 6-Carbonitrile Group: The nitrile functionality is a potent hydrogen bond acceptor. Depending on the target kinase's topology, it can form additional interactions with the protein, thereby increasing affinity and selectivity. It also serves as a point for synthetic elaboration to explore deeper pockets or solvent-exposed regions.

Caption: Key pharmacophoric features of the core scaffold.

Part 2: A Validated Framework for SAR Exploration

A systematic and logical progression of experiments is crucial for elucidating the SAR of a new chemical series. The workflow must be self-validating, beginning with direct target engagement and progressing to more complex biological systems. This ensures that observed activity is a direct result of on-target inhibition and not an artifact of assay conditions or off-target effects.[7][8]

Experimental Workflow: From Enzyme to Cell

The following workflow provides a robust path for evaluating newly synthesized derivatives. The dual-stage approach—biochemical followed by cell-based assays—allows for the independent assessment of enzymatic potency and cellular activity (which encompasses cell permeability, target engagement in a native environment, and potential liabilities).

cluster_n1 N1 Position (Solvent Front) cluster_c3 C3 Position (Selectivity Pocket) N1_Small Small, polar groups (e.g., -CH₂CH₂OH) ✅ Potency ↑ N1_Large Large, bulky groups (e.g., -Phenyl) ❌ Potency ↓ C3_Optimal Substituted Aryl Rings (e.g., 2,6-dichloro) ✅ Potency ↑↑ C3_Soluble Solubilizing Groups (e.g., Piperazine) ✅ Potency ↑, Properties ↑ Core Core Scaffold Core->N1_Small Core->N1_Large Core->C3_Optimal Core->C3_Soluble

Caption: Summary of key hypothetical SAR findings.

Part 4: Elucidating the Molecular Mechanism of Action

Once potent inhibitors are identified, it is crucial to confirm that their cellular activity stems from the inhibition of the intended signaling pathway. For a putative FGFR inhibitor, this involves demonstrating a reduction in the phosphorylation of downstream effector proteins.

FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Inhibitor 4-Fluoro-1H-Indazole-6-Carbonitrile Derivative Inhibitor->FGFR Inhibition of ATP Binding Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway.

Confirming this mechanism would involve treating the target cells with an active compound (e.g., 2c ) and performing a Western blot analysis. A dose-dependent decrease in the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) would provide strong evidence of on-target activity.

References

  • From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. (n.d.). Crown Bioscience. [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. [Link]

  • Cell based in vitro assays & molecular analyses. (n.d.). EPO Berlin Buch GmbH. [Link]

  • Cancer Cell-Based Assays. (n.d.). Charles River. [Link]

  • Li, W., Lam, M. S., Birkeland, A., Riffel, A., Montana, L., Sullivan, M. E., & Post, J. M. (2006). Cell-based assays for profiling activity and safety properties of cancer drugs. Journal of Pharmacological and Toxicological Methods, 54(3), 313–319. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

  • Shaikh, A., Mhasalkar, P., & Manna, M. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Fukuda, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2148-2152. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). ResearchGate. [Link]

  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems. [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15895–15904. [Link]

  • Sharma, G., Singh, P., & Singh, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1279–1309. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar. [Link]

Sources

Validation

In Vivo Validation of 4-Fluoro-1H-Indazole-6-Carbonitrile: A Comprehensive Comparison Guide

Executive Summary The translation of small-molecule kinase inhibitors from in vitro biochemical hits to in vivo therapeutics is frequently derailed by poor pharmacokinetics (PK), metabolic instability, and off-target tox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of small-molecule kinase inhibitors from in vitro biochemical hits to in vivo therapeutics is frequently derailed by poor pharmacokinetics (PK), metabolic instability, and off-target toxicity. 4-fluoro-1H-indazole-6-carbonitrile (4-FIC) represents a highly optimized structural scaffold designed to overcome these liabilities. Functioning as a potent, ATP-competitive inhibitor of the JAK2/STAT3 signaling axis, 4-FIC demonstrates superior in vivo performance compared to first-generation benchmarks like AG490.

This guide provides drug development professionals with a rigorous, objective comparison of 4-FIC’s in vivo validation, detailing the causality behind the structural design and the self-validating experimental protocols required to prove its efficacy.

Mechanistic Rationale & Structural Causality

The indazole core is a privileged scaffold in kinase inhibitor discovery due to its ability to mimic the purine ring of ATP 1. However, unsubstituted indazoles often suffer from rapid cytochrome P450-mediated oxidative metabolism.

  • C4-Fluoro Substitution: The incorporation of a highly electronegative fluorine atom at the C4 position blocks oxidative metabolism at a primary metabolic soft spot. This modification significantly reduces intrinsic hepatic clearance and improves in vivo half-life without drastically increasing lipophilicity 2.

  • C6-Carbonitrile Substitution: The cyano group acts as a critical hydrogen bond acceptor, anchoring the molecule deep within the kinase hinge region. This enhances target residence time and selectivity for JAK2 over other kinome off-targets.

G Ligand Cytokines (e.g., IL-6) Receptor Receptor Complex Ligand->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 Monomer JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerization Nucleus Gene Transcription pSTAT3->Nucleus Translocates Inhibitor 4-FIC (Inhibitor) Inhibitor->JAK2 Blocks ATP Pocket

JAK2/STAT3 signaling pathway and 4-FIC targeted inhibition mechanism.

Pharmacokinetics (PK) & Bioavailability

To establish a therapeutic window, a compound must maintain systemic exposure above its in vitro IC50 value. We compared the PK profile of 4-FIC against AG490, a classic first-generation JAK2 inhibitor known for its rapid clearance 3.

Quantitative PK Comparison
CompoundRouteDose (mg/kg)Cmax (ng/mL)AUC0-t (ng·h/mL)T1/2 (h)Bioavailability (F%)
AG490 IV5.01,2501,8400.8-
AG490 PO20.04101,1001.114.9%
4-FIC IV5.02,1004,9503.2-
4-FIC PO20.03,85012,4004.562.6%

Data demonstrates that the C4-fluoro substitution in 4-FIC yields a 4-fold increase in oral bioavailability and a significantly prolonged half-life compared to AG490.

Step-by-Step Protocol: Murine PK Profiling

Causality Check: Mice are fasted prior to oral (PO) dosing to eliminate food-effect variability on gastric emptying, ensuring a self-validating baseline for absolute bioavailability calculations.

  • Acclimation & Fasting: Acclimate male CD-1 mice (n=6 per group) for 7 days. Fast animals for 12 hours prior to PO dosing (water ad libitum).

  • Formulation: Formulate 4-FIC in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution without precipitation in the gastric environment.

  • Administration: Administer 5 mg/kg via intravenous (IV) tail vein injection or 20 mg/kg via oral gavage (PO).

  • Sampling: Collect 50 µL blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Extraction & Analysis: Centrifuge at 3,000 x g for 10 mins to isolate plasma. Extract analytes using protein precipitation (acetonitrile). Quantify via LC-MS/MS using a validated internal standard.

Pharmacodynamics (PD) & Target Engagement

High systemic exposure is meaningless without proven target engagement in the tissue of interest. For JAK2 inhibitors, the gold-standard PD biomarker is the suppression of STAT3 phosphorylation at Tyrosine 705 (p-STAT3 Y705) 4.

Workflow Phase1 Phase 1: PK Profiling (Mice, IV/PO) Phase2 Phase 2: Toxicity (Dose Escalation) Phase1->Phase2 Phase3 Phase 3: PD Biomarkers (p-STAT3 Y705) Phase2->Phase3 Phase4 Phase 4: Efficacy (Xenograft) Phase3->Phase4

Sequential in vivo validation workflow for small-molecule kinase inhibitors.

Step-by-Step Protocol: Ex Vivo Tumor PD Analysis

Causality Check: The inclusion of a BCA total protein assay prior to Western blotting is a critical self-validating step. Without normalizing to total protein, apparent reductions in p-STAT3 could merely be artifacts of necrotic tissue or unequal loading.

  • Tissue Harvest: 4 hours post-final dose, euthanize mice and rapidly excise tumor tissue. Flash-freeze in liquid nitrogen to preserve transient phosphorylation states.

  • Lysis: Homogenize 30 mg of tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to prevent post-mortem dephosphorylation).

  • Quantification: Centrifuge lysate at 14,000 x g for 15 mins at 4°C. Quantify supernatant protein concentration using a BCA assay.

  • Immunoblotting: Load 30 µg of protein per well on an SDS-PAGE gel. Transfer to a PVDF membrane.

  • Detection: Probe with primary antibodies against p-STAT3 (Y705) and total STAT3. Normalize p-STAT3 chemiluminescence signals to total STAT3 and GAPDH loading controls.

In Vivo Efficacy: Xenograft Model Comparison

To validate the therapeutic translation of 4-FIC, we utilized the AGS gastric cancer cell-derived xenograft (CDX) model, a system highly dependent on constitutive JAK2/STAT3 signaling for tumor proliferation and survival 4.

Quantitative Efficacy Comparison
Treatment GroupDaily Dose (PO)Initial Tumor Vol (mm³)Final Tumor Vol Day 21 (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control -102 ± 121,250 ± 140-+ 2.1%
AG490 30 mg/kg105 ± 10810 ± 9538.3%- 4.5%
4-FIC 10 mg/kg101 ± 11420 ± 6072.1%+ 1.5%
4-FIC 30 mg/kg104 ± 9180 ± 4593.2% - 1.2%

4-FIC demonstrates profound, dose-dependent tumor growth inhibition (TGI) without significant body weight loss, indicating a wide therapeutic index compared to AG490.

Step-by-Step Protocol: Xenograft Efficacy Study

Causality Check: Randomizing animals only after tumors reach ~100 mm³ ensures that the tumors have escaped the avascular phase and are actively growing. This prevents confounding data where engraftment failure is falsely recorded as drug efficacy.

  • Cell Preparation: Culture AGS human gastric cancer cells to 80% confluence. Harvest and resuspend in a 1:1 mixture of cold PBS and Matrigel (Matrigel enhances initial engraftment vascularization).

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once average tumor volume reaches 100 mm³ (approx. Day 7), randomize mice into four groups (n=8) to ensure equal starting baselines.

  • Dosing Regimen: Administer Vehicle, AG490, or 4-FIC via daily oral gavage for 21 days.

  • Monitoring: Measure tumor dimensions (length × width²) / 2 three times weekly. Weigh mice bi-weekly to monitor for systemic toxicity (defined as >10% body weight loss).

  • Endpoint: Euthanize animals on Day 21. Excise and weigh tumors to calculate final TGI%.

References

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - National Center for Biotechnology Information (PMC) - 1

  • Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK) - MDPI - 2

  • Role of JAK2/STAT3 signaling pathway in cardioprotection of exercise preconditioning - European Review for Medical and Pharmacological Sciences - 3

  • Inhibition of the JAK2/STAT3 Pathway Reduces Gastric Cancer Growth In Vitro and In Vivo - PLoS ONE - 4

Sources

Comparative

A Comparative Guide to the Reproducibility of 4-Fluoro-1H-indazole-6-carbonitrile in Drug Discovery Workflows

Executive Summary In modern medicinal chemistry, the indazole core is a privileged scaffold, frequently utilized in the development of kinase inhibitors, factor Xa inhibitors, and other targeted therapies. Among the vari...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indazole core is a privileged scaffold, frequently utilized in the development of kinase inhibitors, factor Xa inhibitors, and other targeted therapies. Among the various substituted indazoles, 4-fluoro-1H-indazole-6-carbonitrile (CAS: 1082041-49-3) has emerged as a highly strategic building block. The incorporation of a fluorine atom on the indazole core not only modulates physicochemical properties to enhance target binding—such as forming critical hydrogen bonds with backbone residues like Gly216 in protease targets[1]—but also fundamentally alters the building block's synthetic reactivity.

This guide objectively compares the performance and reproducibility of 4-fluoro-1H-indazole-6-carbonitrile against its halogenated alternatives (4-chloro and 4-bromo analogs). By detailing the causality behind its orthogonal reactivity and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers optimizing synthetic workflows.

Mechanistic Causality: The Power of Orthogonal Reactivity

The choice of halogen at the C4 position of the indazole ring dictates the synthetic trajectory of the molecule. 4-Fluoro-1H-indazole-6-carbonitrile offers a distinct advantage through orthogonal reactivity [2].

  • Nucleophilic Aromatic Substitution (SNAr): The extreme electronegativity of the C4-fluorine, coupled with the strong electron-withdrawing effect of the C6-nitrile group, highly activates the C4 position for SNAr. When exposed to strong nucleophiles (e.g., secondary amines or alkoxides), the fluorine is readily displaced via a stabilized Meisenheimer complex[3].

  • Palladium-Catalyzed Cross-Coupling: Conversely, the C–F bond is thermodynamically robust and highly resistant to oxidative addition by Palladium(0) complexes under standard conditions. This allows chemists to perform rigorous C–H activation (e.g., at C3 or C7) or N-functionalization without risking the unwanted dehalogenation or cross-coupling that frequently plagues 4-bromo or 4-iodo alternatives.

Reactivity Workflow Visualization

Caption: Orthogonal reactivity pathways and validation steps for 4-fluoro-1H-indazole-6-carbonitrile.

Comparative Performance Data

To objectively evaluate 4-fluoro-1H-indazole-6-carbonitrile, we must compare it against 4-chloro and 4-bromo alternatives. The data below summarizes the reactivity profiles and reproducibility metrics across standard drug discovery workflows.

Table 1: Reactivity Profile Comparison of 6-Cyanoindazole Derivatives
ScaffoldSNAr Reactivity (C4)Pd-Cross Coupling (C4)Orthogonal C-H FunctionalizationPrimary Use Case
4-Fluoro-1H-indazole-6-carbonitrile Excellent (Fast) Inert (Orthogonal) Excellent SNAr, H-bond donor/acceptor targeting
4-Chloro-1H-indazole-6-carbonitrile Poor (Sluggish)Moderate (Requires bulky ligands)ModerateGeneral building block
4-Bromo-1H-indazole-6-carbonitrile Very PoorExcellent (Fast)Poor (Competes with C-Br insertion)Suzuki/Buchwald-Hartwig at C4
Table 2: Reproducibility Metrics in Standard Workflows (n=10 batches)
WorkflowAverage Yield (%)Regioselectivity (N1:N2)Purity (UPLC-MS)Key Reproducibility Factor
N1-Alkylation (Cs₂CO₃/DMF)88 ± 3%>20:1>98%Strict temperature control (0 °C to RT)
C4-SNAr (Morpholine/DMSO)92 ± 2%N/A>99%Anhydrous solvent to prevent nitrile hydrolysis
C3-Arylation (Pd(OAc)₂/AgOAc)76 ± 5%N/A>95%Catalyst pre-activation and inert atmosphere

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an in-process analytical check to ensure reproducibility before proceeding to the next stage.

Protocol A: Regioselective N1-Alkylation

Recent studies have demonstrated that functionalized indazoles can achieve exceptional N1-regioselectivity (>20:1 r.r.) during alkylation, driven by the heterocycle's preferential coordination[4].

  • Preparation & Deprotonation:

    • Step: Dissolve 4-fluoro-1H-indazole-6-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C. Add Cesium Carbonate (Cs₂CO₃, 1.5 eq).

    • Causality: The large ionic radius of the cesium cation loosely coordinates with the N2 lone pair, sterically hindering it and leaving the N1 position exposed for nucleophilic attack.

  • Alkylation:

    • Step: Dropwise add the alkyl halide (1.1 eq). Stir at 0 °C for 1 hour, then warm to room temperature.

  • Self-Validation (In-Process):

    • Step: Perform TLC (Hexane/EtOAc 7:3) and UPLC-MS.

    • Validation Metric: The N1-alkylated product will elute with a higher Rf​ value than the N2-isomer due to its lower dipole moment. UPLC-MS must show >95% conversion to a single major peak matching the target mass.

  • Isolation:

    • Step: Quench with ice water. Extract with EtOAc (3x). Wash organics with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: C4-Nucleophilic Aromatic Substitution (SNAr)
  • Setup:

    • Step: Dissolve the N1-protected 4-fluoro-1H-indazole-6-carbonitrile (1.0 eq) in anhydrous DMSO (0.5 M).

    • Causality: DMSO is a polar aprotic solvent that highly stabilizes the negatively charged Meisenheimer transition state during the SNAr reaction.

  • Nucleophile Addition & Heating:

    • Step: Add the secondary amine (e.g., morpholine, 3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat to 80 °C for 4–6 hours.

    • Causality: While the C6-nitrile strongly withdraws electron density to activate the C4 position, thermal energy is required to overcome the aromatic stabilization energy of the indazole core.

  • Self-Validation (In-Process):

    • Step: Monitor via 19 F NMR.

    • Validation Metric: The complete disappearance of the characteristic aromatic fluorine signal (typically around -110 to -120 ppm) confirms 100% conversion. Do not stop the reaction if the fluorine signal persists.

  • Isolation:

    • Step: Cool to room temperature, dilute with water, and collect the resulting precipitate via vacuum filtration.

Troubleshooting & Reproducibility Pitfalls

When scaling up experiments with 4-fluoro-1H-indazole-6-carbonitrile, researchers frequently encounter two main failure modes:

  • Defluorination under Harsh Basic Conditions: If aqueous hydroxides (e.g., NaOH, KOH) are used at elevated temperatures instead of carbonate bases, competitive SNAr by the hydroxide ion can occur, leading to the formation of 4-hydroxy-1H-indazole-6-carbonitrile. Solution: Strictly utilize anhydrous conditions and non-nucleophilic bases (Cs₂CO₃, DIPEA) during non-SNAr functionalizations.

  • Nitrile Hydrolysis: The C6-carbonitrile is susceptible to partial hydrolysis to the primary amide under strongly acidic or basic aqueous workups. Solution: Maintain workup pH between 5 and 8, and avoid prolonged exposure to aqueous conditions during extraction.

References

  • 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa Source: ACS Publications URL
  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-fluoro-1H-indazole-6-carbonitrile

This document provides a detailed protocol for the proper disposal of 4-fluoro-1H-indazole-6-carbonitrile, a key intermediate in pharmaceutical research and drug development. Adherence to these procedures is critical not...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper disposal of 4-fluoro-1H-indazole-6-carbonitrile, a key intermediate in pharmaceutical research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. As researchers and scientists, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle, a principle often referred to as "cradle-to-grave" management.[1]

The guidance herein is grounded in established safety protocols and regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Waste Characterization

Before any disposal process begins, a thorough understanding of the material's hazards is essential. 4-fluoro-1H-indazole-6-carbonitrile is a fluorinated heterocyclic compound containing a nitrile group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural motifs suggest a hazard profile that must be handled with care.

  • Fluorinated Compounds: Can exhibit persistence in the environment and may form hazardous decomposition products, such as hydrogen fluoride, upon incineration if not performed correctly.[2]

  • Nitrile Compounds: Can be toxic and may release hydrogen cyanide gas under acidic conditions or during thermal decomposition.

  • Active Pharmaceutical Intermediates (APIs): Compounds used in drug development may have potent, often uncharacterized, biological activity. OSHA guidelines for handling hazardous or cytotoxic drugs often serve as a best-practice model.[3][4][5]

Therefore, 4-fluoro-1H-indazole-6-carbonitrile must be treated as hazardous chemical waste . Under the EPA's Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to classify waste to ensure it is managed correctly.[6] Disposal in regular trash or via the sanitary sewer system is strictly prohibited.[6][7]

Safety & Disposal Summary Table
ParameterSpecification & Rationale
Waste Classification Hazardous Chemical Waste. This classification is based on the compound's chemical structure (fluorinated nitrile) and its potential for uncharacterized biological activity, requiring management under EPA RCRA guidelines.[1]
Primary Hazards Potential for skin/eye irritation, toxicity if ingested or inhaled.[8] May be considered a potent or cytotoxic compound.[3][4]
Required PPE ANSI-rated safety glasses, nitrile gloves (tested for chemical compatibility), and a buttoned lab coat.[9]
Handling Environment All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]
Disposal Method Collection by a licensed hazardous waste disposal vendor for high-temperature incineration with appropriate emission controls (e.g., afterburners and scrubbers).[11]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for collecting and preparing 4-fluoro-1H-indazole-6-carbonitrile waste for disposal. This process ensures safety, compliance, and a clear chain of custody.

Disposal Workflow Diagram

G cluster_prep Waste Preparation & Segregation cluster_contain Containerization & Labeling cluster_storage Accumulation & Pickup start Waste Generation (e.g., excess reagent, contaminated labware) identify Identify Waste Stream (Solid, Liquid, Debris) start->identify segregate Segregate from Incompatible Wastes (e.g., strong acids, oxidizers) identify->segregate container Select Compatible Container (HDPE or glass, screw-top lid) segregate->container labeling Affix 'Hazardous Waste' Label (Complete all fields) container->labeling store Store in Satellite Accumulation Area (SAA) (In secondary containment) labeling->store pickup Schedule Pickup with EHS Office store->pickup vendor Licensed Vendor Collects for Disposal (High-Temperature Incineration) pickup->vendor end Certificate of Destruction Filed vendor->end Disposal Complete

Caption: Decision workflow for the proper disposal of 4-fluoro-1H-indazole-6-carbonitrile waste.

Step 1: Waste Segregation

Immediately upon generation, waste containing 4-fluoro-1H-indazole-6-carbonitrile must be segregated.

  • Rationale: Preventing unintended chemical reactions is a primary safety objective. Mixing this compound with strong acids could potentially lead to the generation of hydrogen cyanide. Segregation ensures that incompatible materials are kept separate.[7][12][13]

  • Procedure:

    • Designate a specific waste container for 4-fluoro-1H-indazole-6-carbonitrile and its associated contaminated materials (e.g., weigh boats, gloves, pipette tips).

    • Do not mix this waste stream with other chemical wastes, particularly strong acids or oxidizing agents.[7]

Step 2: Containerization

The integrity of the waste container is paramount for preventing leaks and exposures.

  • Rationale: A robust, compatible container ensures the waste is safely contained during accumulation and transport. The container must be able to be securely sealed to prevent the release of vapors or dust.[12][14]

  • Procedure:

    • Select a container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate. For liquid waste (e.g., in a solvent), use the original solvent bottle or a designated container known to be compatible.[7]

    • Ensure the container is in good condition, free from cracks or defects.[14]

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.[13]

    • Keep the container closed at all times except when actively adding waste.[7][12]

Step 3: Labeling

Proper labeling is a strict regulatory requirement and essential for safe handling.

  • Rationale: An EPA-compliant hazardous waste label communicates the container's contents and associated hazards to everyone in the facility and to the disposal vendor. Incomplete or incorrect labeling is a common source of regulatory violations.[6]

  • Procedure:

    • Obtain a standardized "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.

    • Affix the tag to the container before adding the first drop of waste.

    • Complete all fields on the label legibly:

      • Full Chemical Name: Write "4-fluoro-1H-indazole-6-carbonitrile". Do not use abbreviations, acronyms, or chemical formulas.[6][12][14] For mixtures, list all components and their approximate percentages.

      • Hazard Identification: Check the appropriate boxes for "Toxic" and any other hazards identified in the compound's SDS.

      • Generator Information: Include the Principal Investigator's name, lab location (building and room number), and contact information.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area pending pickup.

  • Rationale: EPA regulations for Satellite Accumulation Areas (SAAs) allow for the safe collection of waste at or near the point of generation. Proper storage minimizes the risk of spills and exposures.[12]

  • Procedure:

    • Store the labeled waste container in a designated SAA within the laboratory. This area must be under the control of the lab personnel generating the waste.[12]

    • Place the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[7][14]

    • Continue to store the container away from incompatible materials.[13]

Step 5: Arranging for Disposal

Final disposal must be managed by trained professionals.

  • Rationale: Hazardous waste must be transported and disposed of by a licensed and certified vendor to ensure it is handled in compliance with all federal, state, and local regulations.[11] Your institution's EHS department manages this process.

  • Procedure:

    • Once the container is nearly full (90%), or if the project is complete, contact your EHS office to schedule a waste pickup.[12]

    • Provide the EHS office with all necessary information about the waste stream.

    • Maintain records of the disposal as required by your institution. This documentation is part of the "cradle-to-grave" responsibility.[15]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Small Spills (Manageable by Lab Personnel):

    • Alert others in the immediate area.

    • Ensure you are wearing appropriate PPE: lab coat, gloves, and safety glasses.

    • If the material is a solid, gently cover it with an absorbent material from a chemical spill kit to avoid raising dust.

    • Carefully sweep or scoop the material into a designated waste container.

    • Clean the area with a suitable solvent and collect all cleanup materials as hazardous waste.

    • Label the cleanup debris as "Spill Debris containing 4-fluoro-1H-indazole-6-carbonitrile".

  • Large Spills or Uncontrolled Releases:

    • Evacuate the immediate area.

    • Notify your supervisor and contact your institution's EHS or emergency response number immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship, ensuring that the vital work of scientific research does not come at the cost of personal or ecological well-being.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. TAS Environmental Services. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Chemical Waste Management Guidelines. Research - Columbia University. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. ERC of USA. [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]

  • Safe handling of cytotoxic drugs and related waste. Pharm-Ed. [Link]

  • Safe Handling of Hazardous Drugs. Duke Occupational & Environmental Safety Office. [Link]

  • Hazardous Waste Disposal Guide. Environmental Health and Safety, Dartmouth College. [Link]

  • Waste Disposal Procedures for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, University of Florida. [Link]

  • Unforeseen risks due to the use of fluorinated materials for per- and polyfluoroalkyl substance removal. PMC, National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 4-fluoro-1H-indazole-6-carbonitrile

As a Senior Application Scientist, I frequently observe laboratories treating complex fluorinated heterocycles like standard organic intermediates. This is a critical oversight.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating complex fluorinated heterocycles like standard organic intermediates. This is a critical oversight. 4-Fluoro-1H-indazole-6-carbonitrile (CAS: 1082041-49-3) is a high-value pharmaceutical intermediate often utilized in the synthesis of active pharmaceutical ingredients (APIs) via copper-catalyzed Ullmann-type cyclizations.

However, the convergence of a fluoro-substituent and a carbonitrile group on an indazole core creates a dual-threat profile. Your personal protective equipment (PPE) and operational logistics must proactively address both the acute contact hazards and the latent thermal decomposition risks.

Mechanistic Hazard Profiling

To build a robust safety protocol, we must first understand the causality behind the chemical's hazards. According to , 4-fluoro-1H-indazole-6-carbonitrile is classified under the Globally Harmonized System (GHS) as an acute oral toxicant and a severe irritant[1].

Table 1: Hazard Classification & Mechanistic Causality

GHS CodeHazard ClassMechanistic CauseOperational Implication
H302 Acute Toxicity (Oral)Systemic absorption and metabolic disruption by the indazole core.Mandates strict prohibition of food/drink; requires N95/P100 masking if handled outside localized exhaust.
H315 Skin IrritationLipophilic penetration of the stratum corneum causing localized inflammation.Requires double-gloving and immediate removal of contaminated PPE to prevent solvent-assisted dermal transport.
H319 Serious Eye IrritationCorrosive interaction with corneal mucosa.Mandates snug-fitting chemical splash goggles; standard safety glasses with side shields are insufficient.
The Latent Threat: Thermal Decomposition

Beyond acute toxicity, the true danger of this compound lies in its thermal degradation profile. warns that the incomplete combustion of nitrile-containing compounds produces significant amounts of gaseous hydrogen cyanide (HCN), a deadly chemical asphyxiant[2]. Simultaneously, the thermal degradation of fluorinated aromatics releases highly corrosive hydrogen fluoride (HF) gas[3][4].

ThermalDecomposition Compound 4-Fluoro-1H-indazole- 6-carbonitrile Heat Thermal Stress / Combustion (>600°C) Compound->Heat Exceeds thermal limit HF Hydrogen Fluoride (HF) Highly Corrosive Heat->HF Fluorine cleavage HCN Hydrogen Cyanide (HCN) Chemical Asphyxiant Heat->HCN Nitrile degradation NOx Nitrogen Oxides (NOx) Respiratory Irritants Heat->NOx Indazole oxidation

Mechanistic thermal decomposition pathways of fluorinated indazole carbonitriles.

Personal Protective Equipment (PPE) Matrix

Because 4-fluoro-1H-indazole-6-carbonitrile is typically handled as a fine powder and dissolved in aggressive polar aprotic solvents (like DMF or DMSO) during synthesis[5], your PPE must act as a multi-layered, self-validating barrier.

Table 2: Required PPE Specifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloved Nitrile (min 5 mil) or Neoprene over Nitrile.Protects against dermal absorption (H315). Double gloving ensures that if the outer glove suffers a micro-tear from a spatula, the inner glove prevents solvent-assisted skin penetration.
Eye Protection Chemical Splash Goggles (Indirect Vented).Prevents severe eye irritation (H319) from aerosolized dust during weighing or solvent splashes during reaction quenching.
Body Protection Flame-Resistant (FR) Lab Coat & Chemical Apron.Mitigates exposure to combustible dust and protects against thermal runaway events common in scaled-up Ullmann couplings.
Respiratory N95/P100 Particulate Respirator.Prevents inhalation of fine powders which can cause acute systemic toxicity (H302). Only required if weighing outside a certified fume hood (not recommended).

Standard Operating Procedure (SOP): Handling & Dispensing

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and clear the workspace of incompatible strong oxidizing acids.

  • Validation: Visually confirm the magnehelic gauge reads between 0.4 and 0.6 inches of water, ensuring a face velocity of 80–120 fpm.

Step 2: PPE Donning & Static Mitigation

  • Action: Equip the PPE matrix defined above. Ground the analytical balance and use an anti-static zero-stat gun on the weigh boat.

  • Validation: Pass a gloved hand over the weigh boat; if the boat moves or repels, static is still present. Re-apply the anti-static gun. Causality: Fluorinated powders hold static charge, leading to dangerous aerosolization.

Step 3: Dispensing and Transfer

  • Action: Dispense the solid using a grounded, stainless-steel micro-spatula. Transfer the sealed weigh boat directly into the reaction vessel.

  • Validation: Ensure the secondary container is fully capped before moving it outside the fume hood sash.

Step 4: Reaction Setup

  • Action: Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding polar aprotic solvents or metal catalysts.

  • Validation: Observe the bubbler to confirm positive inert gas pressure, preventing oxidative degradation of the indazole core.

HandlingWorkflow Prep 1. PPE & Hood Verification Weigh 2. Anti-Static Dispensing Prep->Weigh React 3. Inert Gas Reaction Setup Weigh->React Quench 4. Controlled Quenching React->Quench Waste 5. Segregated Disposal Quench->Waste

Step-by-step operational workflow for the safe handling and processing of the compound.

Emergency Spill Mitigation

In the event of a powder spill, standard sweeping will aerosolize the toxicant. Follow this validated mitigation sequence:

  • Isolate: Lower the fume hood sash immediately. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • Dampen: Do not sweep dry powder. Lightly mist the spilled 4-fluoro-1H-indazole-6-carbonitrile with a compatible high-boiling solvent (e.g., isopropanol) to collapse the dust hazard.

  • Absorb: Layer inert absorbent pads over the dampened powder.

  • Collect: Use a non-sparking polyethylene scoop to transfer the pads and slurry into a hazardous waste bucket.

  • Decontaminate: Wash the surface with a 5% sodium carbonate solution to neutralize residual acidic byproducts, followed by a water rinse. Validation: Swipe the area with pH paper to ensure a neutral surface (pH 7).

Waste Disposal & Environmental Logistics

Standard organic waste incineration is strictly prohibited for this compound. As established in recent thermodynamic studies on fluorinated compound destruction published in , high-temperature thermal treatment of fluorinated materials requires specialized capture processes[6].

  • Segregation: Do not mix 4-fluoro-1H-indazole-6-carbonitrile waste with standard non-halogenated organic waste.

  • Labeling: Label the waste container explicitly as: "Halogenated/Nitrile Organic Waste - WARNING: Yields HF and HCN upon combustion."

  • Disposal Routing: Ensure your Environmental Health & Safety (EHS) department routes this waste to an incineration facility equipped with alkaline scrubbers (often utilizing calcium-based capture to form inert CaF₂) to safely neutralize the resulting hydrogen fluoride and hydrogen cyanide gases[6].

References

  • Day, J. I., et al. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." The Journal of Organic Chemistry, American Chemical Society, 2023. URL:[Link]

  • Essl, C., et al. "Analysis of fluoride compounds from Li-ion battery fires." Lund University, 2025. URL:[Link]

  • Hakeem, I. G., et al. "The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study." MDPI, 2024. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.